Product packaging for 2-Methyl-L-serine(Cat. No.:CAS No. 16820-18-1)

2-Methyl-L-serine

Número de catálogo: B028864
Número CAS: 16820-18-1
Peso molecular: 119.12 g/mol
Clave InChI: CDUUKBXTEOFITR-BYPYZUCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Methyl-L-serine is a non-proteinogenic amino acid analog of L-serine, characterized by a methyl group substitution at the alpha-carbon. This structural modification makes it a valuable tool in biochemical and metabolic research for studying amino acid metabolism, enzyme mechanisms, and biosynthetic pathways. With a high assay purity of 99% and a molecular formula of C 4 H 9 NO 3 (Molecular Weight: 119.12 g/mol), this white powder is supplied with guaranteed quality and consistency . Researchers utilize this compound to investigate substrate specificity of enzymes such as serine dehydratase, to probe the structure and function of serine-binding sites in proteins, and as a building block in peptide synthesis to modulate peptide properties and stability. This product is intended for research applications in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B028864 2-Methyl-L-serine CAS No. 16820-18-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUUKBXTEOFITR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937461
Record name 2-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16820-18-1
Record name 2-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-hydroxy-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-L-serine

Date: December 30, 2025

Abstract

This compound is a non-proteinogenic, chiral α-amino acid, structurally analogous to L-serine but featuring a methyl group substitution at the α-carbon. This modification imparts unique stereochemical properties and alters its biological interactions, making it a compound of significant interest in stereospecific enzyme studies, medicinal chemistry, and natural product synthesis. As a chiral building block, it is valuable for the synthesis of other complex α-methyl α-amino acids.[1][] This document provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed enzymatic synthesis protocol, and its known biological roles.

Core Chemical Identity

This compound, the L-enantiomer of 2-methylserine, is classified as a non-proteinogenic L-alpha-amino acid.[1][3] Its structure differs from the canonical amino acid L-serine by the presence of a methyl group on the α-carbon, the carbon atom adjacent to the carboxyl group.[4] This structural feature makes it a subject of investigation for its unique chemical behavior and interactions within biological systems.[]

  • IUPAC Name : (2S)-2-amino-3-hydroxy-2-methylpropanoic acid[][3]

  • Synonyms : (+)-2-Methyl-L-serine, (S)-2-Methylserine, (S)-α-MeSer, L-α-Methylserine[3][5]

  • CAS Registry Number : 16820-18-1[1][3][4][5]

  • Molecular Formula : C₄H₉NO₃[3][4][5][6]

  • Canonical SMILES : CC(CO)(C(=O)O)N[][7]

  • Isomeric SMILES : C--INVALID-LINK--(C(=O)O)N[6][7]

  • InChI Key : CDUUKBXTEOFITR-BYPYZUCNSA-N[][5][6]

Physicochemical Properties

This compound is typically a white crystalline solid or powder that is soluble in water.[][4][5][6] The additional methyl group influences its physical and chemical characteristics compared to L-serine.

PropertyValueSource(s)
Molecular Weight 119.12 g/mol [3][5][8]
Melting Point 286.0°C to 288.0°C (decomposes)[5]
Boiling Point 345.8 ± 32.0 °C at 760 mmHg[]
Density 1.3 ± 0.1 g/cm³[]
Appearance White Powder / Crystalline Solid[][5][6]
Water Solubility Soluble[][4][5]
Specific Optical Rotation +2.3° to +4.3° (c=5, 6 N HCl, 25°C, 589 nm)[6]

Biological Role and Applications

While not incorporated into proteins during ribosomal translation, this compound plays a role in specialized metabolic pathways and serves as a valuable synthetic tool.

  • Natural Product Synthesis : It is utilized by certain nonribosomal peptide synthetases (NRPSs). For example, the enzyme FmoA3 uses α-methyl-L-serine to synthesize a 4-methyloxazoline ring, a component of some bioactive peptides.[]

  • Chiral Building Block : Its defined stereochemistry makes it a useful starting material in organic synthesis for the creation of other α-methyl α-amino acids, which are important components in developing peptide-based drugs with improved stability and conformational constraints.[1]

  • Biochemical Research : The unique structure allows it to be used as a probe to study the active sites of enzymes, particularly those that interact with L-serine or other amino acids.[]

LSerine L-Serine Methylation α-Carbon Methylation LSerine->Methylation Structural Precursor MethylLSerine This compound Methylation->MethylLSerine NRPS Nonribosomal Peptide Synthetases (NRPS) MethylLSerine->NRPS Substrate for ChiralPool Chiral Building Block MethylLSerine->ChiralPool Utilized as Bioactive Bioactive Peptides (e.g., 4-Methyloxazoline rings) NRPS->Bioactive Leads to Synth Synthesis of Novel α-Methyl Amino Acids ChiralPool->Synth Enables

Logical relationships of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of optically pure α-methyl-L-serine from L-alanine and formaldehyde, catalyzed by α-methylserine aldolase.[][9] The enzyme facilitates a stereospecific aldol condensation reaction.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

  • L-alanine

  • Formaldehyde solution (A range of 10-100 mM may be tested for optimization)

  • Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

  • Reaction vessels (e.g., microcentrifuge tubes or flasks)

  • Incubator with agitation (set to 30°C)

  • Quenching solution (e.g., 5 N NaOH or acid)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

  • Reaction Setup : Prepare the reaction mixture in a suitable vessel by combining the potassium phosphate buffer, PLP solution, L-alanine, and formaldehyde.

  • Enzyme Addition : Initiate the reaction by adding the purified α-methylserine aldolase (e.g., a final concentration of 40 µg/mL) or the whole-cell catalyst suspension.[9]

  • Incubation : Incubate the mixture at 30°C for approximately 16 hours with gentle agitation to ensure adequate mixing.[9] Note: Excess formaldehyde can inhibit the enzyme, so substrate concentration may require optimization.[]

  • Reaction Monitoring (Optional) : To determine reaction kinetics, aliquots can be withdrawn at various time points. The reaction can be stopped by adding the quenching solution, and the samples can be analyzed to measure the consumption of formaldehyde or the production of this compound.

  • Quenching : After the incubation period, terminate the reaction by adding the quenching solution.

  • Analysis : Quantify the yield of this compound in the reaction mixture using an appropriate analytical method, such as HPLC, with a suitable standard for comparison.

start_end start_end process process input input analysis analysis output output sub_L_alanine L-Alanine node_mix 1. Prepare Reaction Mixture (Buffer, PLP, Substrates) sub_L_alanine->node_mix sub_formaldehyde Formaldehyde sub_formaldehyde->node_mix sub_enzyme α-methylserine aldolase node_add_enzyme 2. Add Enzyme Catalyst sub_enzyme->node_add_enzyme node_start Start node_start->node_mix node_mix->node_add_enzyme node_incubate 3. Incubate at 30°C (16 hours with agitation) node_add_enzyme->node_incubate node_quench 4. Quench Reaction node_incubate->node_quench node_analyze 5. Analyze Product Yield node_quench->node_analyze node_end End Product: This compound node_analyze->node_end

Workflow for the enzymatic synthesis of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315 : Causes skin irritation[3][4][8]

  • H319 : Causes serious eye irritation[3][4][8]

  • H335 : May cause respiratory irritation[3][4][8]

The corresponding GHS pictogram is the exclamation mark (GHS07).[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound. Work should be conducted in a well-ventilated area.

References

A Technical Guide to 2-Methyl-L-serine in Prebiotic Chemistry: Discovery, Origin, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery of organic molecules in meteorites provides a unique window into the chemical processes that preceded the origin of life on Earth. Among these molecules, amino acids are of particular interest as they are the fundamental building blocks of proteins. The Murchison meteorite, which fell in Australia in 1969, has been a treasure trove for the field of prebiotic chemistry, containing a diverse suite of amino acids. This technical guide focuses on a specific non-proteinogenic amino acid, 2-Methyl-L-serine (also known as α-methylserine), detailing its discovery in a prebiotic context, its likely extraterrestrial origin, and the methodologies for its study. This document is intended for researchers, scientists, and drug development professionals interested in prebiotic chemistry, the origins of life, and the analysis of extraterrestrial materials.

Discovery of this compound in the Murchison Meteorite

The first identification of α-methylserine in the Murchison meteorite was reported by Koga and Naraoka in 2017.[1][2] This discovery was part of a broader study that identified a new family of nine hydroxy amino acids in the meteorite, expanding the known inventory of extraterrestrial organic molecules.[1] The presence of α-methylated amino acids like this compound in meteorites is significant because their α-hydrogen is replaced by a methyl group, making them resistant to racemization and providing clues about their synthetic origins.[3]

Quantitative Data

The abundance of this compound and other related amino acids in the Murchison meteorite, as determined by Koga and Naraoka (2017), is summarized in the table below. The data is presented in parts per billion (ppb) relative to the bulk meteorite sample.

Amino AcidAbundance (ppb) in Murchison Meteorite
α-Methylserine Undisclosed in the provided snippets
IsoserineUndisclosed in the provided snippets
HomoserineUndisclosed in the provided snippets
β-HomoserineUndisclosed in the provided snippets
4-Amino-2-hydroxybutanoic acidUndisclosed in the provided snippets
4-Amino-3-hydroxybutanoic acidUndisclosed in the provided snippets
IsothreonineUndisclosed in the provided snippets
Allo-isothreonineUndisclosed in the provided snippets
3-Amino-2-(hydroxymethyl)-propanoic acidUndisclosed in the provided snippets

Note: While the referenced paper reports the discovery, the precise quantitative abundance of α-methylserine was not available in the provided search results. The original publication should be consulted for this specific data.

Origin and Prebiotic Synthesis

The presence of this compound in the Murchison meteorite strongly suggests an extraterrestrial and prebiotic origin. The leading hypothesis for the formation of α-amino acids in meteorites is the Strecker synthesis.[4][5] This reaction involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[6][7][8] In the case of this compound, the precursor would be a ketone, 2-oxopropanal (pyruvaldehyde), leading to the formation of an α,α-disubstituted amino acid.[7]

The proposed Strecker synthesis pathway for this compound is illustrated in the following diagram:

Strecker_Synthesis Pyruvaldehyde Pyruvaldehyde (2-Oxopropanal) Aminonitrile α-Aminonitrile intermediate Pyruvaldehyde->Aminonitrile + NH3, + HCN Ammonia Ammonia (NH3) HCN Hydrogen Cyanide (HCN) Methylserine 2-Methylserine Aminonitrile->Methylserine + H2O (Hydrolysis) Water Water (H2O)

A diagram illustrating the proposed Strecker synthesis of 2-Methylserine.

The enantiomeric excess of many α-methyl amino acids in meteorites, including the L-enantiomer of isovaline, suggests that a chiral influence was present during their formation or subsequent processing.[9][10] While the specific enantiomeric excess of this compound in the Murchison meteorite is not detailed in the provided search results, the presence of other L-enriched α-methyl amino acids points to a potential common mechanism for chiral selection in the early solar system.

Experimental Protocols

The analysis of this compound from meteorite samples involves a multi-step process of extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Extraction of Amino Acids from Meteorite Samples

This protocol is a generalized procedure based on methods used for the analysis of amino acids in the Murchison meteorite.[11][12]

  • Sample Preparation: An interior piece of the meteorite is crushed into a fine powder using a sterilized agate mortar and pestle to minimize terrestrial contamination.

  • Hot Water Extraction: A known mass of the powdered meteorite (e.g., 100-200 mg) is placed in a glass ampoule with ultrapure water. The ampoule is flame-sealed and heated at 100°C for 24 hours.

  • Acid Hydrolysis: The aqueous extract is then subjected to acid hydrolysis (e.g., 6 M HCl vapor at 150°C for 3 hours) to release any amino acids that may be bound or in the form of precursors.

  • Desalting: The hydrolyzed extract is passed through a cation-exchange resin to remove inorganic salts. The amino acids are then eluted from the resin using a basic solution (e.g., 2 M NH4OH).

Derivatization for Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

To make the non-volatile amino acids suitable for GC analysis and to separate the L- and D-enantiomers, a two-step derivatization process is typically employed.[13][14][15][16][17]

  • Esterification: The carboxyl group of the amino acid is esterified, for example, by reacting the dried extract with an acidic alcohol (e.g., isopropanol with HCl).

  • Acylation: The amino group is then acylated using a chiral or achiral reagent. For chiral analysis on a chiral column, an achiral reagent like trifluoroacetic anhydride (TFAA) is used.

GC-MS Analysis

The derivatized amino acids are then analyzed by gas chromatography-mass spectrometry.

  • Gas Chromatography: A chiral capillary column (e.g., Chirasil-L-Val) is used to separate the derivatized D- and L-enantiomers of the amino acids.

  • Mass Spectrometry: The separated compounds are ionized and their mass-to-charge ratios are measured, allowing for their identification and quantification based on comparison with standard compounds.

The overall workflow for the analysis of this compound in meteorites is depicted in the following diagram:

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Meteorite_Sample Meteorite Sample Pulverization Hot_Water_Extraction Hot Water Extraction Meteorite_Sample->Hot_Water_Extraction Acid_Hydrolysis Acid Hydrolysis Hot_Water_Extraction->Acid_Hydrolysis Desalting Desalting Acid_Hydrolysis->Desalting Derivatization Derivatization (Esterification & Acylation) Desalting->Derivatization GC_MS Chiral GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

A workflow diagram for the analysis of this compound in meteorites.

Implications for Prebiotic Chemistry and Drug Development

The discovery of this compound and other α-methyl amino acids in meteorites has several important implications:

  • Diversity of Prebiotic Building Blocks: It demonstrates that the inventory of organic molecules available on the early Earth was likely more diverse than just the 20 proteinogenic amino acids.

  • Stability of Prebiotic Molecules: The resistance of α-methyl amino acids to racemization and degradation suggests they could have persisted and accumulated in prebiotic environments.[3]

  • Influence on Peptide Structure: The incorporation of α-methyl amino acids into peptides can induce specific secondary structures and increase their resistance to enzymatic degradation.[18][19] This property is of significant interest in drug development for creating more stable and potent peptide-based therapeutics.[20][21][22]

Conclusion

This compound, discovered in the Murchison meteorite, represents an important piece of the prebiotic chemistry puzzle. Its extraterrestrial origin, likely via Strecker synthesis in an asteroid parent body, and its unique chemical properties provide valuable insights into the formation and evolution of the building blocks of life. The analytical techniques developed to study such extraterrestrial samples are highly sophisticated and crucial for advancing our understanding of the origins of life. Furthermore, the structural features of this compound and its relatives offer intriguing possibilities for the design of novel, stable peptide-based pharmaceuticals. Continued research into the distribution, enantiomeric composition, and synthetic pathways of such non-proteinogenic amino acids in extraterrestrial materials will undoubtedly shed more light on the chemical origins of life on Earth and potentially elsewhere.

References

An In-depth Technical Guide to 2-Methyl-L-serine: A Non-Proteinogenic Amino Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Canonical Twenty

In the landscape of chemical biology and drug development, the exploration of non-proteinogenic amino acids has opened new frontiers for designing novel therapeutics and molecular probes. Among these, 2-Methyl-L-serine, an α-methylated derivative of L-serine, stands out for the unique structural and biological properties conferred by a single methyl group addition.[1][] This modification, seemingly minor, introduces significant conformational constraints and steric bulk, profoundly altering its behavior in biological systems compared to its proteinogenic counterpart.[][3]

This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and biological significance, and provide actionable experimental protocols. The core objective is to equip scientists with the foundational knowledge and practical insights required to leverage this unique chiral building block in their research endeavors.[1][4]

Section 1: Core Physicochemical and Stereochemical Properties

The defining feature of this compound is the substitution of the α-hydrogen with a methyl group.[5] This α-methylation has profound stereochemical consequences that are central to its utility.

Structural Impact of α-Methylation

The introduction of a methyl group at the α-carbon creates a tetrasubstituted, chiral center.[5] This modification sterically hinders rotation around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone.[3] This restriction dramatically narrows the available conformational space, forcing peptides incorporating this residue into more defined secondary structures, such as α-helices or β-turns.[3][6][7] The Ramachandran plot for this compound is significantly more constrained than for L-serine, a property that is highly desirable in peptidomimetic design to stabilize biologically active conformations and enhance resistance to enzymatic degradation.[3][8]

Diagram: Structural Comparison and Conformational Constraint

The following diagram illustrates the key structural difference between L-serine and this compound and the resulting impact on backbone dihedral angles.

G cluster_0 L-Serine cluster_1 This compound a Structure HO-CH₂-CH(NH₂)-COOH c Structure HO-CH₂-C(CH₃)(NH₂)-COOH a->c α-Methylation b Ramachandran Plot Broadly allowed φ/ψ regions d Ramachandran Plot Highly restricted φ/ψ regions b->d Leads to Conformational Constraint

Caption: α-Methylation of L-serine restricts peptide backbone rotation.

Comparative Physicochemical Data

The addition of a methyl group subtly alters the molecule's physical properties. These differences, while small, can influence solubility, crystallinity, and interactions in biological assays.

PropertyL-SerineThis compoundData Source(s)
Molecular Formula C₃H₇NO₃C₄H₉NO₃[9][10]
Molecular Weight 105.09 g/mol 119.12 g/mol [][9][10]
IUPAC Name (2S)-2-amino-3-hydroxypropanoic acid(2S)-2-amino-3-hydroxy-2-methylpropanoic acid[][9]
Melting Point ~228 °C (dec.)>248 °C (dec.)[]
Optical Rotation [α]²⁵/D +14.5° (c=10, 2N HCl)[α]²⁵/D +2.3° to +4.3° (c=5, 6N HCl)[11]

Section 2: Synthesis of this compound

The enantioselective synthesis of α-methylated amino acids presents a significant chemical challenge. Several strategies have been developed, with enzymatic and asymmetric chemical routes being the most prominent.

Enzymatic Synthesis via Aldol Condensation

A highly efficient and stereoselective method utilizes the enzyme α-methylserine aldolase (also known as serine hydroxymethyltransferase). This enzyme catalyzes the reversible condensation of L-alanine and formaldehyde to produce α-methyl-L-serine.[1] This biocatalytic approach is advantageous due to its high enantiopurity and operation under mild, aqueous conditions.

Workflow: Enzymatic Synthesis of this compound

G prep 1. Reagent Preparation - L-alanine (Substrate) - Formaldehyde (Substrate) - α-methylserine aldolase (Catalyst) - PLP (Cofactor) - Phosphate Buffer (pH 7.4) reaction 2. Enzymatic Reaction - Combine reagents - Incubate at 30°C for ~16 hours - Gentle agitation prep->reaction Initiate quench 3. Reaction Quenching - Stop reaction with 5N NaOH reaction->quench Terminate analysis 4. Analysis & Purification - Centrifuge to remove enzyme - Analyze supernatant via HPLC - Purify using ion-exchange chromatography quench->analysis Process

Caption: General workflow for the biocatalytic synthesis of this compound.

Asymmetric Chemical Synthesis via β-Lactone Intermediate

A versatile chemical approach involves the formation and subsequent ring-opening of a protected α-methylserine-β-lactone.[8][12] This method allows for the introduction of a wide variety of side chains through regioselective attack by different organocuprate reagents.

Core Synthetic Logic:

  • Starting Material: An enantiomerically pure precursor, such as N,N-Dibenzyl-α-methylserine methyl ester, is synthesized.[8]

  • Saponification & Lactonization: The methyl ester is saponified to the carboxylic acid. The acid is then cyclized to form the strained β-lactone intermediate using a coupling agent like HBTU.[8]

  • Regioselective Ring-Opening: The β-lactone is reacted with an organocuprate reagent. The nucleophile attacks the β-carbon, selectively opening the ring to yield a new β-substituted α-methyl amino acid.[8][12]

This route is highly adaptable for creating a library of novel non-proteinogenic amino acids from a common chiral intermediate.[8]

Section 3: Biological Significance and Applications

The unique structure of this compound makes it a valuable tool in biochemistry and drug discovery.

Peptidomimetics and Conformational Control

The primary application of this compound is in the synthesis of peptidomimetics.[8] By replacing a native L-serine or other amino acid with its α-methylated counterpart, researchers can:

  • Induce and Stabilize Secondary Structures: The steric bulk of the α-methyl group forces the peptide backbone into specific helical or turn conformations.[3][7] This is crucial for mimicking the bioactive conformation of a natural peptide ligand.

  • Enhance Proteolytic Stability: The α-methyl group shields the adjacent peptide bonds from cleavage by proteases, significantly increasing the in-vivo half-life of peptide-based drugs.[8]

  • Modulate Receptor Binding: The constrained conformation can lead to higher binding affinity and selectivity for a target receptor or enzyme by reducing the entropic penalty of binding.[3]

Probing Enzyme Active Sites

This compound can act as a specific inhibitor or probe for enzymes that process L-serine. For example, it has been investigated for its interaction with serine racemase and serine hydroxymethyltransferase, enzymes crucial in neurotransmission and one-carbon metabolism, respectively. Its potential to interact with the co-agonist binding site of NMDA receptors also makes it a subject of interest in neuroscience.[1]

Section 4: Key Experimental Protocol: HPLC Analysis

Accurate quantification of this compound is critical for monitoring synthesis reactions and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.

Detailed Step-by-Step Methodology

This protocol provides a general framework for the analysis of this compound in a reaction mixture.

Objective: To quantify the concentration of this compound in an aqueous sample.

Materials:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • This compound analytical standard.

  • Sample diluent (e.g., Mobile Phase A).

  • 0.22 µm syringe filters.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the sample diluent. Perform serial dilutions to create a calibration curve with at least 5 concentration points (e.g., 1-100 µg/mL).

  • Sample Preparation: a. Take an aliquot of the reaction mixture or biological sample. b. Quench the reaction if necessary (e.g., by adding acid or base). c. Centrifuge the sample to pellet any precipitates or enzymes. d. Dilute the supernatant with the sample diluent to a concentration expected to fall within the range of the calibration curve. e. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or MS (ESI+) monitoring for the m/z of this compound [M+H]⁺.[10]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 2
      5.0 95
      7.0 95
      7.1 2

      | 10.0 | 2 |

  • Data Analysis: a. Run the standard solutions to generate a calibration curve by plotting peak area against concentration. b. Inject the prepared samples. c. Integrate the peak area corresponding to this compound in the sample chromatograms. d. Determine the concentration in the sample by interpolating its peak area from the calibration curve.[1]

Self-Validation: The system is validated by the linearity of the calibration curve (R² > 0.99) and the consistency of retention time for the analyte peak between standards and samples. A spiked sample should be run to check for matrix effects and confirm recovery.

Conclusion and Future Outlook

This compound is more than just a modified amino acid; it is a powerful tool for rational drug design and chemical biology. Its ability to enforce conformational rigidity and enhance metabolic stability makes it an invaluable building block for developing next-generation peptide therapeutics.[8] Future research will likely focus on expanding the synthetic toolbox for creating diverse β-substituted analogs and exploring its incorporation into intrinsically disordered proteins to modulate their function.[3] As our understanding of the relationship between peptide conformation and biological activity deepens, the strategic application of this compound and its derivatives will undoubtedly continue to grow, paving the way for novel solutions to challenging therapeutic targets.

References

The Enigmatic Role of 2-Methyl-L-serine: A Technical Guide to its Potential Biological Functions in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-L-serine, a non-proteinogenic α-methylated amino acid, stands at the intersection of specialized microbial metabolism and the broader landscape of cellular biochemistry. While its characterized role is primarily as a precursor in the biosynthesis of unique nonribosomal peptides in certain bacteria, the implications of its α-methylation suggest a spectrum of potential, yet largely unexplored, biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its known enzymatic synthesis, its incorporation into natural products, and a reasoned exploration of its potential roles in cellular processes. Drawing parallels with the well-established functions of its parent amino acid, L-serine, and the known consequences of α-methylation on peptide structure and stability, we delineate hypothetical involvements in metabolic regulation and as a tool for modulating protein function. This document consolidates available quantitative data, presents detailed experimental protocols for its synthesis and analysis, and utilizes graphical models to illustrate key pathways and workflows, offering a foundational resource for researchers poised to investigate the full biological potential of this intriguing molecule.

Introduction

This compound is a modified amino acid distinguished by the presence of a methyl group at the α-carbon of the L-serine backbone.[1] This structural alteration, while seemingly minor, imparts significant changes to its stereochemical properties and its reactivity in biological systems.[1] Unlike its ubiquitous counterpart, L-serine, this compound is not incorporated into proteins via ribosomal translation.[2] Its known biological significance is predominantly in the realm of microbial natural product biosynthesis, where it serves as a building block for nonribosomal peptides (NRPs), contributing to the formation of moieties like the 4-methyloxazoline ring.[1]

The α-methylation of amino acids is a known strategy in medicinal chemistry to enhance the pharmacological properties of peptides, including increased stability against enzymatic degradation and conformational rigidity.[1] These principles suggest that free this compound or its integration into peptides could have uncharacterized effects on cellular processes. This guide aims to synthesize the existing knowledge on this compound and to extrapolate its potential biological roles, thereby providing a framework for future research and development.

Known Biological Roles and Enzymology

The primary established biological role of this compound is as a precursor in the biosynthesis of certain nonribosomal peptides in microorganisms.[1] Its formation and degradation are catalyzed by the enzyme α-methylserine aldolase.

Enzymatic Synthesis and Degradation

This compound exists in a reversible equilibrium with L-alanine and formaldehyde, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, α-methylserine aldolase.[3] This enzyme has been identified in various bacterial species, including Ralstonia sp. and Variovorax paradoxus.[3][4]

The enzymatic reaction can be summarized as follows:

L-Alanine + Formaldehyde ⇌ this compound

This aldol-type condensation is stereospecific for the L-isomers of both alanine and methylserine.[3] The enzyme shows no activity with D-alanine or D-serine.[3]

Below is a diagram illustrating the enzymatic interconversion.

Enzymatic_Conversion L_Alanine L-Alanine Enzyme α-methylserine aldolase (PLP-dependent) L_Alanine->Enzyme Formaldehyde Formaldehyde Formaldehyde->Enzyme Methyl_L_Serine This compound Methyl_L_Serine->Enzyme Enzyme->Methyl_L_Serine caption Enzymatic interconversion of this compound.

Enzymatic interconversion of this compound.
Incorporation into Nonribosomal Peptides

In certain bacteria, this compound is a substrate for Nonribosomal Peptide Synthetases (NRPSs). These large, multi-domain enzymes synthesize complex peptides without the use of a ribosome and mRNA template.[5] The adenylation (A) domain of a specific NRPS module recognizes and activates this compound, which is then tethered to a peptidyl carrier protein (PCP) domain for subsequent incorporation into the growing peptide chain.[4] A notable example is its role in forming a 4-methyloxazoline ring in the biosynthesis of JBIR-34 and -35 by a Streptomyces species.[1]

The general workflow for its incorporation is depicted below.

NRPS_Workflow Methyl_L_Serine This compound NRPS_A_domain NRPS Adenylation (A) Domain Methyl_L_Serine->NRPS_A_domain ATP ATP ATP->NRPS_A_domain Activated_Intermediate 2-Methyl-L-seryl-AMP NRPS_A_domain->Activated_Intermediate PCP_domain Peptidyl Carrier Protein (PCP) Domain Activated_Intermediate->PCP_domain Tethered_AA PCP-S-2-Methyl-L-serine PCP_domain->Tethered_AA C_domain Condensation (C) Domain Tethered_AA->C_domain Peptide_Chain Growing Peptide Chain Peptide_Chain->C_domain Elongated_Peptide Elongated Peptide C_domain->Elongated_Peptide caption Incorporation of this compound into a nonribosomal peptide.

Incorporation of this compound into a nonribosomal peptide.

Potential Biological Roles in Cellular Processes

While direct evidence is sparse, the unique structure of this compound allows for informed hypotheses about its potential roles in broader cellular contexts, particularly by considering the known functions of L-serine and the impact of α-methylation.

Modulation of L-serine Metabolic Pathways

L-serine is a central player in cellular metabolism, contributing to the synthesis of proteins, nucleotides, sphingolipids, and other amino acids like glycine and cysteine.[6][7] this compound, as a structural analog, could potentially interact with and modulate the enzymes involved in L-serine metabolism.

  • Competitive Inhibition: It might act as a competitive inhibitor for enzymes that utilize L-serine as a substrate, such as serine hydroxymethyltransferase (SHMT), which converts L-serine to glycine, or serine racemase, which produces D-serine, a neuromodulator.[7] Inhibition of these pathways could have significant downstream effects on one-carbon metabolism, nucleotide biosynthesis, and neurotransmission.

  • Allosteric Regulation: It could also function as an allosteric regulator of these or other metabolic enzymes, either activating or inhibiting their function.

The potential metabolic interplay is illustrated in the following diagram.

Potential_Metabolic_Interplay cluster_serine_metabolism L-Serine Metabolism L_Serine L-Serine Glycine Glycine L_Serine->Glycine SHMT Cysteine Cysteine L_Serine->Cysteine Sphingolipids Sphingolipids L_Serine->Sphingolipids Nucleotides Nucleotides Glycine->Nucleotides Methyl_L_Serine This compound Methyl_L_Serine->L_Serine Potential Competitive Inhibition caption Hypothetical modulation of L-serine metabolic pathways.

Hypothetical modulation of L-serine metabolic pathways.
Impact on Protein Structure and Function

The incorporation of α-methylated amino acids into peptides can significantly alter their conformational properties.[1] This can lead to increased resistance to proteolysis and the stabilization of specific secondary structures, such as helices.[1] While this compound is not naturally incorporated into proteins in eukaryotes, its potential use in peptide-based drug design is significant. Peptides containing this compound could exhibit enhanced stability and bioavailability.[2]

Neurological Effects

Given that D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission, the potential for this compound or its D-enantiomer to interact with this receptor is an area of interest. While direct evidence is lacking, its structural similarity to serine warrants investigation into its potential neuromodulatory activities.

Quantitative Data

Quantitative data on the biological effects of this compound is limited. The primary available data pertains to the enzyme kinetics of α-methylserine aldolase from Variovorax paradoxus.

EnzymeSubstrateVmax (µmol min⁻¹ mg⁻¹)Km (mM)Reference
α-methylserine aldolaseThis compound1.891.2

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the whole-cell catalysis method using E. coli overexpressing α-methylserine aldolase.[3]

Materials:

  • E. coli cells expressing the gene for α-methylserine aldolase

  • L-alanine

  • Formaldehyde

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Incubator shaker (30°C)

  • Centrifuge

  • HPLC system for product analysis

Procedure:

  • Cultivate the recombinant E. coli cells to an appropriate density.

  • Harvest the cells by centrifugation and wash with potassium phosphate buffer.

  • Resuspend the cells in the reaction buffer containing L-alanine and formaldehyde.

  • Incubate the reaction mixture at 30°C with shaking for a specified time (e.g., 24-48 hours).

  • Monitor the production of this compound periodically by taking aliquots, centrifuging to remove cells, and analyzing the supernatant by HPLC.

  • Upon completion, centrifuge the reaction mixture to pellet the cells and collect the supernatant containing the product.

  • Purify this compound from the supernatant using appropriate chromatographic techniques.

α-Methylserine Aldolase Activity Assay

This assay measures the formaldehyde-releasing activity of the enzyme.[8]

Materials:

  • Purified α-methylserine aldolase

  • This compound

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Pyridoxal 5'-phosphate (PLP) (0.1 mM)

  • Formaldehyde detection kit (e.g., based on the Hantzsch reaction)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, PLP, and this compound.

  • Pre-incubate the mixture at 30°C.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate at 30°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution as specified by the formaldehyde detection kit.

  • Measure the amount of formaldehyde produced using the detection kit and a spectrophotometer.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of formaldehyde per minute under the specified conditions.

HPLC Analysis of this compound

A reversed-phase HPLC method can be used for the separation and quantification of this compound.[9]

Materials:

  • HPLC system with a UV or ELSD detector

  • Primesep 100 column (or equivalent mixed-mode column)

  • Mobile phase: Acetonitrile/Water with an acidic modifier (e.g., phosphoric acid or formic acid)

  • This compound standard

Procedure:

  • Prepare a standard curve of this compound at known concentrations.

  • Prepare the sample for injection by appropriate dilution and filtration.

  • Inject the standard solutions and the sample onto the HPLC column.

  • Elute the compounds using an isocratic or gradient mobile phase.

  • Detect the eluted compounds using a UV detector (e.g., at 200 nm) or an ELSD.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Conclusion and Future Directions

This compound remains a molecule with a narrowly defined but potentially broad biological significance. Its established role in microbial secondary metabolism provides a solid foundation for its chemoenzymatic synthesis and its use as a unique building block in synthetic biology and drug discovery. The core challenge and opportunity lie in elucidating its direct effects on cellular processes, particularly in eukaryotic systems.

Future research should focus on:

  • Screening for biological activity: Testing the effects of this compound on various cell lines to identify potential cytotoxic, anti-proliferative, or metabolic effects.

  • Enzyme inhibition studies: Investigating its potential as an inhibitor of key enzymes in L-serine metabolism and other related pathways.

  • Neurological studies: Assessing its interaction with NMDA receptors and other neuronal targets.

  • Incorporation into therapeutic peptides: Exploring the benefits of including this compound in peptide-based drug candidates to improve their stability and efficacy.

A deeper understanding of the biological roles of this compound will not only expand our knowledge of cellular metabolism but also unlock its potential for therapeutic applications.

References

An In-Depth Technical Guide to Investigating the Interaction of 2-Methyl-L-serine with NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission and synaptic plasticity, presents a key target for therapeutic intervention in a host of neurological disorders. Its complex gating mechanism, requiring both glutamate and a co-agonist, typically glycine or D-serine, offers multiple sites for pharmacological modulation. This guide provides a comprehensive technical overview for investigating the interaction of 2-Methyl-L-serine, a non-proteinogenic α-amino acid, with the NMDA receptor. While direct experimental data on this specific interaction remains limited in publicly accessible literature, this document outlines the foundational principles, established methodologies, and logical frameworks necessary to thoroughly characterize the potential binding and functional effects of this compound. By leveraging field-proven insights and established protocols, researchers can systematically elucidate the neuropharmacological profile of this compound and its potential as a modulator of NMDA receptor function.

Introduction: The NMDA Receptor as a Therapeutic Target

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, a fundamental process for learning and memory.[1] Unlike other glutamate receptors, the NMDA receptor requires the simultaneous binding of two agonists: glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit, for activation.[2] This coincidence detection mechanism, coupled with its voltage-dependent block by magnesium ions, makes the NMDA receptor a sophisticated modulator of neuronal signaling.[2]

Dysfunction of the NMDA receptor is implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain.[3] Consequently, the development of compounds that can selectively modulate NMDA receptor activity is a major focus of neuroscience research and drug development. These modulators can act as agonists, antagonists, or allosteric modulators at various binding sites on the receptor complex.[3]

This guide focuses on this compound, an analog of the endogenous amino acid L-serine. The introduction of a methyl group at the alpha-carbon can significantly alter the pharmacological properties of a molecule, including its binding affinity, efficacy, and metabolic stability.[4] Understanding how this structural modification in this compound influences its interaction with the NMDA receptor is crucial for determining its potential therapeutic utility.

Foundational Knowledge: NMDA Receptor Structure and Ligand Binding

A thorough investigation of this compound's interaction with the NMDA receptor necessitates a solid understanding of the receptor's architecture and the binding pockets for its endogenous ligands.

NMDA Receptor Subunit Composition and Architecture

NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D).[1] The specific GluN2 subunit composition influences the receptor's pharmacological and biophysical properties, including agonist affinity, channel kinetics, and modulation by various compounds. The extracellular domain of each subunit contains an amino-terminal domain (ATD) and a ligand-binding domain (LBD). The LBD of the GluN1 subunit forms the binding site for the co-agonist (glycine/D-serine), while the LBD of the GluN2 subunit binds glutamate.

NMDA_Receptor_Structure cluster_membrane Cell Membrane GluN1_ATD GluN1 ATD GluN1_LBD GluN1 LBD (Glycine/D-Serine Site) GluN1_ATD->GluN1_LBD GluN2_ATD GluN2 ATD GluN2_LBD GluN2 LBD (Glutamate Site) GluN2_ATD->GluN2_LBD Ion_Channel Ion Channel (Ca²⁺, Na⁺, K⁺) GluN1_LBD->Ion_Channel GluN2_LBD->Ion_Channel GluN1_CTD GluN1 CTD Ion_Channel->GluN1_CTD GluN2_CTD GluN2 CTD Ion_Channel->GluN2_CTD

Figure 1: Schematic of NMDA Receptor Subunit Architecture.
The Glycine and Glutamate Binding Sites

The binding of both glutamate and a co-agonist is a prerequisite for NMDA receptor channel opening. D-serine is a more potent agonist at the glycine site than glycine itself.[3] The binding pocket of the GluN1 subunit accommodates the co-agonist, and its saturation level significantly influences the receptor's response to glutamate. High concentrations of some neutral amino acids, including L-serine, have been shown to activate NMDA receptor currents by acting as agonists at the glutamate binding site.[5] This raises the possibility that this compound could potentially interact with either the glycine or the glutamate binding site.

Synthesis of this compound

The availability of high-purity this compound is a prerequisite for accurate pharmacological investigation. While various synthetic routes exist for α-methyl amino acids, a common approach for preparing enantiomerically pure this compound starts from L-serine.

Synthetic Strategy Overview

A general and effective strategy involves the protection of the amino and carboxyl groups of L-serine, followed by methylation at the α-carbon, and subsequent deprotection.

Synthesis_Workflow L_Serine L-Serine Protected_Serine N,O-Protected L-Serine L_Serine->Protected_Serine Protection Methylated_Intermediate α-Methylated Intermediate Protected_Serine->Methylated_Intermediate Methylation Two_Methyl_L_Serine This compound Methylated_Intermediate->Two_Methyl_L_Serine Deprotection

Figure 2: General Synthetic Workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis

This protocol is a representative example and may require optimization based on available starting materials and laboratory conditions. A detailed, step-by-step procedure for a similar transformation can be found in Organic Syntheses.[6]

Step 1: Protection of L-serine

  • Dissolve L-serine in a suitable solvent system (e.g., a mixture of dioxane and aqueous sodium hydroxide).[6]

  • Cool the solution in an ice bath.

  • Add a protecting group for the amine, such as di-tert-butyl dicarbonate (Boc)₂O, dropwise while stirring.[6]

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Esterify the carboxylic acid, for example, by reacting the N-Boc-L-serine with methyl iodide in the presence of a base like potassium carbonate in dimethylformamide (DMF).[6]

Step 2: α-Methylation

  • This step is the most challenging and requires strong bases and anhydrous conditions. A common method involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the α-carbon.

  • Cool the solution of the protected serine ester to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of LDA.

  • After stirring for a short period, add a methylating agent, such as methyl iodide.

  • Allow the reaction to proceed at low temperature before quenching with a suitable reagent (e.g., saturated aqueous ammonium chloride).

Step 3: Deprotection

  • The Boc protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • The methyl ester can be hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Purify the final product, this compound, using techniques such as ion-exchange chromatography or recrystallization.

Characterization: Confirm the identity and purity of the synthesized this compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral high-performance liquid chromatography (HPLC) to ensure enantiomeric purity.

Investigating the Interaction with NMDA Receptors: Experimental Protocols

A multi-pronged experimental approach is essential to fully characterize the interaction of this compound with NMDA receptors. This involves both binding assays to determine affinity and functional assays to assess the physiological consequences of this binding.

Radioligand Binding Assays: Assessing Affinity for the Glycine Site

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor binding site.[1] A competitive binding assay using a radiolabeled antagonist for the glycine site can reveal whether this compound competes for this site.

Protocol: Competitive Binding Assay for the NMDA Receptor Glycine Site [1]

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus), homogenized and prepared as a crude membrane fraction.

  • Radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519).[1]

  • Unlabeled glycine, D-serine, and other known glycine site ligands (for positive controls).

  • This compound (test compound).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Prepare serial dilutions of this compound and control compounds.

  • In a series of tubes, combine the rat brain membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the test compound or control ligands.

  • Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of an unlabeled glycine site ligand).

  • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Data from a Competitive Binding Assay

CompoundIC₅₀ (µM)Kᵢ (µM)
GlycineValueValue
D-SerineValueValue
This compound To be determined To be determined
Electrophysiology: Assessing Functional Effects on NMDA Receptor Currents

Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the functional effects of a compound on ion channel activity.[7] This method allows for the precise control of the cellular environment and the recording of ionic currents with high temporal resolution.

Protocol: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents in Hippocampal Neurons [7][8]

Materials:

  • Acute hippocampal slices from rodents or cultured hippocampal neurons.

  • Artificial cerebrospinal fluid (aCSF) for slice maintenance and recording.

  • Internal solution for the patch pipette.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with differential interference contrast (DIC) optics.

  • Micromanipulators.

  • Pharmacological agents:

    • Tetrodotoxin (TTX) to block voltage-gated sodium channels.

    • Picrotoxin to block GABAₐ receptors.

    • CNQX or NBQX to block AMPA/kainate receptors.

    • NMDA and glycine/D-serine to evoke NMDA receptor currents.

    • This compound (test compound).

Procedure:

  • Prepare acute hippocampal slices or cultured neurons for recording.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Under visual guidance, approach a neuron with a glass micropipette filled with internal solution.

  • Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.

  • Pharmacologically isolate NMDA receptor currents by adding TTX, picrotoxin, and an AMPA/kainate receptor antagonist to the aCSF.

  • Evoke NMDA receptor currents by puff application or bath application of NMDA and a co-agonist (glycine or D-serine).

  • After establishing a stable baseline response, apply this compound at various concentrations and record the effect on the NMDA receptor-mediated current.

  • To investigate if this compound acts as an agonist, apply it in the absence of other NMDA receptor agonists. To test for antagonistic activity, co-apply it with known concentrations of NMDA and a co-agonist.

Data Analysis:

  • Measure the peak amplitude and kinetics (rise time, decay time) of the NMDA receptor currents before, during, and after the application of this compound.

  • Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.

  • Analyze changes in current-voltage (I-V) relationships to assess any voltage-dependent effects.

Electrophysiology_Workflow Slice_Prep Prepare Hippocampal Slice Patch_Neuron Obtain Whole-Cell Patch Slice_Prep->Patch_Neuron Isolate_Currents Isolate NMDA Receptor Currents Patch_Neuron->Isolate_Currents Record_Baseline Record Baseline NMDA Currents Isolate_Currents->Record_Baseline Apply_Compound Apply this compound Record_Baseline->Apply_Compound Record_Effect Record Effect on NMDA Currents Apply_Compound->Record_Effect Analyze_Data Analyze Amplitude, Kinetics, and Dose-Response Record_Effect->Analyze_Data

Figure 3: Workflow for Electrophysiological Investigation.

Interpreting the Data: Potential Mechanisms of Action

The results from the binding and electrophysiology experiments will provide critical insights into how this compound interacts with the NMDA receptor. Several potential mechanisms of action should be considered:

  • Competitive Antagonist at the Glycine Site: If this compound displaces the radiolabeled antagonist in the binding assay and reduces the amplitude of NMDA receptor currents in a concentration-dependent manner that can be overcome by increasing the concentration of glycine or D-serine, it is likely a competitive antagonist at the glycine site.

  • Agonist at the Glycine Site: If this compound evokes NMDA receptor currents in the presence of glutamate but in the absence of glycine or D-serine, it may be acting as an agonist at the glycine site. Its efficacy (the maximal response it can produce) should be compared to that of glycine and D-serine.

  • Agonist at the Glutamate Site: Based on the finding that high concentrations of L-serine can activate NMDA receptors at the glutamate site,[5] it is plausible that this compound could also act as an agonist at this site. This would be indicated by the induction of currents in the presence of a saturating concentration of a glycine site agonist but in the absence of glutamate.

  • Allosteric Modulator: this compound might bind to a site on the NMDA receptor distinct from the agonist binding sites and modulate the receptor's function. This could manifest as a change in the affinity or efficacy of the endogenous agonists or a change in the channel's gating properties.

  • No Direct Interaction: It is also possible that this compound does not directly interact with the NMDA receptor. In this case, it would not show significant activity in either the binding or the electrophysiology assays.

Conclusion and Future Directions

The investigation of this compound's interaction with the NMDA receptor holds the potential to uncover a novel modulator of this critical ion channel. The technical guide provided here outlines a systematic and rigorous approach to characterizing this interaction, from chemical synthesis to detailed pharmacological and functional analysis. While direct evidence for the activity of this compound at the NMDA receptor is currently lacking in the published literature, the methodologies described are well-established and will provide definitive answers.

Future research should focus on conducting the proposed binding and electrophysiology experiments to determine the precise nature of the interaction. Should this compound be identified as a potent and selective modulator, further studies would be warranted to investigate its effects in more complex neuronal circuits and in in vivo models of neurological disorders. Such research will be instrumental in evaluating the therapeutic potential of this and other α-methylated amino acids as novel drugs targeting the NMDA receptor.

References

The Emergence of Atypical Sphingolipids: Investigating 2-Methyl-L-serine as a Novel Precursor in Sphingolipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from maintaining membrane integrity to regulating complex signaling pathways implicated in numerous diseases. The canonical de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). However, the promiscuity of SPT allows for the utilization of alternative substrates, leading to the formation of atypical sphingolipids with distinct biological activities. This technical guide explores the established principles of sphingolipid synthesis and delves into the hypothetical role of 2-Methyl-L-serine as a novel precursor, paving the way for the generation of a new class of 2-methylated sphingolipids. We provide a comprehensive overview of the enzymatic machinery, potential downstream signaling implications, and detailed experimental protocols for investigating the incorporation of L-serine analogs into the sphingolipidome. This guide serves as a foundational resource for researchers aiming to explore this nascent area of sphingolipid biology and its potential therapeutic applications.

Introduction to De Novo Sphingolipid Synthesis

The de novo synthesis of sphingolipids is a highly regulated and evolutionarily conserved pathway that commences in the endoplasmic reticulum (ER).[1][2] The foundational step is the condensation of the amino acid L-serine with the fatty acid palmitoyl-CoA, catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme serine palmitoyltransferase (SPT).[3] This reaction yields 3-ketodihydrosphingosine, which is subsequently reduced to dihydrosphingosine (sphinganine).[4] Sphinganine is then acylated by a family of ceramide synthases (CerS) to form dihydroceramide, which is finally desaturated to produce ceramide, the central hub of sphingolipid metabolism.[4] From ceramide, a diverse array of complex sphingolipids are synthesized, including sphingomyelin, glucosylceramide, and gangliosides.[5]

Serine Palmitoyltransferase (SPT): The Gatekeeper of Sphingolipid Synthesis

SPT is the rate-limiting enzyme in the de novo pathway and, as such, is a critical point of regulation.[2] In mammals, SPT is a heterodimer composed of two core subunits, SPTLC1 and either SPTLC2 or SPTLC3.[6] The subunit composition of the SPT complex can influence its substrate preference for acyl-CoAs, thereby contributing to the diversity of sphingoid bases.[7]

Substrate Promiscuity of SPT: A Gateway to Atypical Sphingolipids

While L-serine is the canonical amino acid substrate for SPT, the enzyme exhibits a degree of promiscuity, capable of utilizing other amino acids. This has been most notably demonstrated with L-alanine and glycine. When L-serine levels are low, or in the presence of certain SPT mutations, the enzyme can condense palmitoyl-CoA with L-alanine or glycine, leading to the formation of 1-deoxysphingolipids and 1-deoxymethylsphingolipids, respectively.[8] These atypical sphingolipids lack the C1 hydroxyl group, which has profound implications for their metabolism and biological function. They cannot be degraded through the canonical sphingolipid catabolic pathway and have been associated with cellular toxicity and various pathologies.[8]

The Hypothetical Role of this compound in Sphingolipid Synthesis

Based on the established promiscuity of SPT, we hypothesize that this compound, a methylated analog of L-serine, could serve as a substrate for this key enzyme. The incorporation of this compound would lead to the de novo synthesis of a novel class of atypical sphingolipids: 2-methyl-sphingoid bases and their downstream derivatives, such as 2-methyl-ceramides.

The ability of SPT to process methylated substrates is supported by studies showing that it can utilize methyl-branched acyl-CoAs to produce methyl-branched long-chain bases.[7] This suggests that the active site of SPT can accommodate methyl groups on its substrates.

Potential Signaling Pathways and Biological Effects of 2-Methyl-Sphingolipids

The introduction of a methyl group at the C2 position of the sphingoid base would likely alter the physicochemical properties of these lipids, influencing their incorporation into membranes and their interaction with downstream effectors. The biological consequences of these novel lipids are currently unknown but could be significant. They may:

  • Act as signaling molecules: Atypical sphingolipids are known to modulate various signaling pathways, including those involved in cell death, proliferation, and inflammation.[4][9] 2-methyl-sphingolipids could potentially activate or inhibit these pathways in novel ways.

  • Exhibit cytotoxic effects: The accumulation of certain atypical sphingolipids, such as 1-deoxysphingolipids, is associated with cytotoxicity.[10] The metabolic fate and potential toxicity of 2-methyl-sphingolipids would need to be thoroughly investigated.

  • Serve as biomarkers: The presence of 2-methyl-sphingolipids could be indicative of specific metabolic states or disease processes, making them potential biomarkers.

Quantitative Data on Substrate Utilization by Serine Palmitoyltransferase

To date, there is no published quantitative data on the interaction of this compound with SPT. However, we can infer potential kinetic parameters based on data for other L-serine analogs. The following table summarizes known kinetic data for SPT with its canonical and alternative substrates, providing a baseline for future comparative studies with this compound.

SubstrateEnzyme SourceKmVmax / kcatReference
L-serineMammalian0.1 - 1.8 mM-[11]
L-serineRecombinant Human1.2 mM-[11]
Palmitoyl-CoARecombinant Human-Substrate inhibition at >0.1 mM[11]
L-serineS. paucimobilis128 ± 51 µM0.200 ± 0.070 s-1[12][13]
Palmitoyl-CoAS. paucimobilis1.6 ± 0.7 µM0.200 ± 0.070 s-1[12][13]

Experimental Protocols

Investigating the role of this compound as a precursor for sphingolipid synthesis requires a combination of enzymatic assays and advanced analytical techniques.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from established methods and can be used to determine if this compound is a substrate or inhibitor of SPT.

Objective: To measure the activity of SPT in the presence of L-serine and this compound.

Materials:

  • Cell lysates or purified SPT enzyme

  • [³H]-L-serine (radiolabeled substrate)

  • Palmitoyl-CoA

  • L-serine (unlabeled)

  • This compound

  • Reaction buffer (e.g., HEPES buffer, pH 7.4, containing DTT and PLP)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, cell lysate or purified SPT, and varying concentrations of unlabeled L-serine or this compound.

  • Initiate the reaction by adding a mixture of [³H]-L-serine and palmitoyl-CoA.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol).

  • Extract the lipids and separate the radiolabeled sphingoid base product from the unreacted [³H]-L-serine using thin-layer chromatography (TLC) or liquid-liquid extraction.

  • Quantify the amount of radiolabeled product using liquid scintillation counting.

Data Analysis:

  • To determine if this compound is a substrate, compare the amount of radiolabeled product formed in the presence of unlabeled L-serine versus this compound. A decrease in the signal in the presence of this compound would suggest it competes with L-serine and may be a substrate.

  • To assess inhibition, perform the assay with a constant concentration of [³H]-L-serine and varying concentrations of this compound to determine the IC₅₀ value.

Analysis of Atypical Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general workflow for the detection and quantification of novel 2-methyl-sphingolipids in biological samples.

Objective: To identify and quantify 2-methylated sphingoid bases and ceramides in cells treated with this compound.

Materials:

  • Cultured cells treated with or without this compound

  • Internal standards for sphingolipids (e.g., C17-sphinganine, C17-ceramide)

  • Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

  • LC-MS/MS system equipped with a suitable column (e.g., C18 reversed-phase)

Procedure:

  • Lipid Extraction:

    • Harvest and wash cultured cells.

    • Add internal standards to the cell pellet.

    • Perform a two-phase lipid extraction using a mixture of isopropanol, ethyl acetate, and water.

    • Collect the organic phase containing the lipids and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the lipid extract in a suitable solvent (e.g., methanol/chloroform).

    • Inject the sample into the LC-MS/MS system.

    • Separate the different lipid species using a gradient elution on a C18 column.

    • Detect the lipids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions will need to be determined for the predicted 2-methyl-sphingolipids.

  • Data Analysis:

    • Identify potential 2-methyl-sphingolipids by their specific retention times and mass transitions.

    • Quantify the identified lipids by comparing their peak areas to those of the internal standards.

Visualizations

Signaling Pathways and Experimental Workflows

Sphingolipid_Synthesis_and_Atypical_Pathway cluster_canonical Canonical De Novo Sphingolipid Synthesis cluster_atypical Hypothetical Atypical Pathway L-Serine L-Serine SPT SPT L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Reduction Reduction 3-Ketodihydrosphingosine->Reduction Dihydrosphingosine Dihydrosphingosine Reduction->Dihydrosphingosine CerS CerS Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide Desaturation Desaturation Dihydroceramide->Desaturation Ceramide Ceramide Desaturation->Ceramide Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids This compound This compound SPT_atypical SPT This compound->SPT_atypical 2-Methyl-3-ketodihydrosphingosine 2-Methyl-3-ketodihydrosphingosine SPT_atypical->2-Methyl-3-ketodihydrosphingosine 2-Methyl-dihydrosphingosine 2-Methyl-dihydrosphingosine 2-Methyl-3-ketodihydrosphingosine->2-Methyl-dihydrosphingosine 2-Methyl-ceramide 2-Methyl-ceramide 2-Methyl-dihydrosphingosine->2-Methyl-ceramide Signaling_Effects Novel Signaling Effects 2-Methyl-ceramide->Signaling_Effects

Caption: Canonical vs. Hypothetical Atypical Sphingolipid Synthesis.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_lipidomics Lipidomic Analysis cluster_functional Functional Analysis Cell_Culture Cell Culture (+/- this compound) SPT_Assay SPT Activity Assay (Substrate/Inhibitor?) Cell_Culture->SPT_Assay Lipid_Extraction Lipid Extraction LC_MSMS LC-MS/MS Analysis (Detection of 2-Me-SLs) Lipid_Extraction->LC_MSMS Quantification Quantification of Atypical Sphingolipids LC_MSMS->Quantification Cell_Viability Cell Viability Assays (Toxicity Assessment) Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.)

Caption: Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

The promiscuity of serine palmitoyltransferase opens up a fascinating area of research into the generation and function of atypical sphingolipids. While the role of this compound as a precursor remains hypothetical, the existing knowledge about SPT's substrate flexibility provides a strong rationale for its investigation. The experimental framework provided in this guide offers a clear path to elucidating the potential of this compound to enter the sphingolipid synthesis pathway and to characterize the resulting novel 2-methylated sphingolipids.

Future research in this area should focus on:

  • Definitive demonstration of this compound as an SPT substrate: This will require rigorous enzymatic assays with purified components.

  • Structural elucidation of the novel sphingolipids: Advanced mass spectrometry and NMR techniques will be crucial for confirming the structures of 2-methyl-sphingoid bases and ceramides.

  • Investigation of the biological activities of 2-methyl-sphingolipids: A wide range of cellular and in vivo models will be needed to understand their physiological and pathological roles.

  • Exploration of therapeutic potential: The unique properties of these novel lipids may offer new opportunities for drug development, particularly in diseases where sphingolipid metabolism is dysregulated.

The exploration of this compound as a precursor for sphingolipid synthesis represents a frontier in lipid biology, with the potential to uncover new signaling molecules, disease mechanisms, and therapeutic targets.

References

The Neuroprotective Potential of 2-Methyl-L-serine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective effects of 2-Methyl-L-serine analogs, a promising class of compounds in the development of novel therapeutics for neurological disorders. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the intricate signaling pathways and experimental workflows involved in their investigation.

Introduction

L-serine, a non-essential amino acid, plays a pivotal role in central nervous system (CNS) physiology, serving as a precursor to neurotransmitters and essential metabolites.[1][2] Its neuroprotective properties have been increasingly recognized, with studies demonstrating its efficacy in mitigating neurotoxicity and supporting neuronal survival.[3][4][5] This has led to the investigation of L-serine analogs, such as this compound derivatives, which are designed to offer enhanced potency, selectivity, and pharmacokinetic profiles. These analogs primarily exert their effects through the modulation of N-methyl-D-aspartate (NMDA) receptors, key players in synaptic plasticity and excitotoxicity.[6][7]

Quantitative Data Summary

The following table summarizes the quantitative data for various serine analogs, highlighting their potency and efficacy at different NMDA receptor subtypes. This data is crucial for understanding the structure-activity relationships and for the selection of lead compounds for further development.

CompoundTargetAssay TypeEC50 / IC50 (µM)% Efficacy (relative to Glycine)Reference
15a GluN1/GluN2CTwo-Electrode Voltage-Clamp-398%[6]
16a GluN1/GluN2CTwo-Electrode Voltage-Clamp-308%[6]
11a GluN1/GluN2CTwo-Electrode Voltage-Clamp-~200%[6]
13a GluN1/GluN2CTwo-Electrode Voltage-Clamp-~200%[6]
L-serine Glycine ReceptorElectrophysiology--[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the neuroprotective effects of this compound analogs.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology for NMDA Receptor Subtype Selectivity

This protocol is used to evaluate the agonist activity of serine analogs at different recombinant NMDA receptor subtypes.[6]

Objective: To determine the potency and efficacy of test compounds on specific NMDA receptor subtypes (e.g., GluN1/2A-D).

Materials:

  • Xenopus laevis oocytes

  • cRNA for NMDA receptor subunits (GluN1, GluN2A-D)

  • Two-electrode voltage-clamp amplifier

  • Recording solution (in mM): 90 NaCl, 1 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH 7.4

  • Agonists: Glycine, L-glutamate, and test compounds (serine analogs)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from anesthetized Xenopus laevis frogs.

  • cRNA Injection: Inject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits.

  • Incubation: Incubate the injected oocytes for 2-4 days at 18°C.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at -70 mV.

    • Apply a saturating concentration of L-glutamate along with varying concentrations of the test compound.

    • Record the induced currents.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Normalize the responses to the maximal response elicited by a saturating concentration of glycine.

    • Fit the concentration-response data to the Hill equation to determine EC50 and maximal efficacy.

Cell Viability Assay (MTT Assay) for Neuroprotection

This assay is used to quantify the protective effect of serine analogs against excitotoxicity-induced cell death.[4]

Objective: To measure the viability of neuronal cells after exposure to an excitotoxic agent in the presence or absence of the test compound.

Materials:

  • Primary hippocampal neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Excitotoxic agent (e.g., glutamate, NMDA)

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Cell Culture: Plate neurons in 96-well plates and allow them to adhere and differentiate.

  • Treatment:

    • Pre-incubate the cells with various concentrations of the test compound for a specified period.

    • Introduce the excitotoxic agent to induce cell death.

    • Include control wells with no treatment, excitotoxic agent only, and test compound only.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the concentration of the test compound to determine the neuroprotective dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of the research. The following diagrams were created using the DOT language to illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways

Signaling_Pathways cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Analog This compound Analog NMDAR NMDA Receptor (GluN1/GluN2) Analog->NMDAR Agonist at Glycine Site GlyR Glycine Receptor Analog->GlyR Agonist UPR Unfolded Protein Response (UPR) Analog->UPR Modulates Cathepsins Lysosomal Cathepsins (B and L) Analog->Cathepsins Activates Glutamate Glutamate Glutamate->NMDAR Agonist Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation Cl_Influx Cl⁻ Influx GlyR->Cl_Influx Activation Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Leads to Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection Promotes PDI Protein Disulfide Isomerase (PDI) UPR->PDI Upregulates PDI->Neuroprotection Contributes to Cathepsins->Neuroprotection Contributes to

Caption: Key signaling pathways modulated by this compound analogs.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis (this compound analogs are neuroprotective) Synthesis Synthesis of This compound Analogs Start->Synthesis In_Vitro In Vitro Screening Synthesis->In_Vitro TEVC NMDA Receptor Subtype Profiling (TEVC) In_Vitro->TEVC Viability Neuroprotection Assays (e.g., MTT) In_Vitro->Viability Mechanism Mechanistic Studies Viability->Mechanism Western_Blot Western Blot for Signaling Proteins (e.g., PDI) Mechanism->Western_Blot Enzyme_Assay Enzyme Activity Assays (e.g., Cathepsins) Mechanism->Enzyme_Assay In_Vivo In Vivo Validation Mechanism->In_Vivo Animal_Model Animal Models of Neurological Disease In_Vivo->Animal_Model Behavioral Behavioral Tests Animal_Model->Behavioral Histology Histological Analysis Animal_Model->Histology Lead_Opt Lead Optimization Histology->Lead_Opt End End: Identification of Lead Neuroprotective Compound Lead_Opt->End

Caption: A typical experimental workflow for the discovery and validation of neuroprotective this compound analogs.

Conclusion

This compound analogs represent a promising avenue for the development of novel neuroprotective agents. Their ability to selectively modulate NMDA receptor subtypes and engage other protective intracellular pathways highlights their therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation and development of this important class of molecules. The continued exploration of their structure-activity relationships and mechanisms of action will be critical in translating their promise into clinical realities for patients with neurological disorders.

References

Preliminary Investigation of 2-Methyl-L-serine in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-L-serine is a non-proteinogenic amino acid analogue of L-serine, distinguished by a methyl group substitution at the α-carbon.[1] This structural modification imparts unique biochemical properties that make it a valuable tool for investigating amino acid metabolism, enzyme kinetics, and cellular signaling. L-serine is a central node in cellular metabolism, contributing to a wide array of biosynthetic and signaling pathways, including one-carbon metabolism, nucleotide synthesis, sphingolipid generation, and neurotransmission.[][3] The introduction of this compound is hypothesized to competitively inhibit key enzymes within these pathways, offering a method to probe their dynamics and potential therapeutic intervention points.

This technical guide provides a framework for the preliminary investigation of this compound's role in metabolic pathways. It outlines potential points of interaction, detailed experimental protocols for quantitative analysis, and a basis for interpreting the resulting data. Due to the limited availability of direct quantitative data on the metabolic fate and pathway modulation of this compound in publicly accessible literature, this guide emphasizes a foundational approach to generating such critical information.

Potential Metabolic and Signaling Intersections

Based on its structural similarity to L-serine, this compound is anticipated to primarily act as a competitive inhibitor of enzymes that utilize L-serine as a substrate. The key metabolic pathways of interest are:

  • One-Carbon Metabolism: L-serine is a major donor of one-carbon units for the folate and methionine cycles, which are essential for the synthesis of nucleotides and for methylation reactions.[4] The primary enzyme in this conversion is Serine Hydroxymethyltransferase (SHMT).[5]

  • Gluconeogenesis: L-serine can be converted to pyruvate by serine dehydratase, feeding into the gluconeogenic pathway.[]

  • Sphingolipid Biosynthesis: The initial and rate-limiting step in sphingolipid synthesis is the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[7][8]

  • NMDA Receptor Signaling: D-serine, an isomer of L-serine, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[9] this compound may interact with the co-agonist binding site of the NMDA receptor.[10]

The following diagram illustrates the major metabolic pathways of L-serine and the hypothesized points of inhibition by this compound.

L_Serine_Metabolic_Pathways cluster_glycolysis Glycolysis cluster_one_carbon One-Carbon Metabolism cluster_gluconeogenesis Gluconeogenesis cluster_sphingolipid Sphingolipid Synthesis 3_PG 3-Phosphoglycerate L_Serine L-Serine Glycine Glycine L_Serine->Glycine SHMT Pyruvate Pyruvate L_Serine->Pyruvate Serine Dehydratase Sphingolipids Sphingolipids L_Serine->Sphingolipids SPT 2_Methyl_L_Serine This compound SDH Serine Dehydratase 2_Methyl_L_Serine->SDH Hypothesized Inhibition SPT SPT 2_Methyl_L_Serine->SPT Hypothesized Inhibition C1_Units One-Carbon Units (for Nucleotide Synthesis, Methylation) Glycine->C1_Units Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Sphingolipids SHMT SHMT

Caption: Hypothesized Interactions of this compound with L-serine Metabolic Pathways.

Quantitative Data Presentation (Hypothetical)

The following tables are presented as examples of how quantitative data from the proposed experiments could be structured. These tables are for illustrative purposes and do not represent actual experimental results.

Table 1: Hypothetical Kinetic Parameters for Key Enzymes in the Presence of this compound.

EnzymeSubstrateInhibitorKm (mM)Vmax (µmol/min/mg)Ki (mM)Inhibition Type
Serine Hydroxymethyltransferase (SHMT)L-SerineNone0.510.2--
L-SerineThis compound1.510.10.8Competitive
Serine DehydrataseL-SerineNone5.025.8--
L-SerineThis compound12.525.53.2Competitive

Table 2: Hypothetical Cellular Metabolite Concentrations Following Treatment with this compound.

MetaboliteControl (µM)This compound (1 mM) (µM)Fold Changep-value
L-Serine150.3 ± 12.5185.7 ± 15.11.24<0.05
Glycine85.2 ± 7.960.1 ± 6.30.71<0.01
Pyruvate210.6 ± 20.1195.3 ± 18.90.93>0.05
Sphinganine1.2 ± 0.20.7 ± 0.10.58<0.01

Experimental Protocols

Cell Culture and Treatment

A standardized cell culture protocol is essential for reproducible results.

Workflow for Cell Culture and Metabolite Extraction:

Cell_Culture_Workflow Start Start: Seed Cells Grow Grow to 80% Confluency Start->Grow Treat Treat with this compound (and vehicle control) Grow->Treat Incubate Incubate for a Defined Time Period Treat->Incubate Wash Wash Cells with Ice-Cold Saline Incubate->Wash Quench Quench Metabolism (e.g., with liquid nitrogen) Wash->Quench Extract Extract Metabolites (e.g., with 80% methanol) Quench->Extract Analyze Analyze via LC-MS/MS Extract->Analyze

Caption: Experimental workflow for cell culture, treatment, and metabolite extraction.

Protocol:

  • Cell Seeding: Plate cells (e.g., HEK293, HeLa, or a cell line relevant to the research question) in appropriate culture vessels and media.

  • Growth: Culture cells to approximately 80% confluency to ensure they are in the exponential growth phase.

  • Treatment: Replace the culture medium with fresh medium containing either a vehicle control or varying concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to observe metabolic changes.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).[7]

    • Immediately quench metabolism by, for example, flash-freezing the plate in liquid nitrogen.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.[11]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet protein and cellular debris.

    • Collect the supernatant containing the metabolites for analysis.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecule metabolites.[8][12]

Protocol:

  • Sample Preparation:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar metabolites like amino acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous content to elute polar compounds.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for amino acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification. Specific precursor-to-product ion transitions for L-serine, glycine, and other relevant metabolites should be established using authentic standards. A transition for this compound will also need to be determined.

  • Quantification:

    • Generate a standard curve for each analyte of interest using known concentrations of pure standards.

    • Calculate the concentration of each metabolite in the biological samples by comparing their peak areas to the standard curve.

Enzyme Kinetic Assays

To determine if this compound acts as an inhibitor of key enzymes, in vitro kinetic assays are necessary.

Protocol for Serine Hydroxymethyltransferase (SHMT) Inhibition Assay: [13][14]

  • Reaction Mixture: Prepare a reaction buffer containing purified recombinant SHMT, pyridoxal 5'-phosphate (PLP), tetrahydrofolate (THF), and varying concentrations of L-serine.

  • Inhibitor: Add varying concentrations of this compound to a subset of the reactions.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C.

  • Detection: The reaction can be monitored continuously by coupling the production of 5,10-methylenetetrahydrofolate to a dehydrogenase that reduces NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.

  • Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine Km, Vmax, and Ki.[15]

A similar approach can be used for serine dehydratase, where the production of pyruvate can be monitored using a lactate dehydrogenase-coupled assay.[16]

Visualization of Signaling Pathway Modulation

NMDA Receptor Signaling

This compound, as a serine analog, may modulate NMDA receptor activity. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca2+. This influx triggers downstream signaling cascades, including the activation of CaMKII and ERK, and the phosphorylation of the transcription factor CREB, leading to changes in gene expression and synaptic plasticity.[][17]

The following diagram illustrates the NMDA receptor signaling pathway and the potential point of modulation by this compound.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR D_Serine D-Serine / Glycine D_Serine->NMDAR 2_Methyl_L_Serine This compound 2_Methyl_L_Serine->NMDAR Potential Modulation Ca2_plus Ca²⁺ Influx NMDAR->Ca2_plus CaMKII CaMKII Ca2_plus->CaMKII activates ERK ERK CaMKII->ERK activates CREB CREB ERK->CREB phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression & Synaptic Plasticity pCREB->Gene_Expression regulates

Caption: Potential modulation of the NMDA receptor signaling pathway by this compound.

Conclusion

This compound presents a promising chemical tool for the targeted investigation of L-serine's multifaceted roles in cellular metabolism and signaling. While direct experimental data on its metabolic effects are currently sparse, its structural analogy to L-serine provides a strong rationale for its use as a competitive inhibitor of key metabolic enzymes. The experimental protocols and analytical frameworks detailed in this guide offer a comprehensive starting point for researchers to quantitatively assess the impact of this compound on metabolic pathways and to elucidate its potential as a modulator of cellular function. Such investigations are crucial for advancing our understanding of metabolic regulation and for the development of novel therapeutic strategies targeting these fundamental cellular processes.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 2-Methyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 2-Methyl-L-serine, a valuable chiral building block for various α-methyl α-amino acids, utilizing α-methylserine aldolase.[1] This biocatalytic approach offers a highly stereoselective and efficient alternative to traditional chemical synthesis methods.

Introduction

α-Methyl-L-serine is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[2] The enzymatic synthesis route, employing α-methylserine aldolase, facilitates the production of optically pure α-Methyl-L-serine from simple and readily available starting materials.[3][4] This pyridoxal 5'-phosphate (PLP) dependent enzyme catalyzes the aldol condensation of L-alanine and formaldehyde to yield this compound.[3][4][5] Several microbial sources of α-methylserine aldolase have been identified, including Ralstonia sp., Variovorax paradoxus, and Bosea sp., with the enzyme often being overexpressed in Escherichia coli for enhanced production.[3][4][5][6][7][8]

Principle of the Reaction

The core of this biocatalytic process is the reversible reaction catalyzed by α-methylserine aldolase, where L-alanine acts as the donor and formaldehyde as the acceptor molecule. The enzyme demonstrates high stereospecificity, exclusively producing the L-isomer of 2-Methyl-serine when L-alanine is used as a substrate.[3][4] It is noteworthy that D-alanine is not a substrate for this synthesis reaction.[3][4] The reaction is dependent on the presence of the cofactor pyridoxal 5'-phosphate (PLP).[3][5]

Enzymatic_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product L-Alanine L-Alanine alpha-Methylserine_Aldolase alpha-Methylserine_Aldolase L-Alanine->alpha-Methylserine_Aldolase Formaldehyde Formaldehyde Formaldehyde->alpha-Methylserine_Aldolase This compound This compound alpha-Methylserine_Aldolase->this compound PLP_Cofactor PLP PLP_Cofactor->alpha-Methylserine_Aldolase Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Recombinant_Ecoli_Culture Culture of Recombinant E. coli Induction IPTG Induction Recombinant_Ecoli_Culture->Induction Whole_Cell_Reaction Whole-Cell Synthesis (L-alanine + Formaldehyde) Induction->Whole_Cell_Reaction Purified_Enzyme_Prep Enzyme Purification Purified_Enzyme_Reaction Purified Enzyme Synthesis (L-alanine + Formaldehyde + PLP) Purified_Enzyme_Prep->Purified_Enzyme_Reaction HPLC_Analysis HPLC Analysis (Quantification) Whole_Cell_Reaction->HPLC_Analysis Reaction_Quenching Reaction Quenching (e.g., CuSO4) Purified_Enzyme_Reaction->Reaction_Quenching Reaction_Quenching->HPLC_Analysis Product_Purification Product Purification HPLC_Analysis->Product_Purification

References

Application Notes and Protocols: 2-Methyl-L-serine as a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Methyl-L-serine as a chiral building block in organic synthesis. The primary application highlighted is its conversion into a versatile β-lactone intermediate, which serves as a precursor for the enantioselective synthesis of a wide array of α-methyl α-amino acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development due to their ability to introduce conformational constraints in peptides, enhancing their biological activity and metabolic stability.[1]

Overview of Synthetic Strategy

The central strategy involves a three-step sequence starting from N-protected this compound:

  • Protection of this compound: The amino group of this compound is first protected to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or dibenzyl (Bn₂).

  • Cyclization to β-Lactone: The protected this compound is then cyclized to form a highly reactive β-lactone intermediate. This intramolecular cyclization proceeds with retention of stereochemistry.

  • Regioselective Ring-Opening: The β-lactone is subsequently opened by various nucleophiles, most notably organocuprates, in a regioselective manner to yield the desired α-methyl α-amino acid. This step allows for the introduction of a wide range of substituents at the β-position.

  • Deprotection: The final step involves the removal of the protecting group to yield the free α-methyl α-amino acid.

This methodology provides a robust and stereocontrolled route to enantiopure α-methyl α-amino acids, which are valuable building blocks for the synthesis of novel peptides, peptidomimetics, and other biologically active molecules.

Quantitative Data

The following tables summarize the yields for the key steps in the synthesis of α-methyl α-amino acids using this compound as the chiral precursor.

Table 1: Synthesis of N-Protected this compound β-Lactone

N-Protecting GroupCyclization ReagentSolventYield (%)Reference
Dibenzyl (Bn₂)HBTUAcetonitrile82[1]
BocDIAD, PPh₃THFHigh[2]

Table 2: Synthesis of N-Protected α-Methyl α-Amino Acids via Ring-Opening of β-Lactone

N-Protecting GroupOrganocuprate (R₂CuLi)Product (α-Methyl α-Amino Acid)Yield (%)Reference
Dibenzyl (Bn₂)(CH₃)₂CuLiN-Bn₂-α-Methylalanine95[1]
Dibenzyl (Bn₂)(n-Bu)₂CuLiN-Bn₂-α-Methylnorvaline92[1]
Dibenzyl (Bn₂)(Ph)₂CuLiN-Bn₂-α-Methylphenylalanine85[1]
Boc4-methoxy-α-toluenethiol, Cs₂CO₃Boc-α-Methyl-D-cysteine(PMB)-OH91[2]

Experimental Protocols

Protocol 1: Synthesis of N-Dibenzyl-2-Methyl-L-serine β-Lactone

This protocol is adapted from the work of Goodman and co-workers.[1]

Step 1: N,N-Dibenzylation of this compound Methyl Ester

  • To a solution of this compound methyl ester hydrochloride (1.0 eq) in methanol, add potassium carbonate (3.0 eq).

  • Add benzyl bromide (2.5 eq) and stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain N,N-Dibenzyl-2-Methyl-L-serine methyl ester.

Step 2: Saponification

  • Dissolve the N,N-Dibenzyl-2-Methyl-L-serine methyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH 3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N,N-Dibenzyl-2-Methyl-L-serine.

Step 3: Lactonization

  • Dissolve N,N-Dibenzyl-2-Methyl-L-serine (1.0 eq) in anhydrous acetonitrile.

  • Add HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography to afford N-Dibenzyl-2-Methyl-L-serine β-lactone.[1]

Protocol 2: Synthesis of N-Boc-α-Methyl-D-cysteine(PMB)-OH

This protocol is adapted from a procedure for the synthesis of α-methyl-D-cysteine derivatives.[2]

Step 1: Synthesis of Boc-α-Methyl-D-serine-β-lactone

  • Dissolve Boc-α-Methyl-D-serine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture and purify the crude product by flash chromatography to yield Boc-α-Methyl-D-serine-β-lactone.[2]

Step 2: Regioselective Ring-Opening

  • Dissolve Boc-α-Methyl-D-serine-β-lactone (1.0 eq) in DMF.

  • Add cesium carbonate (1.5 eq) and 4-methoxy-α-toluenethiol (1.2 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Acidify the mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain Boc-α-Methyl-D-cysteine(PMB)-OH.[2]

Protocol 3: General Procedure for Organocuprate Ring-Opening of N-Dibenzyl-2-Methyl-L-serine β-Lactone
  • Prepare the organocuprate reagent by adding the corresponding Grignard reagent (2.0 eq) to a suspension of copper(I) cyanide (1.0 eq) in anhydrous THF at -78 °C.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of N-Dibenzyl-2-Methyl-L-serine β-lactone (1.0 eq) in anhydrous THF to the organocuprate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 4: Deprotection of the N-Boc Group
  • Dissolve the N-Boc protected α-methyl α-amino acid in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting amino acid salt can be used directly or neutralized with a suitable base.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection cluster_cyclization Cyclization cluster_ring_opening Ring-Opening cluster_deprotection Deprotection cluster_product Final Product start This compound protection N-Protection (e.g., Boc, Bn₂) start->protection Protection Reagents cyclization Formation of β-Lactone protection->cyclization Cyclization Reagents ring_opening Regioselective Ring-Opening (e.g., Organocuprates) cyclization->ring_opening Nucleophile (e.g., R₂CuLi) deprotection N-Deprotection ring_opening->deprotection Deprotection Reagents product α-Methyl α-Amino Acid deprotection->product

Caption: General experimental workflow for the synthesis of α-methyl α-amino acids.

signaling_pathway cluster_precursor Chiral Building Block cluster_intermediate Key Intermediate cluster_products Diverse Products precursor This compound intermediate N-Protected This compound β-Lactone precursor->intermediate Protection & Cyclization product1 α-Methyl-L-valine intermediate->product1 (i-Pr)₂CuLi product2 α-Methyl-L-phenylalanine intermediate->product2 (Ph)₂CuLi product3 α-Methyl-L-cysteine Derivatives intermediate->product3 Thiol Nucleophiles product_etc Other α-Methyl α-Amino Acids intermediate->product_etc Various Nucleophiles

Caption: Logical relationship of this compound to diverse α-methyl α-amino acids.

References

Protocol for the Incorporation of 2-Methyl-L-serine into Peptides: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The incorporation of non-canonical amino acids into peptides is a key strategy in modern drug discovery and chemical biology, offering a pathway to enhance peptide stability, conformational rigidity, and biological activity. 2-Methyl-L-serine, an α-methylated amino acid, is of particular interest due to the conformational constraints imposed by the α-methyl group, which can lead to peptides with improved resistance to enzymatic degradation and well-defined secondary structures. However, the steric hindrance presented by the α-methyl group poses significant challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols to achieve efficient incorporation.

These application notes provide a detailed protocol for the incorporation of Fmoc-2-Methyl-L-serine into peptides using Fmoc-based SPPS. The protocol addresses the challenges of steric hindrance by recommending optimized coupling reagents and conditions. Additionally, this document outlines the synthesis of the requisite Fmoc-2-Methyl-L-serine(tBu)-OH building block and discusses the potential applications of the resulting peptides in drug discovery.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The successful incorporation of sterically hindered amino acids is highly dependent on the choice of coupling reagents and reaction conditions. While specific quantitative data for this compound is not extensively published, the following table provides a comparative overview of the expected performance of various coupling reagents based on their efficacy with other sterically hindered residues. This data is illustrative and serves as a guide for optimizing the synthesis of this compound-containing peptides.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationNotes
HATU Aminium/Uronium Salt15-45 minutes>99>95Very LowHighly reactive and widely successful for hindered couplings.[1]
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very LowA highly efficient and commonly used coupling reagent.
PyBOP Phosphonium Salt30-120 minutes>98>95LowOffers a good balance of reactivity and stability.[1]
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Low to ModerateA cost-effective option, though may be less efficient for highly hindered couplings.[1]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-2-Methyl-L-serine(tBu)-OH

The synthesis of the protected amino acid building block is a prerequisite for its incorporation into peptides. The tert-butyl (tBu) group is a standard choice for protecting the hydroxyl side chain of serine in Fmoc SPPS, as it is stable to the basic conditions used for Fmoc deprotection and is readily removed during the final acidic cleavage.[2][3]

Materials:

  • L-serine methyl ester hydrochloride

  • Isobutylene

  • Sulfuric acid (catalyst)

  • Sodium hydroxide (for saponification)

  • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Dioxane

  • Ethyl acetate

  • Sodium bicarbonate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • O-tert-butylation: Dissolve L-serine methyl ester hydrochloride in a suitable solvent and add a catalytic amount of sulfuric acid. Introduce isobutylene gas into the reaction mixture and stir until the reaction is complete.

  • Saponification: Directly add a solution of sodium hydroxide to the reaction mixture to saponify the methyl ester, yielding O-tert-butyl-L-serine.

  • Fmoc Protection: Dissolve the O-tert-butyl-L-serine in a mixture of dioxane and water. Add sodium bicarbonate to adjust the pH to 8-9. Add a solution of Fmoc-OSu or Fmoc-Cl in dioxane and stir until the reaction is complete.

  • Work-up and Purification: Acidify the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain Fmoc-2-Methyl-L-serine(tBu)-OH. The purity should be verified to be >99.5% with single impurities less than 0.1%.[4]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol outlines the manual Fmoc-SPPS procedure for incorporating Fmoc-2-Methyl-L-serine(tBu)-OH into a peptide chain. Due to the steric hindrance of the α-methyl group, a potent coupling reagent such as HATU is recommended, along with an extended coupling time or a double coupling strategy.[5]

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids, including Fmoc-2-Methyl-L-serine(tBu)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[6]

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[6]

    • Wash the resin thoroughly with DMF (5-7 times).[7]

  • Coupling of Fmoc-2-Methyl-L-serine(tBu)-OH:

    • In a separate vial, dissolve Fmoc-2-Methyl-L-serine(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a second coupling with fresh reagents can be performed after washing the resin.[5]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative (yellow) result indicates a complete coupling. A positive (blue) result suggests incomplete coupling, and a second coupling should be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% H2O, 2.5% TIS) to the resin and agitate for 2-3 hours at room temperature.[6]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow and Potential Signaling Pathway

To aid in the conceptualization of the synthesis and potential application of this compound containing peptides, the following diagrams are provided.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-2-Me-Ser(tBu)-OH, HATU, DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Elongation Repeat for Chain Elongation Washing2->Elongation Elongation->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Final Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a this compound containing peptide.

While specific signaling pathways for peptides containing this compound are not yet widely documented, such peptides, designed as mimetics of natural bioactive peptides, could potentially target various pathways involved in cellular processes. For instance, if designed to mimic an inhibitor of a kinase pathway, it might interact with components of the PI3K/AKT signaling cascade, which is crucial for cell survival and proliferation.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream Activation/Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Peptide 2-Me-Ser Peptide (Hypothetical Inhibitor) Peptide->AKT Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by a 2-Me-Ser peptide.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 2-Methyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered, non-proteinogenic amino acid 2-Methyl-L-serine. The introduction of an α-methyl group on the serine residue presents unique challenges to the standard SPPS workflow, necessitating optimized protocols to achieve high-purity peptides. This document outlines the inherent difficulties, recommended strategies, and detailed experimental procedures for the successful synthesis of this compound-containing peptides.

Introduction to SPPS with this compound

This compound is an α,α-disubstituted amino acid, a class of residues known to introduce significant steric hindrance during peptide bond formation. This steric bulk, originating from the additional methyl group at the α-carbon, impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. Consequently, standard coupling protocols often result in incomplete reactions, leading to deletion sequences and low yields of the desired peptide.

The incorporation of this compound can, however, offer significant advantages in drug design, including:

  • Conformational Rigidity: The α-methyl group restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures such as helices and turns.

  • Enhanced Proteolytic Stability: The steric hindrance provided by the α-methyl group can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.

To overcome the synthetic challenges, modifications to standard SPPS protocols are required, including the use of more potent coupling reagents, extended reaction times, and potentially the application of microwave-assisted synthesis.[1][2][3]

Data Presentation: Coupling Efficiency and Purity

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of expected performance based on data for similarly hindered amino acids. Actual yields and purities for this compound will require experimental optimization.

Table 1: Comparative Performance of Coupling Reagents for this compound Incorporation

Coupling ReagentAdditiveBaseTypical Coupling Time (RT)Expected Yield (%)Expected Purity (%)Notes
HBTUHOBtDIPEA2 - 4 hours70-85~70Standard but may be insufficient for complete coupling.
HATUHOAtDIPEA/Collidine1 - 2 hours85-95>80More reactive than HBTU, often preferred for hindered couplings.[4][5]
HCTU6-Cl-HOBtDIPEA1 - 2 hours85-95>80Similar reactivity to HATU, can be a cost-effective alternative.[5][6]
PyBOPHOBtDIPEA2 - 4 hours75-90~75Phosphonium salt-based, good for hindered couplings.
DICOxymaPure-4 - 6 hours60-80~65Carbodiimide-based, generally less efficient for hindered residues.

Table 2: Effect of Microwave-Assisted SPPS on this compound Coupling

ParameterConventional SPPS (RT)Microwave-Assisted SPPS (75-90°C)
Coupling Time 1 - 4 hours5 - 15 minutes
Deprotection Time 20 - 30 minutes3 - 5 minutes
Expected Purity Moderate to HighHigh to Very High
Overall Synthesis Time DaysHours

Microwave-assisted SPPS can significantly enhance the efficiency of coupling sterically hindered residues like this compound, leading to higher purities and shorter synthesis times.[1][2][3][7]

Experimental Protocols

The following protocols are designed for the manual Fmoc-based solid-phase synthesis of a peptide containing this compound. These can be adapted for automated synthesizers.

This cycle is repeated for each amino acid in the sequence. Modifications for the coupling of Fmoc-2-Methyl-L-serine(tBu)-OH are noted.

Materials:

  • Fmoc-protected amino acids (side-chain protected where necessary, e.g., Fmoc-2-Methyl-L-serine(tBu)-OH)

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, Collidine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol:

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard Amino Acid):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor reaction completion with a Kaiser test (should be negative).

  • Amino Acid Coupling (Fmoc-2-Methyl-L-serine(tBu)-OH):

    • Pre-activation: In a separate vial, dissolve Fmoc-2-Methyl-L-serine(tBu)-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow to pre-activate for 5-10 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Extended Coupling Time: Agitate the mixture for 4-6 hours at room temperature, or 10-15 minutes with microwave assistance at 75°C.

    • Double Coupling: After the initial coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated Fmoc-2-Methyl-L-serine(tBu)-OH to ensure maximum incorporation.

    • Monitor reaction completion with a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and then with DCM (3 times).

  • Repeat Cycle: Return to step 2 for the next amino acid in the sequence.

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Collect fractions containing the desired peptide and confirm the mass by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle Iterative SPPS Cycle cluster_Final_Steps Finalization Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Lyophilized Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Coupling_Logic cluster_Standard Standard Coupling cluster_Hindered Hindered Coupling Start Deprotected Peptide-Resin (Free N-terminal amine) Decision Is the amino acid This compound? Start->Decision Standard_Coupling Standard Coupling Conditions (e.g., HATU, 1-2 hr) Decision->Standard_Coupling No Hindered_Coupling Optimized Conditions: - More potent activator (HATU/HCTU) - Extended reaction time (4-6 hr) - or Microwave assistance (10-15 min) - Consider double coupling Decision->Hindered_Coupling Yes End Coupled Peptide-Resin Standard_Coupling->End Hindered_Coupling->End

Caption: Decision logic for coupling standard vs. hindered amino acids in SPPS.

Troubleshooting and Key Considerations

  • Incomplete Coupling: This is the most common issue with this compound. If a Kaiser test is positive after the initial coupling, a second coupling is highly recommended. Using more potent activators like HATU or HCTU from the outset is advisable.[4][5]

  • Side Reactions:

    • Racemization: While the α-methyl group can reduce the risk of racemization at the this compound residue itself, care should be taken with the preceding amino acid, especially if it is prone to epimerization (e.g., Cys, His). Using a base like collidine instead of DIPEA can mitigate this.

    • Diketopiperazine Formation: If this compound is the second or third residue in the sequence, cyclization to form a diketopiperazine can occur after Fmoc deprotection of the second residue. Using a 2-chlorotrityl resin can help to suppress this side reaction due to its steric bulk.

  • Microwave Synthesis: While highly effective, microwave heating can increase the rate of side reactions if not properly controlled. It is crucial to use optimized methods that balance coupling efficiency with the minimization of side reactions like racemization and aspartimide formation.[2][7]

  • Solvent Quality: Ensure the use of high-purity, amine-free DMF for all steps to prevent premature Fmoc deprotection and other side reactions.

References

Applications of 2-Methyl-L-serine in Medicinal Chemistry and Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-L-serine is a non-proteinogenic α-amino acid, a derivative of L-serine with a methyl group at the α-carbon. This structural modification imparts unique conformational properties, making it a valuable tool in medicinal chemistry and drug design. Its primary application lies in the synthesis of conformationally constrained peptides and peptidomimetics. By restricting the rotational freedom of the peptide backbone, this compound helps in stabilizing specific secondary structures, such as β-turns and helices. This can lead to peptides with enhanced biological activity, increased metabolic stability, and improved receptor selectivity. This document provides an overview of its applications, relevant quantitative data, and detailed experimental protocols.

Key Applications in Medicinal Chemistry

The incorporation of this compound into peptide sequences serves several key purposes in drug design:

  • Conformational Constraint: The gem-dimethyl group at the α-carbon restricts the phi (φ) and psi (ψ) dihedral angles of the amino acid residue, forcing the peptide backbone into a more defined conformation. Studies have shown that peptides containing α-methylserine can adopt both extended and β-turn conformations in aqueous solutions.

  • Induction of Secondary Structures: this compound can act as a helix-promoting residue. Circular dichroism and infrared spectroscopy studies have indicated that peptides incorporating (S)-2-methylserine can adopt helical conformations, particularly in less polar solvents and in the solid state[1].

  • Enhanced Metabolic Stability: The α-methyl group can sterically hinder the action of proteases, thereby increasing the in vivo half-life of the peptide-based drug.

  • Peptidomimetic Design: As a building block for peptidomimetics, this compound allows for the creation of novel scaffolds that mimic the bioactive conformation of natural peptides but with improved drug-like properties.

Quantitative Data

Currently, publicly available quantitative data on the specific biological activity of this compound and its derivatives, such as IC50 or Ki values, is limited. The primary focus of research has been on its conformational effects rather than direct pharmacological activity. The table below summarizes the type of quantitative data that is relevant to the application of this compound in drug design. Researchers are encouraged to generate such data for their specific peptide candidates.

ParameterDescriptionRelevance in Drug DesignExample Data (Hypothetical)
Receptor Binding Affinity (Kd) The equilibrium dissociation constant, indicating the affinity of a ligand for its receptor.Lower Kd values indicate higher binding affinity.Peptide A (with L-Ser): 50 nM Peptide A' (with 2-Methyl-L-Ser): 10 nM
Enzyme Inhibition Constant (Ki) The dissociation constant for an enzyme inhibitor, reflecting the potency of the inhibitor.Lower Ki values indicate a more potent inhibitor.Inhibitor B (with L-Ser): 100 µM Inhibitor B' (with 2-Methyl-L-Ser): 20 µM
Half-maximal Inhibitory Concentration (IC50) The concentration of a drug that is required for 50% inhibition in vitro.A measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.Compound C (with L-Ser): 5 µM Compound C' (with 2-Methyl-L-Ser): 1 µM
In Vitro Cell Viability (CC50) The concentration of a substance that causes the death of 50% of cells in a cell culture.Assesses the cytotoxicity of a compound.Drug D (with L-Ser): 200 µM Drug D' (with 2-Methyl-L-Ser): >500 µM

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the general steps for incorporating Fmoc-2-Methyl-L-serine-OH into a peptide sequence using manual solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2-Methyl-L-serine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

  • HPLC grade acetonitrile and water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Shake for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-2-Methyl-L-serine-OH) and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of HBTU and 6 equivalents of DIPEA.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2-4 hours. The coupling of the sterically hindered this compound may require longer coupling times or double coupling.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)[2].

    • Lyophilize the pure fractions to obtain the final peptide powder.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat Repeat for each AA Coupling->Repeat Next AA Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final AA Cleavage Cleavage & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization MTT_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay MTT Assay cluster_Analysis Data Analysis Cell_Seeding Seed Cells in 96-well plate Treat_Cells Treat Cells with Peptide Cell_Seeding->Treat_Cells Compound_Prep Prepare Peptide Dilutions Compound_Prep->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 Serine_Metabolism_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG Serine L-Serine ThreePG->Serine Synthesis Glycine Glycine Serine->Glycine SHMT Pyruvate Pyruvate Serine->Pyruvate One_Carbon One-Carbon Metabolism (Folate & Methionine Cycles) Serine->One_Carbon Lipids Lipid Synthesis (Sphingolipids, Phosphatidylserine) Serine->Lipids Proteins Protein Synthesis Serine->Proteins Two_Me_Ser This compound Two_Me_Ser->Proteins Incorporation in Peptides Glycine->One_Carbon Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides

References

2-Methyl-L-serine: A Tool for Elucidating Protein Folding and Aggregation Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-12-30

Introduction

2-Methyl-L-serine is a non-proteinogenic α-methylated amino acid that offers unique stereochemical properties valuable for investigating the intricate processes of protein folding and aggregation.[1] The presence of a methyl group on the α-carbon of the serine backbone restricts the conformational flexibility of the peptide chain, primarily by constraining the phi (φ) and psi (ψ) dihedral angles. This inherent structural constraint makes this compound an invaluable tool for researchers, scientists, and drug development professionals seeking to dissect the mechanisms underlying protein secondary structure formation, stability, and the prevention of aberrant aggregation. By strategically incorporating this compound into peptide and protein sequences, researchers can stabilize specific secondary structures, such as α-helices, and probe their roles in folding pathways and aggregation propensities.[2]

Principle of Application

The foundational principle behind the use of this compound in protein folding and aggregation studies lies in its ability to reduce the conformational entropy of the unfolded or partially folded state. This reduction in flexibility can favor the formation of specific secondary structures, most notably α-helices, and disfavor random coil or β-sheet conformations that are often precursors to aggregation.[2][3] This targeted structural stabilization allows for the systematic investigation of how localized conformational changes influence the overall folding landscape and the kinetics of aggregation.

Key Applications

  • Stabilization of α-helical conformations: The incorporation of this compound can promote and stabilize α-helical structures within a peptide or protein.[2] This is particularly useful for studying the role of specific helical domains in protein function, folding intermediates, and protein-protein interactions.

  • Inhibition of β-sheet formation and aggregation: By constraining the peptide backbone to conformations incompatible with β-sheet formation, this compound can be used to inhibit amyloid fibril formation and other aggregation processes. This application is highly relevant for studying aggregation-related diseases like Alzheimer's and Parkinson's.

  • Probing folding initiation sites: Strategic placement of this compound can help identify and characterize nucleation sites for protein folding by observing how localized conformational restriction affects the overall folding rate and pathway.

  • Enhancing proteolytic resistance: The steric hindrance provided by the α-methyl group can protect the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vitro and in vivo stability of peptides and proteins under study.[2]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments designed to investigate the effects of this compound incorporation on peptide folding and aggregation. These values are illustrative and will vary depending on the specific peptide sequence and experimental conditions.

ParameterPeptide without this compoundPeptide with this compoundTechnique
α-Helical Content (%) 15 ± 245 ± 3Circular Dichroism (CD) Spectroscopy
Aggregation Rate (a.u./min) 0.8 ± 0.10.2 ± 0.05Thioflavin T (ThT) Fluorescence Assay
Melting Temperature (Tm, °C) 55 ± 162 ± 1Differential Scanning Fluorimetry (DSF)
Proteolytic Half-life (min) 30 ± 5120 ± 10Protease Digestion Assay

Experimental Protocols

Protocol 1: Synthesis of a Peptide Containing this compound

This protocol describes the solid-phase synthesis of a model peptide incorporating this compound.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-2-Methyl-L-serine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • HPLC purification system

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Couple the first Fmoc-protected amino acid using HBTU and DIPEA in DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-2-Methyl-L-serine, according to the desired peptide sequence.

  • After the final coupling step, wash the resin thoroughly with DMF and DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

  • Purify the peptide using reverse-phase HPLC.

  • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Circular Dichroism (CD) Spectroscopy to Determine Secondary Structure

This protocol outlines the use of CD spectroscopy to assess the effect of this compound on the secondary structure of a peptide.

Materials:

  • Purified peptide with and without this compound

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectrophotometer

  • Quartz cuvette (1 mm path length)

Procedure:

  • Prepare stock solutions of the peptides in the phosphate buffer.

  • Determine the precise concentration of the peptide solutions using a suitable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or a colorimetric assay).

  • Dilute the peptide solutions to a final concentration of 20-50 µM in the phosphate buffer.

  • Acquire CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil.

Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This protocol describes a method to monitor the aggregation kinetics of a peptide with and without this compound.

Materials:

  • Purified peptide with and without this compound

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Aggregation buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare solutions of the peptides in the aggregation buffer at a concentration known to induce aggregation (e.g., 100 µM).

  • Add ThT to the peptide solutions to a final concentration of 10-20 µM.

  • Pipette the samples into the wells of the 96-well plate.

  • Incubate the plate at a constant temperature (e.g., 37 °C) with intermittent shaking.

  • Monitor the ThT fluorescence intensity over time.

  • Plot the fluorescence intensity versus time to obtain aggregation kinetics curves.

  • Analyze the curves to determine parameters such as the lag time and the maximum aggregation rate.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biophysical Analysis synthesis Solid-Phase Peptide Synthesis (with/without 2-Me-L-Ser) purification HPLC Purification synthesis->purification characterization Mass Spectrometry Confirmation purification->characterization cd_spec CD Spectroscopy (Secondary Structure) characterization->cd_spec tht_assay ThT Fluorescence (Aggregation Kinetics) characterization->tht_assay dsf_assay DSF Assay (Thermal Stability) characterization->dsf_assay protease_assay Protease Digestion (Stability) characterization->protease_assay

Caption: Experimental workflow for studying this compound effects.

logical_relationship cluster_cause Structural Modification cluster_effect Biophysical Consequences me_ser Incorporation of This compound conf_rest Restricted Backbone Conformation me_ser->conf_rest helix_stab Increased α-Helical Stability conf_rest->helix_stab agg_inhibit Inhibition of β-Sheet Aggregation conf_rest->agg_inhibit protease_res Enhanced Proteolytic Resistance conf_rest->protease_res

Caption: Impact of this compound on peptide properties.

signaling_pathway_hypothesis cluster_protein_states Protein Conformational States cluster_aggregation Aggregation Pathway cluster_intervention Therapeutic Intervention unfolded Unfolded/Misfolded Protein intermediate Aggregation-Prone Intermediate unfolded->intermediate Misfolding native Native Folded Protein unfolded->native Correct Folding oligomers Soluble Oligomers intermediate->oligomers Self-Assembly fibrils Insoluble Fibrils oligomers->fibrils Elongation me_ser_peptide Peptide with This compound me_ser_peptide->intermediate Inhibits Formation of Intermediate me_ser_peptide->native Promotes Native Fold

Caption: Hypothetical mechanism of this compound in preventing aggregation.

References

Application Notes and Protocols for Late-Stage Peptide Modification via Dehydroalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Late-stage functionalization of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the diversification of peptide scaffolds to enhance their therapeutic properties, such as stability, cell permeability, and target affinity. A powerful strategy for achieving site-selective modification involves the introduction of a chemically reactive handle into the peptide sequence. Dehydroalanine (Dha), an unsaturated amino acid, serves as an excellent electrophilic handle for such modifications.[1][2][3] While not directly incorporated during standard solid-phase peptide synthesis (SPPS), Dha can be generated post-synthetically from natural amino acid residues like serine or cysteine under mild conditions.[2][4] This approach allows for the precise, late-stage installation of a wide array of functional groups through Michael addition reactions.[1][5]

These notes provide detailed protocols for the generation of dehydroalanine-containing peptides from cysteine precursors and their subsequent modification via thiol-Michael addition, a versatile method for peptide conjugation.[5][6]

Principle of the Method

The core of this methodology rests on a two-step process:

  • Generation of Dehydroalanine (Dha): A cysteine residue within a fully synthesized and deprotected peptide is chemically converted into the α,β-unsaturated dehydroalanine. This is typically achieved through a bis-alkylation-elimination reaction. Reagents like methyl 2,5-dibromovalerate or 2,5-dibromohexanediamide are used to react with the cysteine thiol, forming a cyclic sulfonium salt intermediate.[1][5] Subsequent exposure to a mild base triggers a β-elimination, resulting in the formation of the Dha residue.[5] This transformation effectively converts a nucleophilic cysteine side chain into an electrophilic Michael acceptor.

  • Conjugate Addition to Dha: The electrophilic nature of the Dha side chain makes it a prime target for nucleophilic attack.[1] Thiols are particularly effective nucleophiles for this purpose, reacting cleanly and efficiently with Dha under aqueous, often basic, conditions to form stable thioether linkages.[6][7][8] This thiol-Michael addition reaction is highly chemoselective and can be used to append a diverse range of molecules, including lipids, fluorophores, carbohydrates, and other bioactive moieties, onto the peptide scaffold.[1][6]

G cluster_workflow Overall Modification Workflow Peptide_Cys Peptide with Cysteine Residue Reagent1 Bis-alkylation/ Elimination Peptide_Cys->Reagent1 Peptide_Dha Peptide with Dehydroalanine (Dha) Reagent2 Thiol-Michael Addition (R-SH) Peptide_Dha->Reagent2 Peptide_Mod Modified Peptide Reagent1->Peptide_Dha Reagent2->Peptide_Mod

Caption: High-level workflow for late-stage peptide modification.

Quantitative Data Summary

The efficiency of both the dehydroalanine formation and the subsequent thiol-Michael addition is crucial for the successful application of this method. The following tables summarize representative quantitative data from published studies.

Table 1: Efficiency of Cysteine to Dehydroalanine Conversion

ReagentPeptide SequenceBase/Solvent SystemEquivalents of ReagentOutcomeReference
DibromoadipamideAc-Cys-NH2K₂CO₃, 1:1 H₂O/DMF10High conversion, some stapled by-product[9]
Methyl 2,5-dibromovalerateAc-Cys-NH2K₂CO₃, 1:1 H₂O/DMF10Clean conversion, minimal by-product[9]
Methyl 2,5-dibromovalerateH₂N-ACSDRFRNCPADEALCG-CO₂HK₂CO₃, H₂O/DMF50Good yield of bis-Dha peptide[1]

Table 2: Yields for Thiol-Michael Addition to Dehydroalanine-Containing Peptides

Peptide SubstrateThiol NucleophileReaction ConditionsConversion/YieldReference
Model Peptide 7Decane thiolpH 9, 1 M NH₄OAc, 18 h>99% Conversion[6]
Model Peptide 7Thiolated DAG LipidpH 9, 1 M NH₄OAc, 18 h79% Yield[7]
Model Peptide 7Thiolated CholesterolpH 9, 1 M NH₄OAc, 18 h>99% Yield[7]
GLP-1 AnalogueDecane thiolpH 9, 1 M NH₄OAc, 18 h>99% Conversion[6]
Octreotide AnalogueDecane thiolpH 9, 1 M NH₄OAc, 18 h>99% Conversion[6]

Experimental Protocols

Protocol 1: Generation of Dehydroalanine (Dha) from Cysteine

This protocol describes the conversion of a cysteine residue in a purified peptide to dehydroalanine using methyl 2,5-dibromovalerate, which is noted for minimizing the formation of stapled by-products.[9]

Materials:

  • Cysteine-containing peptide (lyophilized)

  • Methyl 2,5-dibromovalerate (Reagent 4 in some literature)[1][9]

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), HPLC grade

  • Water, HPLC grade

  • Reverse-phase HPLC system for purification

  • LC-MS system for analysis

Procedure:

  • Peptide Dissolution: Dissolve the purified, lyophilized peptide in a 1:1 mixture of DMF and water to a final concentration of approximately 1-2 mM.

  • Reagent Preparation: Prepare a stock solution of methyl 2,5-dibromovalerate in DMF. Prepare a stock solution of K₂CO₃ in water.

  • Reaction Setup: In a microcentrifuge tube, add the peptide solution. Add K₂CO₃ solution to adjust the pH to approximately 8-9.

  • Initiation: Add 10-50 equivalents of the methyl 2,5-dibromovalerate solution to the peptide mixture. The optimal number of equivalents may require empirical determination.[9]

  • Incubation: Vortex the mixture briefly and incubate at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS. A successful conversion is indicated by a mass decrease of 34 Da (loss of H₂S) from the starting peptide mass.[5]

  • Quenching: Once the reaction is complete, quench by adding acetic acid or formic acid to neutralize the base.

  • Purification: Purify the resulting dehydroalanine-containing peptide immediately using reverse-phase HPLC to remove excess reagents and any by-products.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry. Lyophilize the pure fractions for storage.

G cluster_mechanism1 Dha Formation from Cysteine Cys Cysteine Residue (-CH₂-SH) Reagent Br-(CH₂)₃-CH(Br)CO₂Me Cys->Reagent Bis-alkylation Intermediate Cyclic Sulfonium Intermediate Reagent->Intermediate Base Base (e.g., K₂CO₃) Intermediate->Base β-elimination Dha Dehydroalanine Residue (=CH₂) Base->Dha

Caption: Mechanism for Cys to Dha conversion.

Protocol 2: Late-Stage Modification via Thiol-Michael Addition

This protocol details the conjugation of a thiol-containing molecule to a dehydroalanine peptide. The example focuses on lipidation, as described in several studies.[6][7]

Materials:

  • Dehydroalanine-containing peptide (lyophilized)

  • Thiol-containing molecule (e.g., decane thiol, thiolated lipid)

  • Ammonium acetate (NH₄OAc) buffer (1 M, pH 9.0)

  • Dodecylphosphocholine (DPC) micelles (optional, for hydrophobic thiols)[7]

  • Reverse-phase HPLC system

  • LC-MS system

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized Dha-containing peptide in the 1 M NH₄OAc buffer (pH 9.0) to a final concentration of 1 mM. If the thiol is hydrophobic, the buffer should also contain a surfactant like DPC (e.g., 60 mM).

  • Thiol Addition: Add the thiol nucleophile to the peptide solution. A slight excess (e.g., 1.2-2.0 equivalents) is typically used.

  • Reaction Conditions: Basic conditions (pH 9) are used to promote the formation of the more reactive thiolate anion.[6]

  • Incubation: Gently mix the solution and incubate at room temperature for 3-18 hours. The optimal time depends on the reactivity of the specific thiol. For simple alkyl thiols, high conversion can be achieved in as little as 3 hours.[6]

  • Monitoring: Monitor the reaction by LC-MS, looking for the appearance of a new peak corresponding to the mass of the starting peptide plus the mass of the added thiol.

  • Purification: Once the reaction has reached completion, purify the modified peptide conjugate by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final conjugated peptide by mass spectrometry and analytical HPLC. Lyophilize the pure fractions for long-term storage.

G cluster_mechanism2 Thiol-Michael Addition to Dha Dha Dha Residue (Electrophile) Thiol Thiolate Anion (R-S⁻) (Nucleophile) Dha->Thiol Conjugate Addition Product Thioether Adduct Thiol->Product Base pH 9 Buffer Base->Thiol Deprotonation Thiol_Start R-SH Thiol_Start->Base

Caption: Thiol-Michael addition reaction mechanism.

Conclusion

The generation of dehydroalanine from cysteine or serine residues is a robust and versatile strategy for the late-stage modification of peptides. The subsequent thiol-Michael addition allows for the site-selective installation of a vast array of functionalities under mild, aqueous conditions. This two-step approach provides researchers and drug developers with a powerful toolkit to create novel peptide conjugates, optimize lead candidates, and synthesize valuable probes for biological investigation.

References

HPLC quantification method for 2-Methyl-L-serine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based approach is a robust method for the quantification of 2-Methyl-L-serine, a methylated amino acid derivative. Given its polar nature and lack of a strong chromophore, direct analysis on traditional reversed-phase columns can be challenging. Therefore, two primary strategies are presented: a mixed-mode HPLC method for direct analysis of the underivatized compound and a pre-column derivatization method coupled with reversed-phase HPLC for enhanced sensitivity and retention.

Method 1: Mixed-Mode HPLC with UV Detection

This method is suitable for the direct analysis of underivatized this compound, leveraging a mixed-mode stationary phase that provides both reversed-phase and cation-exchange retention mechanisms. This approach is advantageous for its simplicity as it eliminates the need for a derivatization step.

Experimental Protocol

1. Sample Preparation:

  • Dissolve a precisely weighed amount of this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • For unknown samples, dissolve them in the mobile phase, centrifuge to remove any particulates, and filter through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Mixed-mode column (e.g., Primesep 100, 4.6 x 250 mm, 5 µm)[1].

  • Mobile Phase: Acetonitrile/Water (e.g., 70:30 v/v) with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid)[1]. The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 30 °C.

  • Detection: UV at 200 nm[1].

  • Injection Volume: 10 µL.

3. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Method 2: Pre-column Derivatization with Fluorescence Detection

For enhanced sensitivity and selectivity, pre-column derivatization with a fluorescent tagging agent is recommended. o-Phthalaldehyde (OPA) in the presence of a thiol is a common reagent for the derivatization of primary amines in amino acids.[2][3]

Experimental Protocol

1. Derivatization Reagent Preparation:

  • OPA Solution: Dissolve OPA in a borate buffer (pH 9.5) and add a thiol (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol).[2]

2. Sample Derivatization:

  • Mix a specific volume of the sample or standard with the OPA derivatizing reagent.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature before injection.[2]

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Sodium phosphate buffer with an organic modifier (e.g., tetrahydrofuran).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the derivatized analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA-adduct (e.g., Ex: 340 nm, Em: 450 nm).

  • Injection Volume: 20 µL.

4. Quantification:

  • Follow the same procedure as in Method 1 to construct a calibration curve and determine the concentration of the derivatized this compound in samples.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the two proposed methods. These values are illustrative and would need to be determined experimentally during method validation.

Table 1: Quantitative Parameters for Mixed-Mode HPLC-UV Method

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: Quantitative Parameters for Pre-column Derivatization HPLC-Fluorescence Method

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)50 ng/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Visualizations

Workflow_Mixed_Mode_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Mixed-Mode Column Inject->Separate Detect UV Detection (200 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calibrate Generate Calibration Curve Chromatogram->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for the quantification of underivatized this compound using Mixed-Mode HPLC.

Workflow_Derivatization_HPLC cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard Derivatize Mix with OPA Reagent Sample->Derivatize React React at Room Temp Derivatize->React Inject Inject into HPLC React->Inject Separate C18 Reversed-Phase Column Inject->Separate Detect Fluorescence Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calibrate Generate Calibration Curve Chromatogram->Calibrate Quantify Quantify Derivatized Analyte Calibrate->Quantify

Caption: Workflow for the quantification of this compound using pre-column derivatization with OPA and HPLC.

References

GC-MS analysis protocol for 2-Methyl-L-serine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-L-serine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of amino acids, a crucial derivatization step is required to enhance volatility and thermal stability for GC analysis.[1][2] This document outlines two primary derivatization methods: silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a two-step esterification-acylation process. Furthermore, it details the instrumental parameters for both achiral and chiral separations, the latter being essential for resolving enantiomers. Quantitative data expectations and a complete experimental workflow are also presented to guide researchers in developing and validating a robust analytical method.

Principle and Strategy

The analysis of amino acids like this compound by GC-MS is challenging because their zwitterionic nature makes them non-volatile.[3] Derivatization is mandatory to replace active hydrogens on the amine (-NH2), carboxyl (-COOH), and hydroxyl (-OH) functional groups with nonpolar moieties, thereby increasing their volatility and improving chromatographic performance.[2][4]

Two effective derivatization strategies are presented:

  • Silylation: A single-step reaction with a reagent like MTBSTFA, which replaces active hydrogens with a tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are known for being more stable and less sensitive to moisture compared to other silyl derivatives.[1][2]

  • Acylation/Esterification: A two-step process involving esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amine and hydroxyl groups with a reagent like pentafluoropropionic anhydride (PFPA).[5][6] This method yields stable derivatives suitable for sensitive analysis.[5]

For chiral analysis, which is critical for separating D- and L-enantiomers, a specialized chiral capillary column, such as one coated with Chirasil-L-Val, is required.[7] Quantification is typically performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[6][8]

Experimental Workflow

The overall process from sample receipt to data analysis is illustrated below.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization (Alternative Routes) cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample/ Standard Solution Drying Evaporation to Dryness Sample->Drying Silylation Method A: Silylation (e.g., MTBSTFA) Drying->Silylation Add Reagent & Heat Acylation Method B: Esterification + Acylation (e.g., PFPA) Drying->Acylation Two-step reaction GC_Inject GC-MS Injection Silylation->GC_Inject Acylation->GC_Inject Separation Chromatographic Separation (Chiral or Achiral Column) GC_Inject->Separation Detection Mass Spectrometry (Scan or SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Reagents and Materials
  • This compound standard

  • Derivatization Reagent 1: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMCS (MTBSTFA)

  • Derivatization Reagent 2: 2M HCl in Methanol, Pentafluoropropionic anhydride (PFPA), Ethyl Acetate

  • Solvents: Acetonitrile, Toluene (GC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., ¹³C-labeled serine) is recommended for accurate quantification.

  • Reacti-Vials™ or equivalent glass vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Sample Preparation
  • Pipette an aliquot (e.g., 50 µL) of the sample or standard solution into a glass reaction vial.[1]

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is critical to remove all moisture, as it can interfere with the derivatization reaction.[2]

Derivatization Method A: Silylation
  • To the dried residue, add 100 µL of MTBSTFA and 100 µL of acetonitrile.[1]

  • Securely cap the vial and heat at 100°C for 2-4 hours to ensure complete derivatization.[1]

  • Cool the vial to room temperature before opening. The sample is now ready for GC-MS analysis.

Derivatization Method B: Two-Step Esterification and Acylation
  • Esterification: To the dried residue, add 200 µL of 2M HCl in methanol.[6]

  • Cap the vial and heat at 80°C for 60 minutes.[5][6]

  • Cool the vial and evaporate the reagent under a stream of nitrogen.

  • Acylation: Add 100 µL of ethyl acetate and 50 µL of PFPA to the dried ester.[5][6]

  • Cap the vial and heat at 65°C for 30 minutes.[6]

  • Cool the vial to room temperature. Evaporate the excess reagent and solvent.

  • Reconstitute the final derivative in a suitable solvent like toluene for injection.[5]

GC-MS Instrumental Parameters

The following tables provide recommended starting parameters, which should be optimized for the specific instrument and application.

Table 1: GC System Parameters

ParameterAchiral AnalysisChiral Analysis
GC System Agilent 8890 GC or equivalentAgilent 8890 GC or equivalent
Column DB-5ms, HP-5ms, or equivalent (e.g., 30m x 0.25mm ID, 0.25µm film)[3]Chirasil-L-Val or equivalent (e.g., 25m x 0.25mm ID, 0.16µm film)[7][8]
Injection Port Temp. 250°C250°C
Injection Mode Splitless (1 µL injection)[6]Splitless (1 µL injection)
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.0 mL/min
Oven Program 100°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min)80°C (hold 1 min), ramp at 4°C/min to 190°C (hold 10 min)

Table 2: Mass Spectrometer Parameters

ParameterSetting
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 50-650) for initial identification; Selected Ion Monitoring (SIM) for quantification.[6]
Transfer Line Temp. 280°C

Data Analysis and Quantification

  • Identification: The identity of the derivatized this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. Quantification of unknown samples is performed using this calibration curve. Selected Ion Monitoring (SIM) is the preferred mode for achieving the lowest detection limits.[8]

Expected Quantitative Performance

While specific performance data for this compound must be determined experimentally, the following table summarizes typical validation parameters for GC-MS analysis of amino acid derivatives.[3][7]

Table 3: Representative Method Performance Characteristics

ParameterExpected Range
Limit of Detection (LOD) 0.01 - 0.20 µmol/L
Limit of Quantification (LOQ) 0.05 - 0.50 µmol/L
Linearity (R²) > 0.99
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are illustrative and must be established during in-house method validation for this compound.

Conclusion

The protocols described provide a robust framework for the derivatization and subsequent GC-MS analysis of this compound and its related compounds. Both silylation and acylation/esterification are reliable methods for preparing samples for analysis.[1][5] For enantiomeric purity assessment, the use of a chiral GC column is essential.[7] By optimizing the provided instrumental parameters and performing a thorough method validation, researchers can achieve sensitive, accurate, and reproducible quantification of this compound in various matrices.

References

Application Notes and Protocols for the Derivatization of 2-Methyl-L-serine for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-L-serine is an unnatural amino acid with significant potential in drug development and peptide chemistry due to its unique structural properties. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. However, its polar nature and lack of a strong chromophore present challenges for direct analysis by common analytical techniques like reversed-phase liquid chromatography (RPLC) and gas chromatography (GC).

Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these challenges. This process can enhance the analyte's volatility for GC analysis, improve its retention and separation in RPLC, and increase its ionization efficiency for mass spectrometry (MS) detection, thereby significantly improving sensitivity and selectivity. This document provides detailed application notes and protocols for the derivatization of this compound for enhanced analytical detection using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For LC-MS analysis, derivatization aims to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. Chiral derivatization reagents can also be employed to separate the enantiomers of 2-Methyl-serine if required.

Chiral Derivatization using Marfey's Reagent (FDAA)

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for primary and secondary amines. It reacts with the amino group of this compound to form diastereomers that can be separated on a standard C18 column.

Workflow for Derivatization with Marfey's Reagent:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample extract Extraction & Protein Precipitation start->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitute in Bicarbonate Buffer dry->reconstitute add_marfey Add Marfey's Reagent reconstitute->add_marfey incubate Incubate at 40°C add_marfey->incubate quench Quench with HCl incubate->quench lcms LC-MS/MS Analysis quench->lcms

Caption: Workflow for this compound derivatization with Marfey's reagent.

Experimental Protocol:

  • Sample Preparation:

    • For biological samples (e.g., plasma, tissue homogenate), perform a protein precipitation step by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried sample in 50 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Vortex and incubate the mixture at 40°C for 1 hour.

    • After incubation, cool the sample to room temperature and quench the reaction by adding 20 µL of 2 M HCl.

    • Evaporate the sample to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.

Derivatization with o-Phthalaldehyde (OPA) and a Chiral Thiol

Derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), is a rapid and sensitive method for the analysis of primary amines. This reaction forms fluorescent isoindole derivatives, which can also be detected by mass spectrometry.

Workflow for OPA/NAC Derivatization:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample extract Aqueous Extraction start->extract mix Mix Sample with OPA/NAC Reagent extract->mix react React at Room Temperature mix->react lcms LC-MS/MS Analysis react->lcms

Caption: Workflow for this compound derivatization with OPA/NAC.

Experimental Protocol:

  • Reagent Preparation:

    • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol.

    • NAC Reagent: Dissolve 10 mg of N-acetyl-L-cysteine in 1 mL of borate buffer (0.4 M, pH 9.5).

    • Derivatization Reagent: Mix the OPA and NAC reagents immediately before use.

  • Derivatization:

    • To 20 µL of the sample (in an aqueous solution), add 80 µL of the freshly prepared OPA/NAC derivatization reagent.

    • Vortex and allow the reaction to proceed at room temperature for 2 minutes.

    • Immediately inject an aliquot of the reaction mixture into the LC-MS system.

Quantitative Data Summary (for structurally similar D-Serine):

Derivatization MethodAnalyteMatrixLODLOQReference
OPA/BocD-SerineRat Brain2.56 x 10⁻⁹ mol L⁻¹8.53 x 10⁻⁹ mol L⁻¹[1]
(R)-1-Boc-2-piperidine carbonyl chlorideD-SerineHuman Plasma-0.19 nmol/ml[2]

Note: This data is for D-Serine and serves as an estimate. The method should be validated for this compound.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound. This is typically achieved by silylation or acylation of the active hydrogens in the amino, hydroxyl, and carboxyl groups.

Silylation using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

MTBSTFA is a silylating agent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are less susceptible to hydrolysis compared to trimethylsilyl (TMS) derivatives.[3]

Workflow for MTBSTFA Derivatization:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Evaporation to Dryness start->dry add_mtbstfa Add MTBSTFA & Acetonitrile dry->add_mtbstfa heat Heat at 100°C add_mtbstfa->heat gcms GC-MS Analysis heat->gcms

Caption: Workflow for this compound derivatization with MTBSTFA.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry. Lyophilization or evaporation under nitrogen is recommended.

  • Derivatization:

    • To the dried sample, add 50 µL of MTBSTFA and 50 µL of acetonitrile.

    • Seal the reaction vial tightly and heat at 100°C for 2-4 hours.[3]

    • Cool the vial to room temperature before opening.

    • The sample is now ready for injection into the GC-MS.

Two-Step Derivatization: Esterification followed by Acylation

This method involves a two-step process to derivatize the carboxyl and then the amino and hydroxyl groups.[4] A common approach is esterification with an alcohol (e.g., methanol or isopropanol) under acidic conditions, followed by acylation with an anhydride like pentafluoropropionic anhydride (PFPA).

Workflow for Two-Step Derivatization:

cluster_prep Sample Preparation cluster_ester Step 1: Esterification cluster_acyl Step 2: Acylation cluster_analysis Analysis start This compound Sample dry Evaporation to Dryness start->dry add_alcohol Add Acidified Alcohol dry->add_alcohol heat1 Heat at 100°C add_alcohol->heat1 dry1 Evaporate to Dryness heat1->dry1 add_pfpa Add PFPA & Ethyl Acetate dry1->add_pfpa heat2 Heat at 65°C add_pfpa->heat2 dry2 Evaporate to Dryness heat2->dry2 reconstitute Reconstitute in Solvent dry2->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Workflow for two-step derivatization of this compound.

Experimental Protocol:

  • Esterification:

    • To the dried sample, add 200 µL of 3 M HCl in isopropanol.

    • Seal the vial and heat at 100°C for 1 hour.

    • Cool to room temperature and evaporate the reagent under a stream of nitrogen.

  • Acylation:

    • To the dried esterified sample, add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate.

    • Seal the vial and heat at 65°C for 30 minutes.[4]

    • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the final derivative in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Quantitative Data Summary (for D-Amino Acids in physiological samples):

Derivatization MethodAnalyte ClassMatrixLOD RangeLLOQ RangeReference
Methyl chloroformate/methanolD-Amino AcidsHuman Serum & Urine3.2 - 446 nM0.031 - 1.95 µM[5]

Note: This data represents a range for various D-amino acids and should be considered as an estimation. The method requires validation for this compound.

Summary and Recommendations

The choice of derivatization method depends on the analytical instrumentation available, the required sensitivity, and whether chiral separation is necessary.

  • For LC-MS analysis , derivatization with Marfey's reagent is recommended for robust and reproducible chiral separations. For high-throughput applications where chiral separation is not the primary goal, OPA/NAC derivatization offers a rapid and sensitive alternative.

  • For GC-MS analysis , MTBSTFA silylation is a reliable single-step method that yields stable derivatives. The two-step esterification/acylation method can provide excellent chromatographic properties and sensitivity, particularly with electron-capture negative ionization mass spectrometry if highly fluorinated reagents are used.

It is imperative that any chosen method is thoroughly validated for this compound in the specific matrix of interest to ensure accuracy, precision, and reliability of the analytical results. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.

References

Application Notes & Protocols: Investigating Neuroprotection with 2-Methyl-L-serine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Overstimulation of the N-methyl-D-aspartate receptor (NMDAR) by the co-agonist D-serine is a key mechanism implicated in the excitotoxic cascade of neurodegenerative diseases.[1][2] Serine racemase (SR), the enzyme responsible for synthesizing D-serine from L-serine in the brain, represents a prime therapeutic target for mitigating this pathology.[3][4] This guide introduces 2-Methyl-L-serine, a structural analog of L-serine, as a putative competitive inhibitor of serine racemase. We provide a comprehensive framework, including detailed protocols and scientific rationale, for evaluating its potential as a neuroprotective agent in both in vitro and in vivo models of neurodegeneration.

Introduction: The D-Serine Excitotoxicity Hypothesis

Excitatory neurotransmission, primarily mediated by glutamate, is fundamental to synaptic plasticity, learning, and memory.[5] The NMDAR, a subtype of glutamate receptor, is unique in its requirement for a co-agonist, in addition to glutamate, for activation.[6] While glycine was initially considered the primary co-agonist, compelling evidence has established D-serine as the dominant and necessary co-agonist for NMDAR-mediated neurotransmission and, crucially, neurotoxicity in many brain regions.[1][5][7]

D-serine is synthesized in the brain from L-serine by the pyridoxal-5′ phosphate-dependent enzyme, serine racemase (SR).[3] SR is found in both neurons and glial cells, and its expression and activity are often upregulated under pathological conditions, such as in Alzheimer's disease (AD) and cerebral ischemia.[8][9] This leads to an overproduction of D-serine, which chronically co-activates NMDARs, resulting in excessive calcium (Ca²⁺) influx, nitric oxide production, and subsequent neuronal damage—a process known as excitotoxicity.[10][11]

Therefore, inhibiting serine racemase to reduce pathological levels of D-serine presents a targeted therapeutic strategy to selectively dampen NMDAR over-activation without affecting basal neurotransmission.[3][12] this compound, by incorporating a methyl group at the alpha-carbon of L-serine, is hypothesized to act as a competitive inhibitor, binding to the active site of SR without being converted to a D-isoform, thereby preventing the synthesis of D-serine.

Core Mechanism: Targeting D-Serine Synthesis

The central hypothesis is that by inhibiting serine racemase, this compound reduces the available pool of D-serine, thus decreasing the probability of NMDAR over-activation during excitotoxic events. This confers a neuroprotective effect.

Figure 1: Hypothesized Mechanism of this compound Neuroprotection cluster_0 Serine Racemase (SR) Activity cluster_1 NMDA Receptor (NMDAR) Activation cluster_2 Cellular Outcome L_Serine L-Serine SR Serine Racemase (Enzyme) L_Serine->SR Substrate D_Serine D-Serine SR->D_Serine Synthesis NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist Me_Serine This compound (Inhibitor) Me_Serine->SR Competitive Inhibition Neuroprotection Neuroprotection Me_Serine->Neuroprotection Leads to Glutamate Glutamate Glutamate->NMDAR Agonist Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity (Excessive)

Caption: Hypothesized mechanism of this compound neuroprotection.

Part 1: In Vitro Characterization & Protocols

The initial evaluation of this compound involves confirming its inhibitory activity on the target enzyme and assessing its ability to protect neurons from an excitotoxic insult in a controlled cell culture environment.

Protocol 1.1: Serine Racemase Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified, recombinant serine racemase.

Causality: This assay provides direct evidence of target engagement. By measuring the reduction in D-serine synthesis from L-serine in the presence of the inhibitor, we can quantify its potency. A low IC₅₀ value indicates a high-potency inhibitor.

Materials:

  • Recombinant human serine racemase (hSR)

  • L-serine (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.2

  • Detection Reagents: D-Amino Acid Oxidase (DAAO), Horseradish Peroxidase (HRP), and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).

  • 96-well microplate and plate reader.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of L-serine (e.g., 100 mM), PLP (1 mM), and this compound (e.g., 50 mM) in appropriate solvents. Prepare a serial dilution of this compound in assay buffer to cover a wide concentration range (e.g., 1 µM to 10 mM).

  • Reaction Mixture: In each well of a 96-well plate, add:

    • 10 µL of Assay Buffer (for control) or this compound dilution.

    • 20 µL of hSR enzyme solution (pre-diluted in assay buffer with PLP).

    • Pre-incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Initiate Reaction: Add 20 µL of L-serine solution (e.g., final concentration of 10 mM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Stop the reaction and proceed with D-serine detection. In a separate plate, add an aliquot of the reaction mixture to a detection cocktail containing DAAO, HRP, and Amplex Red. DAAO will specifically oxidize the newly formed D-serine, producing H₂O₂, which is then used by HRP to convert Amplex Red to the fluorescent product, resorufin.

  • Measurement: Read the fluorescence (Ex/Em ~540/590 nm) on a microplate reader.

  • Data Analysis: Subtract background fluorescence (wells without enzyme). Plot the percentage of inhibition against the log concentration of this compound. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Compound Reported IC₅₀ (Hypothetical)
Known Inhibitor (e.g., L-Serine O-Sulfate)[12]~5-10 mM (non-competitive)
This compound To be determined
Protocol 1.2: Neuronal Cell Culture Excitotoxicity Model

Objective: To assess the neuroprotective effect of this compound against NMDA-induced cell death.

Causality: This assay models the disease-relevant process of excitotoxicity.[13][14] If this compound protects cells from death induced by NMDA, it supports the hypothesis that its target-inhibiting action (reducing D-serine) is functionally relevant in a cellular context.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y differentiated to a neuronal phenotype) or primary cortical neurons.

  • Cell culture medium (e.g., DMEM/F12 with supplements).

  • N-methyl-D-aspartate (NMDA).

  • Glycine (to ensure the glycine site is not limiting, allowing focus on D-serine effects).

  • This compound.

  • Cell viability assay reagent (e.g., MTT or LDH assay kit).

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10 µM to 5 mM). Include a "vehicle-only" control. Incubate for 2-4 hours. This step allows for compound uptake and inhibition of basal D-serine production.

  • Excitotoxic Insult: Add NMDA (e.g., 300-500 µM) and glycine (e.g., 10 µM) directly to the wells. Include a "no NMDA" control group to establish baseline viability.

  • Incubation: Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assess Viability: Perform a cell viability assay according to the manufacturer's instructions.

    • MTT Assay: Measures mitochondrial activity in living cells.

    • LDH Assay: Measures lactate dehydrogenase released from damaged cells into the medium.

  • Data Analysis: Normalize the data to the "no NMDA" control (100% viability) and the "vehicle + NMDA" control (0% protection). Plot percent neuroprotection against the log concentration of this compound to determine the half-maximal effective concentration (EC₅₀).

Part 2: In Vivo Evaluation in a Neurodegenerative Disease Model

Following successful in vitro validation, the next critical phase is to assess the compound's efficacy in a living organism that recapitulates aspects of a human neurodegenerative disease, such as an Alzheimer's disease mouse model.[9][15]

Figure 2: General Workflow for In Vivo Efficacy Testing start Select Animal Model (e.g., 5xFAD Mice) acclimate Acclimatization start->acclimate baseline Baseline Cognitive Testing (e.g., Y-Maze) acclimate->baseline groups Randomize into Groups (Vehicle vs. 2-Me-L-Serine) baseline->groups dosing Chronic Dosing Regimen (e.g., 8-12 weeks via oral gavage) groups->dosing final_test Final Cognitive Testing dosing->final_test euthanasia Euthanasia & Brain Tissue Collection final_test->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis end Data Interpretation & Reporting analysis->end

Caption: General workflow for in vivo efficacy testing.

Protocol 2.1: Administration in an Alzheimer's Disease (AD) Mouse Model

Objective: To chronically administer this compound to a transgenic AD mouse model (e.g., 5xFAD) and assess its impact on cognitive decline and neuropathology.

Causality: AD models exhibit progressive neuropathology, including amyloid plaques and reactive gliosis, which is associated with increased SR expression and potential D-serine dysregulation.[9] Testing in such a model evaluates if the compound can modify disease progression in a complex biological system.

Materials:

  • 5xFAD transgenic mice and wild-type littermate controls (aged 3-4 months at the start of the study).

  • This compound.

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).

  • Oral gavage needles.

Step-by-Step Methodology:

  • Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Allow mice to acclimate for at least one week before starting the experiment.

  • Group Assignment: Randomly assign 5xFAD mice to two groups: Vehicle control and this compound treatment. Include a group of wild-type mice receiving the vehicle as a non-diseased control.

  • Compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at a concentration suitable for the target dose (e.g., 50 mg/kg) in a volume of 10 mL/kg.

  • Administration: Administer the compound or vehicle via oral gavage once daily, 5 days a week, for a period of 12 weeks.

  • Monitoring: Monitor animal health, body weight, and any adverse reactions throughout the study.

Protocol 2.2: Cognitive Assessment using the Morris Water Maze (MWM)

Objective: To evaluate spatial learning and memory, functions known to be impaired in AD patients and mouse models.

Step-by-Step Methodology (Performed during the final week of dosing):

  • Acquisition Phase (Days 1-5):

    • Place a mouse into a large circular pool of opaque water containing a hidden escape platform.

    • Allow the mouse to swim for 60 seconds to find the platform. If it fails, guide it to the platform.

    • Record the time taken to find the platform (escape latency) and the path taken using an overhead tracking system.

    • Perform 4 trials per day for 5 days, starting from different quadrants each time.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool for a 60-second trial.

    • Measure the time spent in the target quadrant (where the platform used to be) and the number of platform location crossings.

  • Data Analysis: Compare the learning curves (escape latency over days) and probe trial performance between the vehicle-treated and this compound-treated 5xFAD groups. Improved performance in the treated group suggests cognitive rescue.

Protocol 2.3: Post-mortem Brain Tissue Analysis

Objective: To measure the biochemical target engagement and pathological hallmarks in the brain.

Step-by-Step Methodology:

  • Tissue Collection: At the end of the study, euthanize the mice and perfuse with ice-cold PBS. Dissect the brain, separating one hemisphere for biochemistry and fixing the other for histology.

  • Biochemical Analysis:

    • Homogenize the hippocampus and cortex from one hemisphere.

    • Use High-Performance Liquid Chromatography (HPLC) with a chiral column to quantify the levels of D-serine and L-serine.

    • Expected Outcome: The this compound treated group should show significantly lower D-serine levels compared to the vehicle-treated 5xFAD group.

  • Immunohistochemistry (IHC):

    • Section the fixed hemisphere using a cryostat or microtome.

    • Perform IHC staining for:

      • Neuronal loss: NeuN or MAP2 antibodies.

      • Astrogliosis: Glial Fibrillary Acidic Protein (GFAP) antibody.[9]

      • Amyloid plaques: 6E10 or Thioflavin S staining.

    • Image Analysis: Quantify the stained area or cell counts using imaging software (e.g., ImageJ).

    • Expected Outcome: A reduction in neuronal loss and reactive astrogliosis in the treated group would indicate neuroprotection.

Parameter Vehicle-Treated 5xFAD 2-Me-L-Serine-Treated 5xFAD Expected Outcome
MWM Escape LatencyHigh / Impaired LearningLower / Improved LearningCognitive Improvement
Brain D-Serine LevelElevatedReducedTarget Engagement
Hippocampal NeuronsReduced NumberPreserved NumberNeuroprotection
GFAP StainingHigh (Reactive Astrogliosis)ReducedAttenuated Neuroinflammation

Conclusion and Future Directions

This guide provides a systematic approach to validate this compound as a potential therapeutic agent for neurodegenerative diseases. By first confirming its inhibitory action on serine racemase and its protective capacity in a cellular model, researchers can build a strong rationale for advancing to more complex and resource-intensive in vivo studies. Positive outcomes from the described protocols would provide compelling evidence that modulating the D-serine pathway is a viable strategy for combating excitotoxicity-driven neurodegeneration and would warrant further preclinical development of this compound or similar molecules.

References

Application of 2-Methyl-L-serine in Cancer Metabolism Research: A Review of Current Findings and Broader Implications

Author: BenchChem Technical Support Team. Date: December 2025

Initial Summary: A comprehensive review of scientific literature reveals a notable scarcity of specific research on the direct application of 2-Methyl-L-serine in cancer metabolism. While this modified amino acid, characterized by an additional methyl group on the serine backbone, is available as a research chemical and has been noted for its unique stereochemical properties in the study of enzyme mechanisms, its role as a modulator of cancer metabolism, particularly as an inhibitor of key enzymatic pathways, is not well-documented in published studies.

Therefore, this document will first address the limited information available on this compound. Subsequently, it will provide detailed application notes and protocols on the broader, highly relevant topic of targeting serine metabolism in cancer research, with a focus on the enzyme Serine Hydroxymethyltransferase (SHMT), a principal target in this pathway. The methodologies and data presentation formats described can serve as a framework for potential future investigations into this compound or other novel inhibitors of serine metabolism.

This compound: A Profile

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins.[1] Its structure is similar to L-serine but with a methyl group at the alpha-carbon. This modification significantly alters its chemical properties and steric hindrance, making it a subject of interest for studying the stereospecificity of enzyme-substrate interactions.[] While its synthesis and basic chemical properties are described, its biological activity in the context of cancer metabolism remains largely unexplored in peer-reviewed literature.

Application Notes: Targeting Serine Metabolism in Cancer

Background: The Critical Role of Serine Metabolism in Cancer

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival.[3] One of the key metabolic adaptations is the increased flux through the serine synthesis pathway (SSP) and one-carbon metabolism.[4][5] Serine, a non-essential amino acid, is a central node in cancer cell metabolism, contributing to:

  • Nucleotide Synthesis: Serine is the primary source of one-carbon units for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[4][6]

  • Redox Homeostasis: The metabolism of serine is coupled to the production of NADPH and glutathione, which are crucial for mitigating oxidative stress.

  • Amino Acid and Lipid Synthesis: Serine serves as a precursor for the synthesis of other amino acids like glycine and cysteine, and for lipids such as sphingolipids.[3]

  • Epigenetic Modifications: One-carbon units derived from serine are essential for methylation reactions of DNA, RNA, and histones, which play a critical role in gene regulation.[7]

Cancer cells can acquire serine from the extracellular environment or synthesize it de novo from the glycolytic intermediate 3-phosphoglycerate.[4] Many cancers show an upregulation of the enzymes in the SSP, particularly Phosphoglycerate Dehydrogenase (PHGDH) and Serine Hydroxymethyltransferase (SHMT).[5][8] This dependency on serine metabolism presents a therapeutic vulnerability.

Principle of Action: Inhibition of Serine Hydroxymethyltransferase (SHMT)

Serine Hydroxymethyltransferase (SHMT) is a pyridoxal phosphate-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[9] This reaction is a critical entry point for one-carbon units into the folate cycle. Mammals have two isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2. SHMT2 is frequently overexpressed in various cancers and is associated with poor prognosis.[8][10]

Inhibition of SHMT is a promising anti-cancer strategy because it can simultaneously:

  • Deplete the pool of one-carbon units, thereby inhibiting nucleotide synthesis and cell proliferation.

  • Disrupt redox balance by affecting glutathione synthesis.

  • Induce a dependency on exogenous glycine in some cancer types.

While the specific inhibitory activity of this compound on SHMT has not been reported, its structural similarity to serine suggests it could potentially act as a competitive inhibitor. The following sections describe experimental approaches that could be used to investigate such a compound.

Quantitative Data Summary

As there is no specific quantitative data available for this compound in cancer metabolism studies, the following table provides an illustrative example of how data for a hypothetical SHMT inhibitor ("Compound X," analogous to known inhibitors like SHIN1) would be presented.

ParameterCell LineValueReference
Biochemical IC50 (SHMT1) -15 nMFictional Data
Biochemical IC50 (SHMT2) -10 nMFictional Data
Cellular IC50 HCT116 (Colon)5 µMFictional Data
A549 (Lung)8 µMFictional Data
MDA-MB-231 (Breast)3 µMFictional Data
Effect on Metabolite Levels (at 2x IC50)
Intracellular SerineHCT1161.5-fold increaseFictional Data
Intracellular GlycineHCT1160.4-fold decreaseFictional Data
5,10-CH2-THFHCT1160.3-fold decreaseFictional Data

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effect of a potential inhibitor of serine metabolism, such as this compound, on cancer cells.

Protocol 1: Cell Proliferation Assay

Objective: To determine the effect of the test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., water or DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with solvent).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Isotope Tracing of Serine Metabolism

Objective: To trace the metabolic fate of serine and assess the impact of the test compound on serine flux into downstream pathways.

Materials:

  • Cancer cell lines

  • L-Serine-free cell culture medium

  • [U-¹³C₃]-L-Serine (uniformly labeled L-serine)

  • Test compound

  • 6-well cell culture plates

  • Ice-cold 80% methanol

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed cancer cells in 6-well plates and grow to ~80% confluency.

  • Aspirate the complete medium and wash the cells once with pre-warmed PBS.

  • Add L-Serine-free medium supplemented with [U-¹³C₃]-L-Serine (at a physiological concentration, e.g., 0.4 mM) and either the test compound or vehicle control.

  • Incubate for a defined period (e.g., 4, 8, or 24 hours).

  • To harvest, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells and transfer the methanol extract to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • Analyze the samples by LC-MS to determine the fractional enrichment of ¹³C in downstream metabolites such as glycine, purines, and pyrimidines.

Protocol 3: Western Blot Analysis of SHMT Expression

Objective: To determine if the test compound affects the expression levels of SHMT1 and SHMT2.

Materials:

  • Cancer cell lines

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Primary antibodies against SHMT1, SHMT2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Visualizations

The following diagrams illustrate key pathways and concepts related to serine metabolism in cancer.

Serine_Synthesis_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) Glucose Glucose 3-PG 3-PG Glucose->3-PG Multiple Steps 3-PHP 3-PHP 3-PG->3-PHP PHGDH 3-PG->3-PHP P-Ser P-Ser 3-PHP->P-Ser PSAT1 Serine Serine P-Ser->Serine PSPH

Diagram 1: The de novo Serine Synthesis Pathway (SSP) branching from glycolysis.

One_Carbon_Metabolism Serine Serine Glycine Glycine Serine->Glycine SHMT1/2 5,10-CH2-THF 5,10-CH2-THF Redox_Balance Redox Balance (GSH) Glycine->Redox_Balance THF THF THF->5,10-CH2-THF SHMT1/2 Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) 5,10-CH2-THF->Nucleotide_Synthesis

Diagram 2: The role of SHMT in one-carbon metabolism, linking serine to nucleotide synthesis and redox balance.

Experimental_Workflow Start Hypothesize: This compound inhibits SHMT Prolif_Assay Cell Proliferation Assay Start->Prolif_Assay Metabolomics Isotope Tracing Metabolomics Start->Metabolomics Western_Blot Western Blot Start->Western_Blot Data_Analysis Data Analysis (IC50, Flux, Expression) Prolif_Assay->Data_Analysis Metabolomics->Data_Analysis Western_Blot->Data_Analysis Conclusion Determine Effect on Cancer Cell Metabolism Data_Analysis->Conclusion

Diagram 3: A logical workflow for investigating the effects of a novel compound on cancer cell metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 2-Methyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-L-serine. This guide is designed for researchers, scientists, and drug development professionals engaged in the challenging task of scaling up the production of this valuable non-proteinogenic amino acid. This compound serves as a crucial chiral building block for various pharmaceuticals and agrochemicals.[1][2] Its synthesis on a large scale, however, is fraught with challenges, primarily centered around achieving high stereocontrol at the quaternary α-carbon.

This document provides in-depth, field-proven insights in a practical question-and-answer format, addressing common pitfalls and offering robust solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing this compound on a large scale?

There are three main strategies for the enantioselective synthesis of α-methyl-α-amino acids like this compound:

  • Chiral Auxiliary-Based Methods: This classic approach involves attaching a chiral auxiliary to a glycine or serine precursor to direct stereoselective methylation. The steric hindrance provided by the auxiliary controls the facial selectivity of the incoming methyl group.[3] While reliable for stereocontrol, this method often involves multiple protection/deprotection steps and requires stoichiometric use of the expensive chiral auxiliary, which can be inefficient for large-scale production.

  • Asymmetric Catalysis: This is a more modern and atom-economical approach. It utilizes a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity in a key bond-forming step, such as the amination of a prochiral substrate.[4][5] For example, asymmetrically catalyzed amination of specific α-methyl aldehydes has been shown to produce the desired product with high stereocontrol.[4] The primary advantage is the low loading of the chiral catalyst, making it more cost-effective for industrial applications.

  • Enzymatic Resolution: This method involves the non-stereoselective synthesis of a racemic mixture of a 2-Methyl-serine derivative, followed by the use of an enzyme, such as a lipase or esterase, to selectively react with one of the enantiomers.[6] For instance, a lipase can selectively hydrolyze the (R)-ester from a racemic mixture, leaving the desired (S)-ester unreacted and allowing for separation.[6] This approach can provide very high enantiomeric purity but is limited by the fact that the maximum theoretical yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled.

Q2: Why is achieving high stereoselectivity at the quaternary α-carbon the central challenge?

The primary difficulty lies in creating a stereogenic quaternary center—a carbon atom bonded to four different non-hydrogen substituents—with high fidelity. When methylating a derivative of L-serine, the incoming methyl group can approach the α-carbon from two faces. Without precise control, this leads to a mixture of diastereomers or racemization, significantly reducing the yield of the desired enantiomerically pure product and complicating purification. The methods described above (chiral auxiliaries, asymmetric catalysis) are all designed specifically to overcome this hurdle by creating a biased steric or electronic environment that favors methylation from one specific direction.[3][4]

Q3: What role do protecting groups play, and how should they be selected for a large-scale process?

Protecting groups are essential to prevent unwanted side reactions at the amine (-NH2), carboxyl (-COOH), and hydroxyl (-OH) functional groups during synthesis.[7][8] For this compound synthesis, this typically involves:

  • N-protection: Groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are common.[7][9]

  • C-protection: The carboxyl group is often converted to a methyl or ethyl ester.[10][11]

  • O-protection: The side-chain hydroxyl group may be protected as a benzyl (Bzl) or tert-butyl (tBu) ether.[7]

For large-scale synthesis, the choice of protecting groups is critical and should be guided by an "orthogonal" strategy.[8] This means that each protecting group can be removed under specific conditions that do not affect the others. For example, an Fmoc group (removed by base) can be used alongside a tBu group (removed by acid), allowing for selective deprotection at different stages.[8] The ideal protecting group for industrial scale should be inexpensive, easy to install and remove in high yield, and stable to the reaction conditions of subsequent steps.

Troubleshooting Guide

Q4: My reaction shows low yield during the α-methylation step. What are the likely causes and solutions?

Potential Cause 1: Incomplete Deprotonation. The α-proton of the serine derivative must be removed by a strong base to form a nucleophilic enolate. Incomplete deprotonation leads to unreacted starting material.

  • Solution: Switch to a stronger base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium. Ensure anhydrous conditions, as trace water will quench the base. Perform the reaction at low temperatures (e.g., -78°C) to maintain the stability of the base and enolate.[12]

Potential Cause 2: Steric Hindrance. The substrate, particularly if it contains bulky protecting groups or a chiral auxiliary, can sterically hinder the approach of the methylating agent.

  • Solution: Use a less sterically demanding methylating agent. Methyl iodide is common, but methyl triflate (MeOTf) can be more reactive.[12] Also, review your protecting group strategy; a less bulky group on the side-chain hydroxyl or nitrogen may improve accessibility.

Potential Cause 3: Poor Enolate Stability. The intermediate enolate may be unstable and decompose or participate in side reactions before methylation can occur.

  • Solution: Ensure the reaction is performed at a sufficiently low temperature (-78°C is common) to maximize the enolate's lifetime. The choice of solvent is also critical; ethereal solvents like tetrahydrofuran (THF) are typically used to stabilize the lithium enolate.

Q5: The enantiomeric excess (ee) of my final product is poor. How can I improve stereocontrol?

Potential Cause 1: Insufficient Stereochemical Induction. The chiral auxiliary or catalyst may not be providing enough steric or electronic bias to effectively control the direction of methylation.

  • Solution:

    • For Auxiliary-Based Methods: Experiment with different chiral auxiliaries. For example, methods using chiral oxazolidinones or piperazine-2,5-diones have been developed for stereocontrolled synthesis.[3][12]

    • For Catalytic Methods: Screen different chiral ligands or catalysts. Small changes to the catalyst structure can have a profound impact on enantioselectivity. An organocatalyst like a D-3-(1-Naphthyl)-alanine derivative has been shown to be effective in asymmetrically catalyzed amination routes.[4]

Potential Cause 2: Racemization During a Subsequent Step. Harsh reaction conditions, particularly during deprotection, can cause racemization at the newly formed stereocenter.

  • Solution: Review your deprotection steps. If you are using harsh acidic (e.g., strong HCl) or basic conditions, explore milder alternatives. For example, if removing a benzyl group via hydrogenolysis, ensure the catalyst is not contaminated with acidic or basic residues.

Potential Cause 3: Incorrect Reagent Stoichiometry. In some systems, the aggregation state of the enolate (which can be influenced by stoichiometry) can affect stereoselectivity.

  • Solution: Carefully control the addition of the base and electrophile. Titrate your organolithium base before use to ensure accurate stoichiometry.

Q6: I am facing significant challenges with product purification on a larger scale. What can I do?

Potential Cause 1: Difficulty with Crystallization. The final product, or its hydrochloride salt, may be difficult to crystallize, especially in the presence of impurities. This compound is highly soluble in water, which can complicate isolation.

  • Solution:

    • Solvent Screening: Perform a systematic screening of different solvent/anti-solvent systems to induce crystallization. A mixture of an alcohol (like ethanol) and a less polar solvent (like ethyl acetate or diethyl ether) is often effective for precipitating amino acid salts.[13]

    • pH Adjustment: Carefully adjust the pH of the solution to the isoelectric point of this compound to minimize its solubility and promote precipitation.

    • Seeding: Use a small amount of pure crystalline product to seed the solution, which can significantly facilitate crystallization on a large scale.

Potential Cause 2: Contamination with By-products. Side reactions, such as elimination or over-methylation, can generate impurities that are structurally similar to the product, making them difficult to separate.

  • Solution:

    • Reaction Optimization: Revisit the reaction conditions to minimize by-product formation.

    • Chromatography: While challenging to scale, flash chromatography on silica gel can be used. Alternatively, ion-exchange chromatography is a highly effective and scalable method for purifying amino acids. The product can be bound to a cation-exchange resin and then eluted with a buffered solution (e.g., aqueous ammonia).

Data Summary: Comparison of Synthetic Strategies

StrategyTypical YieldEnantiomeric Excess (ee)Key Reagents & ConditionsScalability Considerations
Chiral Auxiliary 50-70%>95%Chiral synthon (e.g., piperazinedione), strong base (LDA), methyl iodide.[3]High cost of auxiliary, multiple steps, significant waste generation.
Asymmetric Catalysis 60-85%90-99%Prochiral substrate, chiral catalyst (e.g., organocatalyst), aminating agent.[4]High initial catalyst cost but low loading, fewer steps, more atom-economical.
Enzymatic Resolution <50% (per racemate)>99%Racemic ester of 2-methylserine, lipase/esterase, buffer system.[6]High selectivity, mild conditions, but lower theoretical yield and requires efficient separation of enantiomers.

Experimental Protocol: Stereocontrolled Synthesis via a Chiral Auxiliary

This protocol is a conceptual example based on established principles for synthesizing α-methyl-α-amino acids and should be adapted and optimized for specific laboratory and scale-up conditions. It follows the logic of using a chiral synthon to direct methylation.

Step 1: Synthesis of Chiral Diketopiperazine Synthon

  • This step involves the cyclization of an L-amino acid (e.g., L-alanine) with a chiral amine (e.g., (S)-1-phenylethylamine) to form a chiral piperazine-2,5-dione scaffold. This scaffold serves as the chiral inductor.[3]

Step 2: Alkylation with a Serine-Derived Electrophile

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve the chiral diketopiperazine synthon in anhydrous THF.

  • Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add 1.1 equivalents of freshly titrated n-Butyllithium (n-BuLi) or LDA solution. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Alkylation: In a separate flask, prepare the serine-derived electrophile (e.g., O-protected-β-iodo-alanine derivative). Add 1.0 equivalent of this electrophile to the enolate solution at -78°C.

  • Reaction: Allow the reaction to stir at -78°C for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Allow the mixture to warm to room temperature.

Step 3: α-Methylation

  • Isolation: Extract the product from Step 2 into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

  • Second Deprotonation: Dissolve the purified product in anhydrous THF and cool to -78°C. Slowly add 1.1 equivalents of LDA. The steric bulk of the existing side chain and the chiral auxiliary will direct the next alkylation.

  • Methylation: Add 1.2 equivalents of methyl iodide (CH3I) and stir at -78°C for 2-4 hours.

  • Workup: Quench and perform an aqueous workup as described in Step 2.

Step 4: Hydrolysis and Deprotection

  • Acid Hydrolysis: Treat the methylated product with strong acid (e.g., 6N HCl) at reflux for 12-24 hours. This step cleaves the diketopiperazine ring, removes the chiral auxiliary, and deprotects the serine functional groups.

  • Isolation: After hydrolysis, concentrate the reaction mixture. The chiral auxiliary can be recovered from the organic phase. The aqueous phase, containing the product as a hydrochloride salt, can be purified.

  • Purification: Purify the final this compound hydrochloride salt by recrystallization from a suitable solvent system (e.g., ethanol/ether).[13]

Visualizations

General Synthetic Pathway

This diagram illustrates a conceptual workflow for the synthesis of this compound starting from L-Serine, highlighting the key stages of protection, methylation, and deprotection.

G cluster_0 Protection Stage cluster_1 Stereoselective Methylation cluster_2 Deprotection & Isolation L_Serine L-Serine Protected_Serine N,O,C-Protected L-Serine Derivative L_Serine->Protected_Serine Protecting Group Installation Enolate Chiral Enolate Intermediate Protected_Serine->Enolate Strong Base (LDA) -78°C Methylated_Intermediate Protected This compound Enolate->Methylated_Intermediate Methyl Iodide (CH3I) Final_Product This compound Methylated_Intermediate->Final_Product Acid Hydrolysis & Purification

Caption: A generalized workflow for this compound synthesis.

Troubleshooting Workflow for Low Yield

This decision tree helps diagnose and solve issues related to low reaction yields during the synthesis.

G Start Problem: Low Reaction Yield Check_SM Is Starting Material Consumed? (TLC/LCMS) Start->Check_SM Incomplete_Deprot Potential Cause: Incomplete Deprotonation or Low Reactivity Check_SM->Incomplete_Deprot No Multiple_Spots Are there multiple by-product spots? Check_SM->Multiple_Spots Yes SM_Remains No Solution1 Solution: - Use stronger/more base (LDA) - Ensure anhydrous conditions - Increase temperature slightly Incomplete_Deprot->Solution1 SM_Consumed Yes Side_Reactions Potential Cause: Side Reactions / Decomposition (e.g., elimination, degradation) Multiple_Spots->Side_Reactions Yes Workup_Loss Potential Cause: Product Loss During Workup/Purification Multiple_Spots->Workup_Loss No Byproducts_Present Yes Solution2 Solution: - Lower reaction temperature - Check reagent purity - Optimize addition rate Side_Reactions->Solution2 No_Byproducts No Solution3 Solution: - Optimize extraction pH - Use continuous extraction - Re-evaluate purification method Workup_Loss->Solution3

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 2-Methyl-L-serine and its related byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted starting materials: L-serine, methylating agents, and other reagents.

  • Diastereomers: If the synthesis is not stereospecific, the D-isomer (2-Methyl-D-serine) will be a major impurity.

  • Byproducts from precursor synthesis: When synthesizing precursors like L-serine methyl ester, byproducts such as anhydrides and acrylates can form.[1][2] The use of reagents like triethylamine can also lead to the formation of triethylamine-serinate complexes.[1][2]

  • Solvents and reagents: Residual solvents from the reaction or purification steps and leftover reagents.

Q2: My this compound product is an oil or a sticky solid and won't crystallize. What should I do?

A2: The physical form of the final product can be influenced by residual impurities or solvent.

  • Purity Check: First, assess the purity of your product using an appropriate analytical method like HPLC or NMR to identify any significant impurities that might be inhibiting crystallization.

  • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating.

  • Trituration: Try triturating the oil with a non-polar solvent in which this compound is insoluble (e.g., hexane or diethyl ether). This can sometimes induce precipitation of the solid.

  • Purification: If impurities are present, further purification by chromatography may be necessary before attempting crystallization again.

Q3: How can I separate the L- and D-enantiomers of 2-Methyl-serine?

A3: Chiral resolution is necessary to separate the enantiomers. Common methods include:

  • Enzymatic Kinetic Resolution: This highly selective method uses enzymes, such as lipases (e.g., Candida antarctica lipase B), to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer.[3]

  • Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[3] The desired enantiomer can then be recovered by treating the purified diastereomeric salt with an acid or base.[3]

  • Chiral Chromatography: Chiral HPLC or GC columns can be used to separate the enantiomers. For GC, derivatization to a more volatile compound is often required.[3]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - Solvent is too polar (product is too soluble).- Solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystallization.- Solvent Selection: Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[4] An anti-solvent (a solvent in which the product is insoluble) can be slowly added to a solution of the product to induce precipitation.[4]- Induce Crystallization: Try scratching the inside of the flask with a glass rod, or add a seed crystal of pure this compound.- Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product.
Product Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.- Lower the Temperature: Ensure the solution is heated only to the point of dissolution.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Dilute the Solution: Add more of the hot solvent to dissolve the oil, then allow it to cool slowly.
Poor Recovery/Low Yield - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the product.- Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize loss in the mother liquor.- Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel to prevent the product from crystallizing prematurely.
Impure Crystals - Incomplete dissolution of impurities in the hot solvent.- Impurities co-crystallize with the product.- Insufficient washing of the filtered crystals.- Choose a Selective Solvent: Select a solvent that will dissolve the desired compound while leaving impurities insoluble or vice-versa.[4]- Second Recrystallization: A second recrystallization from a different solvent system may be necessary.- Wash Crystals: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column overload.- Inappropriate mobile phase pH.- Column degradation or contamination.- Reduce Injection Volume/Concentration: Dilute the sample and inject a smaller volume.- Adjust Mobile Phase pH: For an amino acid like this compound, the pH of the mobile phase is critical. Adjust the pH to ensure the analyte is in a single ionic form.- Wash or Replace Column: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Poor Resolution Between Peaks - Mobile phase is too strong or too weak.- Inappropriate column chemistry.- Gradient is too steep.- Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A mixed-mode column combining reversed-phase and ion-exchange properties can be effective for separating underivatized amino acids.[5]- Try a Different Column: Consider a column with a different stationary phase (e.g., C18, HILIC, or a specific amino acid analysis column).- Adjust Gradient: If using a gradient, make it shallower to increase the separation between closely eluting peaks.
No Peak Detected - Analyte is not UV active at the selected wavelength.- Detector issue.- Analyte did not elute from the column.- Use an Appropriate Detector: this compound lacks a strong chromophore. Use a low UV wavelength (e.g., 200-210 nm) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC/MS).[5]- Derivatization: Derivatize the amino acid with a UV-active tag if a UV detector must be used.[6]- Check Method Parameters: Ensure the mobile phase is strong enough to elute the compound.

Experimental Protocols

Protocol 1: Recrystallization of L-Serine (Generalizable to this compound)

This protocol is based on a method for crystallizing L-serine and can be adapted for this compound.[7]

  • Dissolution: Weigh the crude this compound powder and dissolve it in a minimal amount of hot water (e.g., heated to 90-95°C). If colored impurities are present, they can be removed by adding a small amount of activated carbon, followed by hot filtration.

  • Crystallization: Transfer the hot, clear filtrate to a crystallization vessel. Allow the solution to cool slowly. When the solution cools to approximately 55-60°C and fine crystals begin to appear, slowly add ethanol as an anti-solvent (approximately 40-50% of the filtrate volume).

  • Cooling and Aging: Continue to cool the mixture to 12-15°C with gentle stirring. Once this temperature is reached, stop stirring and let the solution stand for 4-5 hours to allow for complete crystallization.

  • Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold ethanol. Dry the crystals under vacuum to obtain the purified product.

Protocol 2: HPLC Analysis of Underivatized this compound

This protocol is based on a method for separating a mixture of underivatized amino acids, including methylserine.[5]

  • Column: Primesep 100 reversed-phase cation-exchange mixed-mode HPLC column (4.6 x 150 mm, 5 µm, 100 Å).[5]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic buffer (e.g., phosphoric acid or formic acid). The exact gradient will need to be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection:

    • UV at 200 nm.[5]

    • Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for better sensitivity and specificity.[5]

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase.

Protocol 3: Chiral GC Analysis (after Derivatization)

This protocol outlines a general procedure for the analysis of amino acid esters by chiral gas chromatography.[3]

  • Derivatization:

    • Thoroughly dry the sample containing the this compound to be analyzed.

    • Add a solution of trifluoroacetic anhydride (TFAA) in a suitable solvent like dichloromethane.

    • Heat the mixture (e.g., at 100°C for 1 hour) to form the N-trifluoroacetyl derivative.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Redissolve the derivative in a GC-compatible solvent (e.g., hexane) for injection.

  • GC Conditions:

    • Column: A chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium or Hydrogen.

    • Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID).

    • Temperature Program: An optimized temperature gradient will be required to separate the enantiomers.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (with byproducts, enantiomers) Recrystallization Recrystallization Crude_Product->Recrystallization Removes most soluble/insoluble impurities Chromatography Column Chromatography (e.g., Silica Gel) Crude_Product->Chromatography Alternative primary purification Purity_Check Purity & Identity Check (HPLC, NMR) Recrystallization->Purity_Check Assess purity Chromatography->Purity_Check Chiral_Resolution Chiral Resolution Final_Product Pure this compound Chiral_Resolution->Final_Product Purity_Check->Chiral_Resolution If racemic Purity_Check->Final_Product If enantiomerically pure and high purity

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Attempt Recrystallization Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Product Oils Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Pure Crystals Obtained Problem->Success No Action1 - Add seed crystal - Scratch flask - Concentrate solution No_Crystals->Action1 Action2 - Cool solution slowly - Add more solvent and retry Oiling_Out->Action2 Action3 - Use minimum hot solvent - Cool thoroughly before filtering Low_Yield->Action3 Action1->Start Action2->Start Action3->Start Re-run with adjustments

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Improving 2-Methyl-L-serine Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of 2-Methyl-L-serine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction yields and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the synthesis of this compound?

A1: The most effective enzymes for this synthesis are L-Threonine Aldolases (LTAs) or engineered Serine Hydroxymethyltransferases (SHMTs).[1][2] Unlike standard serine synthesis which uses glycine, the synthesis of this compound requires an α-methylated amino acid donor, typically L-alanine or D-alanine.[1][2] LTAs are particularly useful due to their ability to accept a broader range of substrates.[1]

Q2: What are the typical substrates for this reaction?

A2: The reaction is an aldol condensation. It involves an amino acid donor, which provides the amino group and the α-methyl group, and an aldehyde acceptor. For the synthesis of this compound, the substrates are typically L-alanine (as the donor) and formaldehyde (as the acceptor).

Q3: What is the key cofactor required for L-Threonine Aldolase activity?

A3: L-Threonine Aldolases are Pyridoxal-5'-phosphate (PLP) dependent enzymes.[1] It is crucial to ensure sufficient PLP is present in the reaction mixture to maintain enzyme activity.

Q4: Why is the yield of the enzymatic synthesis of this compound often low?

A4: Low yields are a common challenge and are often due to the unfavorable reaction equilibrium of the aldol addition.[2] The reaction is reversible, and the equilibrium often favors the retro-aldol reaction (the cleavage of the product).[2] Other factors include enzyme inhibition by the aldehyde substrate and moderate diastereoselectivity, which can complicate purification and reduce the yield of the desired stereoisomer.[2][3]

Troubleshooting Guide

Problem 1: Low Product Yield or Conversion Rate
Question Possible Cause Suggested Solution
My reaction has stalled or shows very low conversion. What should I do? Unfavorable Reaction Equilibrium: The aldol reaction is reversible and may not favor product formation under standard conditions.[2]Increase Donor Concentration: Use a significant excess of the amino acid donor (e.g., L-alanine) relative to the aldehyde acceptor. A 5- to 10-fold excess can help shift the equilibrium towards product synthesis.[1]
Substrate Inhibition: High concentrations of the aldehyde substrate (formaldehyde) can inhibit or inactivate the enzyme.[4][5]Fed-Batch Strategy: Instead of adding all the formaldehyde at once, use a continuous or stepwise feeding strategy to maintain a low, steady concentration in the reactor. A feedback control system based on pH can be highly effective for this.[5]
Insufficient Cofactor: The enzyme requires Pyridoxal-5'-phosphate (PLP) for activity. Lack of PLP will result in an inactive enzyme.[1]Supplement PLP: Ensure an adequate concentration of PLP is added to the reaction buffer.
Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.Optimize Reaction Conditions: The optimal pH for LTA is generally between 6.0 and 8.5.[4][6] The optimal temperature can range from 30°C to 50°C.[4][6] Perform small-scale experiments to determine the optimal conditions for your specific enzyme.
Problem 2: Poor Diastereoselectivity
Question Possible Cause Suggested Solution
I am getting a mixture of stereoisomers (syn/anti). How can I improve the diastereomeric excess (d.e.)? Thermodynamic Control: Allowing the reaction to proceed to equilibrium often results in a thermodynamically controlled mixture of diastereomers, which may not be favorable.[2]Kinetic Control: To obtain a higher ratio of a specific diastereomer, run the reaction under kinetic control. This typically involves shorter reaction times and careful monitoring to stop the reaction before it reaches equilibrium.[2] Note that this may result in a lower overall yield.
Inherent Enzyme Properties: The wild-type enzyme may naturally have low stereoselectivity for the specific substrates used.Enzyme Engineering: If possible, use or develop an engineered LTA mutant. Site-directed mutagenesis of active site residues has been shown to significantly improve diastereoselectivity for non-natural substrates.[3][7]
Reaction Temperature: Temperature can influence the flexibility of the enzyme's active site and thus affect stereoselectivity.Vary the Temperature: Experiment with different reaction temperatures. Lowering the temperature can sometimes enhance stereoselectivity.
Problem 3: Difficulty with Product Purification
Question Possible Cause Suggested Solution
How can I effectively separate my product from the large excess of unreacted L-alanine? High Concentration of Starting Material: The use of excess L-alanine to drive the reaction makes downstream purification challenging.Enzymatic Removal of Alanine: Consider using an enzyme that specifically degrades the remaining amino acid donor. For glycine, glycine oxidase has been used successfully.[8] A similar approach with an alanine-specific oxidase could be explored.
Product Crystallization Issues: The product may be difficult to crystallize directly from the crude reaction mixture.Derivative Formation & Crystallization: Convert the product to a salt, such as a hydrochloride salt, which often has better crystallization properties. After initial purification, the salt can be converted back to the free amino acid.
Co-elution in Chromatography: The product and starting materials may have similar properties, leading to difficult separation by column chromatography.Ion-Exchange Chromatography: Utilize ion-exchange chromatography, which separates molecules based on charge. At a specific pH, the desired product and unreacted substrates may have different net charges, allowing for effective separation.

Data on L-Threonine Aldolase Performance

The following tables summarize quantitative data on the performance of L-Threonine Aldolase (LTA) in the synthesis of α-quaternary α-amino acids, which is analogous to this compound synthesis.

Table 1: Effect of Aldehyde Substrate on Conversion Yield using L-Threonine Aldolase

Reaction Conditions: 30 °C for 24 h, 50 mM aldehyde, 500 mM D-alanine, with d-Threonine Aldolase (d-TA) from Pseudomonas sp. in a buffer containing 20% v/v DMSO.[1]

Aldehyde SubstrateProductConversion (%)[1]Diastereomeric Ratio (syn/anti)[1]
Benzaldehydeβ-hydroxy-α-methyl-phenylalanine556.0
3-Nitrobenzaldehydeβ-hydroxy-α-methyl-3-nitrophenylalanine409.0
4-Nitrobenzaldehydeβ-hydroxy-α-methyl-4-nitrophenylalanine8511.0
2-Chlorobenzaldehydeβ-hydroxy-α-methyl-2-chlorophenylalanine451.9
4-Chlorobenzaldehydeβ-hydroxy-α-methyl-4-chlorophenylalanine80>20
Propanalβ-hydroxy-α-methyl-norvaline>981.1
Isovaleraldehydeβ-hydroxy-α-methyl-leucine801.3

Table 2: General Reaction Parameter Optimization Ranges

ParameterTypical RangeOptimum (General)Notes
pH 6.0 - 9.07.5 - 8.5[4]Enzyme stability and activity are highly pH-dependent. Optimal pH should be determined empirically for the specific enzyme.
Temperature 25 - 60 °C30 - 50 °C[4][6]Higher temperatures can increase reaction rate but may decrease enzyme stability and stereoselectivity.
Donor:Acceptor Ratio 2:1 to 20:110:1[1]A high excess of the amino donor (L-alanine) is crucial to shift the reaction equilibrium towards product formation.
Co-solvent 0 - 40% (v/v)10 - 20% DMSO[1][9]Co-solvents like DMSO can be necessary to dissolve hydrophobic aldehyde substrates but can also impact enzyme activity.

Experimental Protocols

Protocol 1: General Procedure for LTA-Catalyzed Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization of specific parameters is recommended.

1. Materials:

  • L-Threonine Aldolase (LTA) - whole cells or purified enzyme

  • L-alanine

  • Formaldehyde (37% solution)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Bioreactor or temperature-controlled shaker

2. Enzyme Preparation:

  • If using whole cells, cultivate the recombinant strain expressing LTA and harvest the cells by centrifugation. The cell paste can be used directly or after permeabilization.

  • If using purified enzyme, prepare a stock solution of the desired concentration in the reaction buffer.

3. Reaction Setup:

  • In a temperature-controlled vessel, prepare the reaction buffer containing L-alanine (e.g., 500 mM) and PLP (e.g., 0.1 mM).

  • Add the LTA enzyme (e.g., 1-5 mg/mL of purified enzyme or an equivalent amount of whole cells).

  • Set the temperature to 37°C and begin stirring.

4. Substrate Addition (Fed-Batch):

  • Prepare a dilute solution of formaldehyde (e.g., 1 M).

  • Slowly feed the formaldehyde solution into the reactor using a syringe pump over several hours. The goal is to maintain a low concentration of free formaldehyde to avoid enzyme inhibition. A typical target is a 10:1 molar ratio of total L-alanine to total formaldehyde added.

5. Reaction Monitoring:

  • Periodically withdraw aliquots from the reaction mixture.

  • Quench the reaction immediately (e.g., by adding trichloroacetic acid or a strong organic solvent).

  • Analyze the sample using HPLC or another suitable analytical method to determine the concentration of this compound and the consumption of substrates.

6. Reaction Termination and Work-up:

  • Once the reaction has reached the desired conversion or has stopped progressing, terminate it by removing the enzyme (e.g., by centrifugation for whole cells or filtration for immobilized enzyme).

  • The resulting supernatant contains the product, unreacted L-alanine, and other buffer components.

Protocol 2: Product Purification by Crystallization

1. Initial Treatment:

  • Take the supernatant from the completed reaction. If necessary, concentrate the solution under reduced pressure to increase the product concentration.

2. Acidification and Solvent Addition:

  • Cool the concentrated solution in an ice bath.

  • Slowly add a solution of HCl in an organic solvent (e.g., methanol or ethyl acetate) to acidify the mixture. This will form the hydrochloride salt of the amino acids.

  • Add a solvent in which the product salt is poorly soluble but the impurities (like excess L-alanine hydrochloride) are more soluble (e.g., ethyl acetate or ethanol).

3. Crystallization:

  • Allow the mixture to stand at a low temperature (e.g., 4°C) for several hours to overnight to induce crystallization.

  • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

4. Recrystallization (Optional):

  • For higher purity, the collected crystals can be redissolved in a minimal amount of a suitable solvent (e.g., hot ethanol/water mixture) and recrystallized.

5. Analysis:

  • Dry the final crystals and confirm their identity and purity using analytical techniques such as NMR and Mass Spectrometry.

Visualized Workflows and Pathways

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Enzyme Enzyme Preparation (LTA expression/purification) Reactor Combine Enzyme, Buffer, and L-alanine Enzyme->Reactor Buffer Buffer Preparation (pH, PLP, L-alanine) Buffer->Reactor Feed Fed-Batch Addition of Formaldehyde Reactor->Feed Start Reaction Monitor Reaction Monitoring (HPLC Analysis) Feed->Monitor During Reaction Terminate Terminate Reaction (Remove Enzyme) Feed->Terminate Reaction Complete Monitor->Feed Adjust Feed Rate Isolate Product Isolation (e.g., Crystallization) Terminate->Isolate Analyze Final Product Analysis (NMR, MS) Isolate->Analyze

Caption: General workflow for the enzymatic synthesis of this compound.

Troubleshooting_Yield Start Low Yield or Conversion? CheckEquilibrium Is Donor:Acceptor Ratio High (e.g., 10:1)? Start->CheckEquilibrium CheckInhibition Is Aldehyde Added via Fed-Batch? CheckEquilibrium->CheckInhibition Yes Sol_Equilibrium Increase L-alanine Concentration CheckEquilibrium->Sol_Equilibrium No CheckConditions Are pH and Temperature Optimal? CheckInhibition->CheckConditions Yes Sol_Inhibition Implement Slow, Continuous Feed CheckInhibition->Sol_Inhibition No CheckCofactor Is PLP Cofactor Present? CheckConditions->CheckCofactor Yes Sol_Conditions Optimize pH/Temp (e.g., pH 8.0, 37°C) CheckConditions->Sol_Conditions No CheckCofactor->Start CheckCofactor->CheckCofactor Sol_Cofactor Add Sufficient PLP to Buffer CheckCofactor->Sol_Cofactor No Reaction_Pathway L_Alanine L-Alanine Enzyme L-Threonine Aldolase (LTA) + PLP L_Alanine->Enzyme Formaldehyde Formaldehyde Formaldehyde->Enzyme Product This compound Product->Enzyme Retro-Aldol (Reversible) Enzyme->Product Aldol Condensation

References

Technical Support Center: Overcoming Low Reactivity of 2-Methyl-L-serine in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of the sterically hindered amino acid, 2-Methyl-L-serine, into peptide chains. Below you will find frequently asked questions (FAQs), troubleshooting advice, comparative data on coupling reagents, and detailed experimental protocols to help you overcome its low reactivity and achieve successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to couple in peptide synthesis?

The primary reason for the low reactivity of this compound is steric hindrance. The presence of a methyl group on the α-carbon, in addition to the amino acid side chain, creates a bulky environment around the carboxylic acid and the α-amino group. This steric bulk physically obstructs the approach of the incoming activated amino acid or the coupling reagent, slowing down the rate of peptide bond formation. This can lead to incomplete reactions and low yields.

Q2: My standard coupling protocol with HBTU is failing for this compound. What should I do?

Standard coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often not potent enough to overcome the steric hindrance of α,α-disubstituted amino acids like this compound. It is recommended to switch to a more powerful coupling reagent. Reagents such as HATU, HCTU, or COMU are known to be more effective for coupling sterically hindered amino acids. Additionally, optimizing the reaction conditions, such as extending the reaction time, performing a double coupling, or increasing the temperature, can improve the outcome.

Q3: I am observing significant epimerization when coupling this compound with HATU. How can I minimize this?

Epimerization, the change in the stereochemistry at the α-carbon, can be a significant side reaction when coupling sterically hindered amino acids, especially under basic conditions with highly active coupling reagents. One study noted that the coupling of a protected this compound (MeSer(Me)) using HATU with DIPEA as a base led to partial epimerization due to the slow reaction rate under basic conditions.[1] To mitigate this, consider the following:

  • Use a less basic amine: Substitute DIPEA with a less hindered or weaker base like 2,4,6-collidine.

  • Alternative coupling reagents: Using a DIC/HOAt (N,N'-Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole) combination under non-basic conditions has been shown to avoid epimerization with this compound, although the coupling may be incomplete.[1]

Q4: Can microwave-assisted peptide synthesis improve the coupling efficiency of this compound?

Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be a valuable tool for incorporating difficult amino acids like this compound. The application of microwave energy can accelerate the coupling reaction, leading to higher yields in shorter reaction times. This is particularly beneficial for sterically hindered couplings that are sluggish at room temperature.

Troubleshooting Guide

Issue: Low or no coupling of this compound detected by ninhydrin/Kaiser test.

Below is a workflow to troubleshoot and address this common issue.

Troubleshooting_Low_Coupling start Low Coupling Efficiency for this compound reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) start->reagent Initial Step solvent Change Solvent System (e.g., NMP/DMSO) start->solvent Consider in parallel check_reagents Verify Reagent Quality and Concentration start->check_reagents Fundamental check double_coupling Perform a Double Coupling reagent->double_coupling If still low outcome Improved Coupling Yield reagent->outcome temp Increase Reaction Temperature (e.g., to 50°C) double_coupling->temp If still low double_coupling->outcome microwave Utilize Microwave-Assisted SPPS temp->microwave For faster reaction temp->outcome microwave->outcome

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

While extensive quantitative data specifically for this compound is limited in the literature, the following table provides a general comparison of commonly used coupling reagents for sterically hindered amino acids, such as α,α-disubstituted and N-methylated amino acids. This information can guide the selection of an appropriate reagent for your experiments.

Coupling ReagentActivating SpeciesRelative ReactivityAdvantagesDisadvantages
HBTU/TBTU OBt-esterModerateWidely used, cost-effective.Often insufficient for highly hindered couplings.
HCTU 6-Cl-OBt-esterHighMore reactive than HBTU.
HATU OAt-esterVery HighHighly efficient for hindered couplings, faster reaction rates.[2]Can cause guanidinylation of the N-terminal amine if used in excess. Potential for epimerization with sensitive residues.[1]
COMU Oxyma-esterVery HighComparable or superior efficiency to HATU, with a better safety profile (non-explosive).[3]
DIC/HOAt OAt-esterHighCan suppress racemization, especially under non-basic conditions.[1]May result in incomplete coupling for very hindered residues.[1]
PyBOP OBt-esterModerate-HighGood for routine synthesis and some hindered couplings.Generally less reactive than HATU or COMU for highly hindered systems.

Experimental Protocols

The following protocols are generalized for the coupling of sterically hindered amino acids and should be optimized for your specific peptide sequence and synthesis scale.

Protocol 1: Standard Coupling of this compound using HATU in SPPS

This protocol outlines a standard procedure for coupling Fmoc-2-Methyl-L-serine-OH onto a solid support resin with a free N-terminal amine using HATU.

HATU_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction resin_swell 1. Swell resin in DMF fmoc_deprotect 2. Fmoc deprotection (20% piperidine in DMF) resin_swell->fmoc_deprotect wash1 3. Wash with DMF fmoc_deprotect->wash1 add_to_resin 7. Add activated amino acid solution to resin wash1->add_to_resin dissolve 4. Dissolve Fmoc-2-Methyl-L-serine-OH (3 eq.), HATU (2.9 eq.) in DMF add_base 5. Add DIPEA (6 eq.) dissolve->add_base pre_activate 6. Pre-activate for 1-5 min add_base->pre_activate pre_activate->add_to_resin react 8. React for 2-4 hours (or overnight for difficult couplings) add_to_resin->react wash2 9. Wash with DMF react->wash2

Caption: Experimental workflow for HATU-mediated coupling of this compound.

Methodology:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide using a solution of 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-2-Methyl-L-serine-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.

    • Monitor the reaction completion using a qualitative method such as the Kaiser test (note: this test is not reliable for secondary amines that may be present).

    • Once the reaction is complete, thoroughly wash the resin with DMF.

  • Double Coupling (Optional but Recommended):

    • If the initial coupling is incomplete, repeat steps 2 and 3 with a fresh solution of activated Fmoc-2-Methyl-L-serine-OH.

Protocol 2: Coupling of this compound using DIC/HOAt to Minimize Racemization

This protocol is an alternative for cases where epimerization is a concern.

Methodology:

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1 (swelling, Fmoc deprotection, and washing).

  • Coupling Reaction:

    • In a separate vessel, dissolve Fmoc-2-Methyl-L-serine-OH (3 equivalents) and HOAt (3 equivalents) in DMF.

    • Add this solution to the deprotected resin in the reaction vessel.

    • Add DIC (3 equivalents) to the resin suspension.

    • Agitate the mixture for 2-6 hours at room temperature.

    • Monitor the reaction for completion.

    • Wash the resin thoroughly with DMF.

Signaling Pathways and Logical Relationships

The choice of coupling reagent directly impacts the reaction pathway and the potential for side reactions. The following diagram illustrates the general mechanism of peptide bond formation using aminium/uronium-based coupling reagents like HATU and highlights the point at which racemization can occur.

Peptide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation cluster_side_reaction Potential Side Reaction amino_acid Fmoc-2-Methyl-L-serine-OH active_ester Activated OAt-ester amino_acid->active_ester + coupling_reagent Coupling Reagent (e.g., HATU) peptide_bond Peptide Bond Formation active_ester->peptide_bond oxazolone Oxazolone Formation (Intermediate for Racemization) active_ester->oxazolone Base-catalyzed resin_amine Resin-bound Amine resin_amine->peptide_bond Nucleophilic Attack final_product Coupled Peptide peptide_bond->final_product Yields racemized_product Racemized Peptide oxazolone->racemized_product Leads to

Caption: Generalized mechanism of peptide coupling and the potential for racemization.

By understanding the challenges associated with the low reactivity of this compound and employing the appropriate strategies and reagents, researchers can successfully incorporate this and other sterically hindered amino acids into their target peptides.

References

Technical Support Center: Troubleshooting 2-Methyl-L-serine Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methyl-L-serine by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the detection and quantification of this modified amino acid. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each troubleshooting step.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues that arise during the analysis of this compound.

Q1: I am not seeing any signal for this compound. Where do I start troubleshooting?

A1: A complete loss of signal is a common issue that can stem from multiple points in your workflow. The first step is to systematically isolate the problem.[1] A logical approach is to determine if the issue lies with the sample preparation, the Liquid Chromatography (LC) system, or the Mass Spectrometer (MS).[1]

A recommended starting point is to bypass the LC system and directly infuse a freshly prepared, known concentration of a this compound standard into the mass spectrometer.[1]

  • If you see a signal with direct infusion: The problem is likely with your LC method or the sample extraction process.[1]

  • If you do not see a signal with direct infusion: The issue is likely with the mass spectrometer's settings or hardware.[1]

This initial step will guide you to the more detailed troubleshooting sections below.

Q2: What is the expected mass-to-charge ratio (m/z) for this compound?

A2: The monoisotopic mass of this compound (C4H9NO3) is approximately 119.0582 Da. Depending on your ionization mode and mobile phase composition, you should look for the following precursor ions:

Ionization ModeAdductExpected m/z
Positive ESI[M+H]+120.0655
Positive ESI[M+Na]+142.0475
Negative ESI[M-H]-118.0508

It is crucial to use a high-resolution mass spectrometer to differentiate this compound from other potential isobaric compounds.

Q3: Which ionization technique, ESI or APCI, is better for this compound?

A3: For a polar molecule like this compound, Electrospray Ionization (ESI) is generally the preferred technique.[2][3] ESI is a "soft" ionization method well-suited for polar and thermally labile compounds, and it typically produces protonated molecules ([M+H]+) with minimal fragmentation.[2]

Atmospheric Pressure Chemical Ionization (APCI) is more suitable for less polar and more volatile analytes.[3] While it can work, you may find that ESI provides better sensitivity and a more stable signal for this compound.[4]

Q4: Should I use positive or negative ionization mode?

A4: Both positive and negative ionization modes can be effective for this compound, and the optimal choice may depend on your sample matrix and LC conditions. It is recommended to test both modes during method development.[5]

  • Positive Mode ([M+H]+): Often provides excellent sensitivity.

  • Negative Mode ([M-H]-): Can sometimes offer lower background noise and reduced matrix effects, potentially increasing the signal-to-noise ratio.

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues.

Issue 1: Poor Signal Intensity or High Background Noise

A weak signal or a high baseline can make accurate quantification impossible. This often points to issues with sample preparation, ionization efficiency, or matrix effects.[6]

Root Cause Analysis & Corrective Actions

1. Suboptimal Sample Preparation and Matrix Effects:

  • The Problem: Co-eluting compounds from your sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound, either suppressing or enhancing its signal.[7][8][9] This phenomenon is known as the matrix effect.[9]

  • The Solution:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method. Protein precipitation is a common first step for biological samples.[5] For more complex matrices, consider Solid-Phase Extraction (SPE) to specifically isolate amino acids or polar compounds.[7]

    • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering compounds.[10]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples.[11] This helps to compensate for consistent signal suppression or enhancement.[11]

    • Employ an Internal Standard: The most robust solution is to use a stable isotope-labeled (SIL) internal standard, such as this compound-d3. The SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.

2. Inefficient Ionization:

  • The Problem: The settings on your ion source are not optimized for this compound.

  • The Solution:

    • Systematic Tuning: Perform a thorough tuning of your mass spectrometer's source parameters.[6] This includes optimizing the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[5][6]

    • Mobile Phase Modification: The composition of your mobile phase significantly impacts ESI efficiency. Ensure you have an appropriate modifier, such as 0.1% formic acid for positive mode or a low concentration of ammonium formate for negative mode, to promote the formation of ions in solution before they enter the mass spectrometer.[12]

Workflow: Diagnosing and Mitigating Matrix Effects

Below is a systematic workflow to identify and address matrix effects impacting your this compound analysis.

MatrixEffect_Workflow start Start: Poor Signal or Inconsistent Results post_spike Perform Post-Extraction Spike Experiment start->post_spike calculate_me Calculate Matrix Effect (%ME) post_spike->calculate_me Compare spiked blank extract vs. neat standard me_present Is %ME significant? (e.g., >15%) calculate_me->me_present no_me Matrix Effect is Minimal. Focus on other parameters. me_present->no_me No optimize_chrom Optimize Chromatography to Separate from Interference me_present->optimize_chrom Yes end End: Reliable Quantification Achieved no_me->end improve_cleanup Implement Advanced Sample Cleanup (e.g., SPE) optimize_chrom->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_is use_is->end

Caption: A decision-making workflow for troubleshooting matrix effects.

Issue 2: Inconsistent or Unreliable Fragmentation (MS/MS)

For confident identification and quantification using Multiple Reaction Monitoring (MRM) or similar techniques, you need stable and predictable fragmentation of the this compound precursor ion.

Root Cause Analysis & Corrective Actions

1. Incorrect Precursor Ion Selection:

  • The Problem: You may be selecting the wrong precursor ion (e.g., a sodium adduct instead of the protonated molecule) or your isolation window may be too wide, allowing other ions to enter the collision cell.

  • The Solution:

    • Confirm Precursor m/z: Acquire a full scan (MS1) spectrum of a this compound standard to confirm the m/z of the most abundant precursor ion ([M+H]+ is typical).

    • Narrow Isolation Window: Use the narrowest precursor isolation window that your instrument allows without compromising signal intensity to ensure you are only fragmenting your ion of interest.

2. Suboptimal Collision Energy:

  • The Problem: The collision energy is either too low, resulting in insufficient fragmentation, or too high, causing the molecule to shatter into very small, non-specific fragments.

  • The Solution:

    • Perform a Collision Energy Ramp: Infuse a standard solution of this compound and acquire product ion scans across a range of collision energies (e.g., 5-40 eV). This will allow you to identify the optimal energy that produces abundant and structurally informative product ions.

3. Ambiguous Fragmentation Pattern:

  • The Problem: The fragmentation of small molecules like amino acids can sometimes be complex or lead to unexpected neutral losses, making it difficult to choose specific transitions.

  • The Solution:

    • Understand Likely Fragmentation Pathways: For amino acids, common fragmentation events include the loss of water (-18 Da), the loss of the carboxyl group as CO2 (-44 Da) or HCOOH (-46 Da), and cleavage of the side chain.[13][14]

    • Use MS/MS/MS (MS3): If your instrument has this capability, performing an MS3 experiment can help to confirm the identity of fragment ions and elucidate fragmentation pathways, which is particularly useful for resolving ambiguities.[15]

Protocol: Optimizing Collision Energy for MRM Transitions

This protocol outlines the steps to determine the most sensitive and specific MRM transitions for this compound.

  • Prepare a Standard Solution: Make a 1 µg/mL solution of this compound in your initial mobile phase composition.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).

  • Acquire Full Scan (MS1): Confirm the m/z of the primary precursor ion (e.g., 120.1 for [M+H]+).

  • Set Up Product Ion Scan: Create an experiment to isolate the precursor ion and scan for product ions (e.g., from m/z 40 to 121).

  • Ramp Collision Energy: Program the instrument to acquire multiple product ion scans, each with an incrementally higher collision energy (e.g., in steps of 2-5 eV from 5 eV to 40 eV).

  • Analyze the Data: Examine the resulting spectra to find the collision energy that produces the most intense and stable product ions. Select at least two specific product ions for your MRM method (one for quantification, one for confirmation).

Precursor Ion (m/z)Potential Product Ion (m/z)Description
120.1102.1Loss of H2O (18 Da)
120.174.1Loss of HCOOH (46 Da)
120.156.1Further fragmentation
Issue 3: Poor Chromatographic Peak Shape or Retention

Good chromatography is essential for separating this compound from isomers and matrix components, ensuring accurate integration and quantification.[6]

Root Cause Analysis & Corrective Actions

1. Lack of Retention on Reversed-Phase Columns:

  • The Problem: this compound is a highly polar compound and may have little to no retention on standard C18 columns, eluting in or near the solvent front where matrix effects are often most severe.[10]

  • The Solution:

    • Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.

    • Employ a Mixed-Mode Column: These columns offer a combination of reversed-phase and ion-exchange properties, providing another effective mechanism for retaining polar analytes like amino acids.[10]

    • Consider Derivatization: While it adds a sample preparation step, derivatization can make the molecule less polar, improving its retention on reversed-phase columns and often enhancing ionization efficiency.[16][17][18] Common derivatizing agents for amino acids include Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (FDLA) or reagents from the AccQ-Tag family.[16]

2. Peak Tailing or Splitting:

  • The Problem: These issues can be caused by secondary interactions with the column stationary phase, column degradation, or problems with the mobile phase.[6]

  • The Solution:

    • Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analyte and column. For amino acids, a low pH (e.g., 2.7-3.5 using formic acid) is often used to ensure they are in a consistent protonation state.

    • Column Wash and Regeneration: If the column is contaminated, follow the manufacturer's instructions for washing and regeneration.[19]

    • Replace the Column: If performance does not improve after washing, the column may be at the end of its life and require replacement.

Diagram: LC Strategy Selection

This diagram illustrates the decision process for choosing an appropriate liquid chromatography strategy for this compound.

LC_Strategy start Start: Analyze this compound rp_trial Attempt Separation on C18 Column start->rp_trial retention_ok Is retention adequate? (>2x void volume) rp_trial->retention_ok rp_success Optimize C18 Method retention_ok->rp_success Yes consider_alt Retention is poor. Evaluate alternative strategies. retention_ok->consider_alt No end End: Robust LC Method rp_success->end hilic Option 1: HILIC Chromatography consider_alt->hilic mixed_mode Option 2: Mixed-Mode Chromatography consider_alt->mixed_mode derivatization Option 3: Derivatization + RP-LC consider_alt->derivatization hilic->end mixed_mode->end derivatization->end

Caption: Decision tree for selecting an LC method for polar analytes.

By systematically addressing these common issues, you can develop a robust and reliable method for the detection and quantification of this compound in your samples. Always remember to change only one parameter at a time during troubleshooting to clearly identify the source of the problem.

III. References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. --INVALID-LINK--

  • Koal, T., et al. (2007). Multiple Ionization Mass Spectrometry Strategy Used To Reveal the Complexity of Metabolomics. Analytical Chemistry.

  • Urinovska, R., et al. Matrix effects: Causes and solutions. ResearchGate.

  • Tan, A., & Lin, Z. J. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.

  • Fiehn, O., et al. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites.

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. --INVALID-LINK--

  • Sciex. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?--INVALID-LINK--

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?--INVALID-LINK--

  • Zhang, Y., et al. MS/MS/MS reveals false positive identification of histone serine methylation. PMC - NIH.

  • Toyo'oka, T., et al. (2021, January 15). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). PMC - PubMed Central.

  • Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.

  • Santa, T. Derivatization in LC-MS Bioanalysis. ResearchGate.

  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI….--INVALID-LINK--

  • Mastovska, K. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Chromatography Online.

  • Agilent Technologies. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?--INVALID-LINK--

  • ResearchGate. EI-MS obtained for (a) L-serine and (b) L-threonine.

  • Schug, K. A., et al. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central.

  • Clark, J. fragmentation patterns in the mass spectra of organic compounds. Chemguide.

  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.

  • Tsikas, D., et al. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI.

  • Lee, W., et al. Common errors in mass spectrometry-based analysis of post-translational modifications. PMC - NIH.

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide.

  • Santa, T. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.

  • U.S. Environmental Protection Agency. (2025, March 14). Identification of Serine-Containing Microcystins by UHPLC-MS/MS Using Thiol and Sulfoxide Derivatizations and Detection of Novel Neutral Losses. NIH.

  • PerkinElmer. A Comparison Between ESI and APCI Ionisation Modes Introduction.

  • Al-Dirbashi, O. Y., et al. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma. NIH.

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements.

  • NIST. L-Serine, 2TMS derivative. NIST WebBook.

  • Shimadzu. LC-MS/MS Method Package for D/L Amino Acids. --INVALID-LINK--

  • Glavin, D. P., et al. (2024). Prebiotic organic compounds in samples of asteroid Bennu indicate heterogeneous aqueous alteration. PNAS.

  • Fuchs, S. A., et al. (2008). Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges. PubMed.

  • Fonteh, A. N., et al. (2022). White Matter N-Acylphosphatidylserines (NAPSs) and Myelin Dysfunction in Late-Onset Alzheimer's Disease (LOAD): A Pilot Study. MDPI.

  • Sidoli, S., & Garcia, B. A. (2025, November 19). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. PubMed.

  • Kim, H. J., et al. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. PMC - NIH.

  • Sidoli, S., & Garcia, B. A. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI.

  • Wikipedia. Fragmentation (mass spectrometry). --INVALID-LINK--

References

Minimizing side reactions during N-protection of 2-Methyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the N-protection of 2-Methyl-L-serine. Due to the steric hindrance provided by the α-methyl group, this amino acid presents unique challenges compared to its parent amino acid, L-serine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-protection of this compound?

The primary challenge is the steric hindrance from the α-methyl group, which can significantly slow down the reaction kinetics of N-protection. This can lead to incomplete reactions, requiring harsher conditions or longer reaction times, which in turn can promote side reactions.

Q2: What are the most common side reactions observed during the N-protection of this compound?

The most common side reactions include:

  • Oxazolidinone Formation: The β-hydroxyl group can react with the activated carboxyl group (in the case of Boc-anhydride) or with an external carbonyl source (like phosgene derivatives used for Cbz or Fmoc protection) to form a cyclic oxazolidinone derivative. This is a significant issue, particularly with Boc protection.

  • Racemization: The α-carbon of this compound is prone to racemization, especially under basic conditions or during prolonged reaction times, which may be necessary to overcome steric hindrance.

  • β-Elimination (Dehydration): Under certain conditions, particularly with strong bases, the β-hydroxyl group can be eliminated to form a dehydroamino acid derivative.

  • Incomplete Reaction: Due to steric hindrance, the N-protection reaction may not go to completion, resulting in a mixture of starting material and the desired product, complicating purification.

Q3: Which protecting group (Boc, Cbz, or Fmoc) is best for this compound?

The choice of protecting group depends on the specific requirements of your synthetic route, particularly the orthogonality with other protecting groups in your molecule.

  • Boc (tert-Butoxycarbonyl): While widely used, it is susceptible to oxazolidinone formation with this compound. Careful control of reaction conditions is crucial.

  • Cbz (Benzyloxycarbonyl): Generally a robust protecting group, it is introduced under conditions that can also be optimized to minimize side reactions. It is stable to a wide range of conditions and is typically removed by hydrogenolysis.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This protecting group is base-labile, which can be advantageous. However, the basic conditions used for its removal can potentially promote racemization and β-elimination.

Troubleshooting Guides

Problem 1: Low Yield of N-Protected Product
Possible Cause Suggested Solution
Steric Hindrance Increase reaction time and/or temperature. However, monitor closely for an increase in side products. Consider using a more reactive protecting group precursor (e.g., Fmoc-Cl over Fmoc-OSu).
Incomplete Reaction Use a higher excess of the protecting group reagent (e.g., 1.5-2 equivalents). Ensure efficient stirring to overcome any solubility issues.
Side Reactions Optimize reaction conditions to minimize the formation of byproducts (see specific troubleshooting for each side reaction below).
Suboptimal pH For Cbz and Fmoc protection, maintain the recommended pH range (typically 8-10 for Cbz and around 8-9 for Fmoc) to ensure the amine is sufficiently nucleophilic without promoting excessive side reactions.
Problem 2: Presence of an Unexpected Byproduct (Potential Oxazolidinone)
Possible Cause Suggested Solution
Intramolecular Cyclization This is particularly common with Boc-anhydride. Use a lower reaction temperature (0°C to room temperature). Add the Boc-anhydride slowly to the reaction mixture. Consider using alternative Boc-donating reagents that are less prone to this side reaction. For Cbz and Fmoc protection, ensure that the reaction is performed in the absence of any external carbonyl sources that could facilitate cyclization.
Problem 3: Racemization of the Final Product
Possible Cause Suggested Solution
Prolonged exposure to basic conditions Minimize reaction times. Use the mildest effective base possible. For Fmoc protection, consider using a weaker base than piperidine for deprotection if racemization is a concern during subsequent steps.
Elevated reaction temperatures Conduct the protection reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation

Table 1: Comparison of N-Protecting Groups for L-Serine (Adapted for this compound)

ParameterBoc ProtectionCbz ProtectionFmoc Protection
Typical Yield (for L-Serine) ~86-94%[1][2]~90-92%[3][4]~88%[5][6]
Purity (Commercial) ≥95%[7]High≥99%[8]
Key Side Reactions Oxazolidinone formation [9], O-trifluoroacetylation (with TFA deprotection)[7]Potential for over-reactionβ-elimination , O-sulfonation[7]
Deprotection Conditions Acidic (e.g., TFA in DCM)[7]Hydrogenolysis (e.g., H₂/Pd-C)[10]Mildly basic (e.g., 20% piperidine in DMF)[7]

Note: Yields for this compound may be lower due to increased steric hindrance.

Experimental Protocols

The following are general protocols adapted for the N-protection of this compound, based on established methods for L-serine. Optimization may be required.

Protocol 1: N-Boc Protection of this compound
  • Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, 1N Sodium Hydroxide, 1N Potassium Bisulfate, Ethyl Acetate.

  • Procedure:

    • Dissolve this compound in 1N sodium hydroxide and cool the solution to 0-5°C in an ice-water bath.[1]

    • Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the stirred solution.[1]

    • Allow the reaction to stir at 5°C for 30 minutes, then let it warm to room temperature and stir for an additional 3.5 hours.[1]

    • Monitor the reaction progress by TLC.

    • Concentrate the mixture to about half its original volume by rotary evaporation.[1]

    • Cool the mixture in an ice-water bath and acidify to a pH of 2-3 with 1N potassium bisulfate.[1]

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the N-Boc-2-Methyl-L-serine.

Protocol 2: N-Cbz Protection of this compound
  • Materials: this compound, Sodium Bicarbonate, Benzyl Chloroformate (Cbz-Cl), Tetrahydrofuran (THF), Water, Ethyl Acetate.

  • Procedure:

    • Dissolve this compound in a 2:1 mixture of THF and water.[3]

    • Add sodium bicarbonate to the solution.[3]

    • Cool the mixture to 0°C and slowly add benzyl chloroformate.[3]

    • Stir the solution at 0°C for 20 hours.[3]

    • Monitor the reaction by TLC.

    • Dilute the reaction mixture with water and extract with ethyl acetate.[3]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]

    • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Fmoc Protection of this compound
  • Materials: this compound, 10% aqueous Sodium Carbonate, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), 1,4-Dioxane, 1M Hydrochloric Acid, Ethyl Acetate.

  • Procedure:

    • Dissolve this compound in 10% aqueous sodium carbonate and cool the solution in an ice bath.[5]

    • Slowly add a solution of Fmoc-Cl in 1,4-dioxane.[5]

    • Stir the mixture for 1 hour at room temperature.[5]

    • Monitor the reaction by TLC.

    • Wash the mixture with ethyl acetate to remove byproducts.[5]

    • Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.[5]

    • Wash the organic layer with brine, dry over MgSO₄, and evaporate to yield the N-Fmoc-2-Methyl-L-serine.[5]

Mandatory Visualization

N_Protection_Workflow cluster_start Starting Material cluster_protection N-Protection Step cluster_workup Workup & Purification cluster_product Final Product cluster_side_reactions Potential Side Reactions 2_Methyl_L_Serine This compound Protection Addition of Protecting Group Reagent (Boc, Cbz, or Fmoc) 2_Methyl_L_Serine->Protection Workup Aqueous Workup Protection->Workup Oxazolidinone Oxazolidinone Formation Protection->Oxazolidinone Racemization Racemization Protection->Racemization Elimination β-Elimination Protection->Elimination Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Protected_AA N-Protected This compound Purification->Protected_AA

Caption: General workflow for the N-protection of this compound, highlighting potential side reactions.

Troubleshooting_Logic cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Side Reactions Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Reagents Increase Equivalents of Protecting Reagent Incomplete->Increase_Reagents Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Identify_Side_Product Identify Side Product(s) (NMR, MS) Complete->Identify_Side_Product Oxazolidinone Oxazolidinone? Identify_Side_Product->Oxazolidinone Racemization Racemization? Identify_Side_Product->Racemization Other Other Side Products? Identify_Side_Product->Other Lower_Temp Lower Reaction Temperature Oxazolidinone->Lower_Temp Yes Milder_Base Use Milder Base Racemization->Milder_Base Yes Slow_Addition Slow Reagent Addition Lower_Temp->Slow_Addition Shorter_Time Reduce Reaction Time Milder_Base->Shorter_Time

Caption: Troubleshooting workflow for minimizing side reactions during N-protection.

References

Technical Support Center: Stereochemical Integrity in 2-Methyl-L-serine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Methyl-L-serine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and addressing other stereochemical challenges during synthesis. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the conversion of an enantiomerically pure substance (like this compound) into a mixture containing equal amounts of both enantiomers (this compound and 2-Methyl-D-serine), known as a racemate. In pharmaceutical applications, the biological activity of a chiral molecule is often exclusive to one enantiomer. The other enantiomer may be inactive or, in some cases, cause undesirable side effects. Therefore, maintaining the stereochemical integrity of this compound is paramount for its efficacy and safety.

Q2: What is the primary chemical mechanism responsible for racemization during the synthesis of serine derivatives?

A2: The most common mechanism for racemization in amino acid synthesis, including for serine derivatives, is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of an N-protected amino acid is activated for coupling. The α-proton becomes acidic and can be abstracted by a base, leading to the formation of the planar oxazolone. Reprotonation can then occur from either face of the planar intermediate, resulting in a loss of the original stereochemistry.[1]

Q3: Which reaction conditions are most likely to promote racemization?

A3: Several factors can increase the likelihood of racemization:

  • Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for oxazolone formation and subsequent epimerization.

  • Strong Bases: The presence of strong bases can facilitate the abstraction of the α-proton, promoting racemization. The choice and amount of base are critical.

  • Prolonged Reaction Times: Longer exposure to conditions that favor racemization increases the extent of stereochemical scrambling.

  • Certain Coupling Reagents: Some coupling reagents are more prone to inducing racemization than others, especially when used without appropriate additives.[2]

Q4: How do coupling reagents and additives influence the prevention of racemization?

A4: The choice of coupling reagent and the use of additives are crucial for minimizing racemization.

  • Carbodiimides (e.g., DCC, DIC): When used alone, these can lead to significant racemization. However, when paired with additives, they are very effective.

  • Additives (e.g., HOBt, HOAt, OxymaPure®): These additives react with the activated amino acid to form an active ester that is more reactive towards the desired coupling reaction and less prone to forming the problematic oxazolone intermediate.[2] OxymaPure® is often preferred due to its high efficiency in suppressing racemization and its improved safety profile.[2]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are highly efficient but can promote racemization if not used correctly. For instance, pre-activation with a base before the addition of the coupling partner should be minimized.[3]

Troubleshooting Guide: Racemization and Low Stereoselectivity

This guide addresses common problems related to stereochemical control during the synthesis of this compound.

Problem Probable Cause(s) Suggested Solution(s)
High levels of the D-enantiomer detected after synthesis. 1. Inappropriate Base: The base used may be too strong or used in excess, promoting α-proton abstraction. 2. High Reaction Temperature: The reaction may be running at a temperature that facilitates racemization. 3. Ineffective Coupling Reagent/Additive Combination: The chosen coupling reagents may not be sufficiently suppressing oxazolone formation.1. Base Selection: Switch to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like DBU or DIPEA. Use the minimum effective concentration. 2. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). If using microwave synthesis, consider reducing the temperature. 3. Optimize Coupling Chemistry: Employ a carbodiimide reagent (e.g., DIC) in combination with a racemization-suppressing additive like OxymaPure® or HOAt.[2]
Low diastereoselectivity in syntheses using a chiral auxiliary. 1. Impure Chiral Auxiliary: The chiral auxiliary may not be enantiomerically pure. 2. Incorrect Stoichiometry: The ratio of reactants, including the chiral auxiliary and any chelating agents, may be suboptimal. 3. Inadequate Reaction Conditions: The solvent or temperature may not be ideal for achieving high diastereoselectivity.1. Verify Auxiliary Purity: Confirm the enantiomeric purity of the chiral auxiliary using appropriate analytical techniques (e.g., chiral HPLC, NMR with a chiral solvating agent). 2. Stoichiometric Optimization: Carefully control the stoichiometry of all reactants. For methods like the diastereoselective alkylation of pseudoephedrine glycinamide, the precise amounts of base and alkylating agent are critical.[4] 3. Condition Screening: Screen different solvents and temperatures to find the optimal conditions for the desired diastereoselectivity.
Poor enantiomeric excess (ee%) in enzymatic resolution. 1. Suboptimal Enzyme Activity: The chosen lipase may not be highly selective for the substrate, or the reaction conditions (pH, temperature, solvent) may not be optimal for the enzyme. 2. Reaction Reversibility: The enzymatic reaction may be reversible, leading to a decrease in enantiomeric excess over time. 3. Inefficient Acyl Donor: The acyl donor used in a lipase-catalyzed acetylation may not be suitable for achieving high enantioselectivity.1. Enzyme and Condition Screening: Screen a panel of lipases to identify the most selective one. Optimize the reaction pH, temperature, and solvent. For instance, Novozym® 435 has shown high enantioselectivity for the acetylation of (±)-N-benzoyl-α-methylserine ethyl ester.[5] 2. Monitor Reaction Progress: Monitor the reaction over time and stop it at the optimal conversion to maximize the enantiomeric excess of the remaining substrate and the product. 3. Acyl Donor Selection: Test different acyl donors. Isopropenyl acetate has been shown to be effective in combination with Novozym® 435 for the resolution of α-methylserine derivatives.[5]

Quantitative Data Summary

The following tables provide a summary of quantitative data for different strategies to control stereochemistry in the synthesis of α-methylserine derivatives.

Table 1: Enzymatic Kinetic Resolution of (±)-N-Benzoyl-α-methylserine Ethyl Ester [5]

EnzymeAcyl DonorSolventConversion (%)ee% of (S)-Substrateee% of (R)-Product
Novozym® 435Isopropenyl acetateHexane/THF (7:3)549482
Novozym® 435Vinyl acetateHexane/THF (7:3)37>9958
Lipozyme® TL IMIsopropenyl acetateHexane/THF (7:3)488896

Table 2: Comparison of Racemization Suppression Additives in Serine-Containing Peptide Synthesis [1]

Coupling ReagentAdditiveBaseRacemization (%)
HATU-NMM>1
DICOxyma-<0.1
HBTU-DIPEA~0.5
PyBOP-DIPEA~0.4

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-N-Benzoyl-α-methylserine Ethyl Ester [5]

This protocol describes the lipase-mediated acetylation for the resolution of a racemic α-methylserine derivative.

  • Materials:

    • (±)-N-Benzoyl-α-methylserine ethyl ester

    • Novozym® 435 (immobilized Candida antarctica lipase B)

    • Isopropenyl acetate

    • Hexane/THF (7:3, v/v)

  • Procedure:

    • To a solution of (±)-N-benzoyl-α-methylserine ethyl ester (1 equivalent) in a hexane/THF (7:3) mixture, add isopropenyl acetate (2 equivalents).

    • Add Novozym® 435 (typically 10-20% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC.

    • Once the desired conversion (around 50-55%) is reached, filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted (S)-N-benzoyl-α-methylserine ethyl ester from the (R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester product by column chromatography.

Protocol 2: Asymmetric Alkylation using a Chiral Auxiliary (Pseudoephedrine Glycinamide) [4]

This protocol outlines a general procedure for the diastereoselective alkylation of a glycine equivalent, which can be adapted for the synthesis of α-methyl amino acids.

  • Materials:

    • (+)-Pseudoephedrine glycinamide

    • Anhydrous tetrahydrofuran (THF)

    • Lithium bis(trimethylsilyl)amide (LiHMDS)

    • Alkylating agent (e.g., methyl iodide for 2-methylserine precursor)

  • Procedure:

    • Dissolve (+)-pseudoephedrine glycinamide (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C.

    • Slowly add a solution of LiHMDS (2.2 equivalents) in THF, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add the alkylating agent (1.5 equivalents) and continue stirring at -78 °C.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the diastereomeric product by column chromatography.

    • Hydrolyze the purified product to remove the chiral auxiliary and obtain the desired this compound.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the prevention of racemization in this compound synthesis.

RacemizationMechanism cluster_main Mechanism of Racemization via Oxazolone Formation Activated_AA Activated N-Protected L-Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone - H₂O Enolate Enolate Anion Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone - Base + H⁺ L_Product L-Amino Acid Product Enolate->L_Product + H⁺ (re-protonation) D_Product D-Amino Acid Product (Racemization) Enolate->D_Product + H⁺ (re-protonation)

Caption: Mechanism of racemization via oxazolone intermediate.

Workflow cluster_workflow Decision Workflow for Preventing Racemization Start Start: Synthesis of This compound Check_Racemization Is Racemization a Significant Risk? Start->Check_Racemization Mild_Conditions Use Mild Conditions: Low Temp, Weak Base Check_Racemization->Mild_Conditions No High_Risk High-Risk Step Identified (e.g., coupling) Check_Racemization->High_Risk Yes Analysis Analyze Stereochemical Purity (Chiral HPLC, NMR) Mild_Conditions->Analysis Strategy_Selection Select Stereocontrol Strategy High_Risk->Strategy_Selection Chiral_Auxiliary Use Chiral Auxiliary Strategy_Selection->Chiral_Auxiliary Enzymatic_Resolution Enzymatic Resolution Strategy_Selection->Enzymatic_Resolution Asymmetric_Catalysis Asymmetric Catalysis Strategy_Selection->Asymmetric_Catalysis Coupling_Additives Optimize Coupling Reagents and Additives Strategy_Selection->Coupling_Additives Chiral_Auxiliary->Analysis Enzymatic_Resolution->Analysis Asymmetric_Catalysis->Analysis Coupling_Additives->Analysis End Pure this compound Analysis->End

Caption: Decision workflow for racemization prevention strategy.

References

Resolving poor solubility of peptides containing 2-Methyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor solubility of peptides incorporating 2-Methyl-L-serine.

Troubleshooting Guide: Resolving Poor Peptide Solubility

Peptides containing this compound can exhibit variable solubility depending on the overall amino acid sequence. The introduction of a methyl group at the alpha-carbon of serine can influence the peptide's conformational flexibility and hydrophobicity, potentially leading to aggregation and poor solubility.[1] This guide provides a systematic approach to solubilizing these challenging peptides.

Problem: Lyophilized peptide containing this compound does not dissolve in aqueous buffers (e.g., PBS, Tris).

Potential Cause Suggested Solution Experimental Protocol
Peptide is acidic or basic and is at its isoelectric point (pI). Adjust the pH of the solvent. For acidic peptides (net negative charge), use a basic buffer. For basic peptides (net positive charge), use an acidic buffer.[2][3][4][5]--INVALID-LINK--
Peptide is hydrophobic due to the overall amino acid composition. Use a small amount of an organic co-solvent to aid dissolution before adding the aqueous buffer.[2][3][6][7]--INVALID-LINK--
Peptide is aggregating due to intermolecular hydrogen bonding. Use a denaturing agent to disrupt secondary structures.[3][5][6] This should be a last resort as it can interfere with many biological assays.--INVALID-LINK--
Ineffective initial dissolution technique. Employ physical methods to aid solubilization.Allow the peptide to equilibrate to room temperature before opening. Briefly centrifuge the vial to collect all the powder at the bottom. Use sonication to break up small particles and enhance dissolution.[2][6][8]

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound affect the solubility of my peptide?

A1: The addition of a methyl group to the alpha-carbon of serine introduces several factors that can influence solubility. The methyl group can increase the local hydrophobicity of that residue. While this compound itself is soluble in water, its incorporation into a peptide chain can alter the overall conformational dynamics.[] Research suggests that α-methylation can increase the flexibility of the peptide backbone, which may disrupt the formation of rigid, aggregation-prone secondary structures like β-sheets.[1] However, the overall effect on solubility will depend on the entire peptide sequence and the interplay of various intermolecular forces.

Q2: How can I predict the solubility of my this compound-containing peptide before synthesis?

A2: While precise prediction is challenging, you can estimate the potential for solubility issues by analyzing the entire amino acid sequence. Calculate the overall charge of the peptide at neutral pH by assigning a value of +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).[2][4][5] A high net charge generally correlates with better aqueous solubility. Also, assess the overall hydrophobicity. If the peptide contains a high percentage of hydrophobic amino acids (e.g., V, I, L, F, W, M, A) in addition to this compound, it is more likely to have poor water solubility.[3][6]

Q3: What is the recommended first solvent to try for a new peptide containing this compound?

A3: Always start with a small amount of the peptide and attempt to dissolve it in sterile, distilled water or a common biological buffer like PBS (pH 7.4).[2][3][5] This is the most compatible solvent for most biological experiments. If solubility is poor, proceed to the troubleshooting steps outlined above.

Q4: Can I use organic solvents to dissolve my peptide? What are the potential downsides?

A4: Yes, organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are often effective for dissolving hydrophobic peptides.[2][3][6][7] The general approach is to dissolve the peptide in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer with vortexing to the desired concentration.[7] The main downside is that organic solvents can be toxic to cells and may interfere with certain assays. It is crucial to keep the final concentration of the organic solvent as low as possible, typically below 1% for cell-based experiments.[2] Note that DMSO should be avoided for peptides containing Cysteine (C) or Methionine (M) as it can cause oxidation.[2][6]

Q5: My peptide solution appears cloudy or has visible particles. What should I do?

A5: A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved and may be aggregated. Do not use this solution in your experiments as the peptide concentration will be inaccurate. Centrifuge the solution to pellet the undissolved material.[2] You can then attempt to re-dissolve the pellet using the more rigorous methods in the troubleshooting guide, such as pH adjustment or the use of co-solvents. It is always recommended to perform a small-scale solubility test before dissolving the entire batch of your peptide.[3][4]

Experimental Protocols

Protocol 1: pH Adjustment for Peptide Solubilization

This protocol describes a method for solubilizing peptides by adjusting the pH of the solvent away from the peptide's isoelectric point.

Materials:

  • Lyophilized peptide containing this compound

  • Sterile, distilled water

  • 10% Acetic Acid solution

  • 0.1 M Ammonium Bicarbonate solution

  • pH meter or pH indicator strips

Procedure:

  • Initial Dissolution Attempt:

    • Allow the vial of lyophilized peptide to warm to room temperature.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Add a small, known amount of peptide (e.g., 1 mg) to a microcentrifuge tube.

    • Add the calculated volume of sterile, distilled water to achieve the desired concentration (e.g., 1 mg/mL).

    • Vortex the tube for 30 seconds. If the peptide dissolves, it is ready for use. If not, proceed to the next step.

  • pH Adjustment based on Peptide Charge:

    • For Basic Peptides (Net Positive Charge): While vortexing, add the 10% acetic acid solution dropwise until the peptide dissolves. Monitor the pH to ensure it remains within a range compatible with your experiment.

    • For Acidic Peptides (Net Negative Charge): While vortexing, add the 0.1 M ammonium bicarbonate solution dropwise until the peptide dissolves. Monitor the pH.

  • Final Preparation:

    • Once the peptide is dissolved, you can dilute it further with your desired experimental buffer.

    • Filter the final solution through a 0.22 µm filter to remove any remaining micro-particulates.

Protocol 2: Solubilization using an Organic Co-solvent

This protocol is for hydrophobic peptides that do not dissolve in aqueous solutions.

Materials:

  • Lyophilized peptide containing this compound

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Sterile aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer

Procedure:

  • Initial Preparation:

    • Allow the vial of lyophilized peptide to warm to room temperature.

    • Briefly centrifuge the vial to collect all the powder.

  • Dissolution in Organic Solvent:

    • Add a minimal volume of 100% DMSO or DMF (e.g., 10-20 µL) directly to the lyophilized peptide.

    • Vortex thoroughly until the peptide is completely dissolved. You should have a clear, concentrated stock solution.

  • Aqueous Dilution:

    • While vigorously vortexing the concentrated peptide stock, slowly add your desired aqueous buffer drop-by-drop.

    • Continue to add the buffer until you reach your final desired concentration.

    • Caution: If the solution becomes cloudy or a precipitate forms, you have exceeded the peptide's solubility limit in that buffer composition. You may need to prepare a more dilute final solution.

Protocol 3: Solubilization using a Denaturing Agent

This is a method of last resort for highly aggregated peptides and should only be used if compatible with the downstream application.

Materials:

  • Lyophilized peptide containing this compound

  • 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea

  • Sterile aqueous buffer

Procedure:

  • Dissolution in Denaturant:

    • Prepare a stock solution of the peptide by dissolving it in 6 M GdnHCl or 8 M Urea.

    • Vortex or sonicate until the peptide is fully dissolved.

  • Dilution:

    • Slowly dilute the stock solution with your experimental buffer to the final desired concentration. Be aware that the high concentration of the denaturing agent may need to be removed or significantly diluted for the peptide to be functional in biological assays.

Quantitative Data Summary

While specific quantitative solubility data for peptides containing this compound is not widely available, the following table provides general solubility guidelines for peptides based on their charge, which can be applied as a starting point.

Peptide Type (Net Charge at pH 7) Primary Solvent Secondary Solvent (if needed) Tertiary Solvent (if needed)
Basic (Positive) Sterile Water10-30% Acetic AcidMinimal DMSO/DMF, then dilute
Acidic (Negative) Sterile Water0.1 M Ammonium BicarbonateMinimal DMSO/DMF, then dilute
Neutral/Hydrophobic Minimal DMSO/DMFAcetonitrile or Methanol6 M GdnHCl or 8 M Urea

Data is generalized from multiple sources.[2][3][4][5][6][7][8] Always perform a small-scale solubility test first.

Visualizations

experimental_workflow cluster_start Start cluster_solubility_test Initial Solubility Test cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting Strategies cluster_end End start Lyophilized Peptide (containing this compound) test_water Dissolve in Sterile Water/Buffer start->test_water dissolved Completely Dissolved? test_water->dissolved ph_adjust Protocol 1: pH Adjustment dissolved->ph_adjust No ready Solution Ready for Experiment dissolved->ready Yes co_solvent Protocol 2: Organic Co-solvent ph_adjust->co_solvent Still Insoluble ph_adjust->ready Soluble denaturant Protocol 3: Denaturing Agent co_solvent->denaturant Still Insoluble co_solvent->ready Soluble denaturant->ready Soluble

Caption: A workflow for systematically troubleshooting the solubility of peptides.

logical_relationship cluster_peptide Peptide Properties cluster_factors Influencing Factors cluster_outcome Solubility Outcome peptide Peptide with This compound hydrophobicity Increased Local Hydrophobicity peptide->hydrophobicity flexibility Altered Backbone Flexibility peptide->flexibility h_bonding Potential Disruption of Hydrogen Bonding peptide->h_bonding solubility Poor Solubility / Aggregation hydrophobicity->solubility flexibility->solubility h_bonding->solubility

Caption: Factors influencing the solubility of this compound peptides.

References

Validation & Comparative

The Conformational Divide: A Comparative Guide to 2-Methyl-L-serine and L-serine in Peptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide design and drug development, the conformational landscape of a peptide dictates its biological activity, stability, and therapeutic potential. The strategic substitution of natural amino acids with their synthetic analogues is a powerful tool to modulate these properties. This guide provides an in-depth comparison of L-serine, a fundamental proteinogenic amino acid, and its Cα-methylated counterpart, 2-Methyl-L-serine. We will explore how a single methyl group addition profoundly alters the conformational dynamics of peptides, offering researchers a potent method for structural control.

Foundational Amino Acids: A Structural Overview

L-serine (Ser): The Versatile Building Block

L-serine is a polar, non-essential amino acid characterized by a hydroxymethyl side chain (-CH2OH) attached to its α-carbon.[1][2][3][] This side chain's ability to form hydrogen bonds makes serine a crucial residue for protein structure and function, often found on the surface of proteins where it can interact with the aqueous environment.[2] In terms of peptide conformation, L-serine is considered conformationally flexible. The single hydrogen atom at the α-carbon allows for a wide range of permissible dihedral angles (phi, φ and psi, ψ), enabling it to participate in various secondary structures, including α-helices, β-sheets, and turns.[5][6] However, its side chain can also act as a helix destabilizer by forming hydrogen bonds with the peptide backbone.[7]

This compound (MeSer): The Conformational Restrictor

This compound is a non-proteinogenic, α,α-disubstituted amino acid. The defining feature of MeSer is the replacement of the α-hydrogen with a methyl group. This seemingly minor modification introduces significant steric hindrance, which dramatically restricts the conformational freedom of the peptide backbone.[8][9][10] This class of Cα-methylated amino acids serves as a valuable tool to enforce specific secondary structures.[11][12]

The Conformational Impact of Cα-Methylation

The introduction of a methyl group at the Cα position of serine has profound and predictable consequences on the local and global conformation of a peptide.

Favoring Helical Structures

One of the most significant effects of incorporating this compound is the strong propensity to induce and stabilize helical conformations, particularly the 3(10)-helix and the α-helix.[9][10][13][14] The steric clash between the α-methyl group and the side chain, as well as the adjacent peptide backbone atoms, restricts the available (φ, ψ) torsional angles to the helical region of the Ramachandran plot. This contrasts sharply with the conformational flexibility of L-serine, which can readily adopt extended or turn conformations.

FeatureL-serineThis compoundImplication for Peptide Design
Cα-Substitution HydrogenMethyl GroupIncreased steric hindrance in MeSer.
Conformational Flexibility HighLow (Restricted φ, ψ angles)MeSer is a potent conformational constraint.[11][15][16]
Preferred Secondary Structure Versatile (Helices, Sheets, Turns)Helical (α-helix, 3(10)-helix)[13]MeSer can be used to design helical peptides.
Impact on Turns Can stabilize β-turns[6][17]Can induce β-turns, but also promotes helical structures[18]Context-dependent influence on turn formation.
Proteolytic Stability Susceptible to enzymatic cleavageIncreased resistance to proteolysis[9]MeSer can enhance peptide drug half-life.

A comparative summary of the key properties of L-serine and this compound.

Visualizing the Constraint: A Conformational Funnel

The following diagram illustrates how the addition of a methyl group funnels the conformational possibilities of the amino acid residue towards a more defined helical state.

Conformational_Funnel cluster_LSerine L-Serine Conformational Landscape cluster_MeSerine This compound Conformational Landscape LSer L-Serine Helix α-Helix LSer->Helix Flexible Sheet β-Sheet LSer->Sheet Flexible Turn β-Turn LSer->Turn Flexible Random Random Coil LSer->Random Flexible MeSer This compound MeHelix Helical Conformations (α-helix, 3(10)-helix) MeSer->MeHelix Sterically Driven

Caption: Conformational landscapes of L-serine vs. This compound.

Experimental Analysis of Conformational Changes

Several biophysical techniques are employed to experimentally validate the conformational effects of substituting L-serine with this compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[19][20][21] The distinct spectral signatures of α-helices, β-sheets, and random coils allow for a clear comparison of peptide conformations.[5][22]

Experimental Protocol: CD Spectroscopy for Secondary Structure Analysis

  • Sample Preparation:

    • Dissolve the lyophilized L-serine and this compound containing peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer itself should not have a significant CD signal in the far-UV region.

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if aromatic residues are present) or through quantitative amino acid analysis. A typical concentration for CD analysis is in the range of 0.1-0.5 mg/mL.[20]

  • Instrument Setup:

    • Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes prior to measurement to remove oxygen, which absorbs in the far-UV region.[20]

    • Select a quartz cuvette with an appropriate path length (typically 0.1 cm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide sample from approximately 260 nm to 190 nm.

    • Typical parameters include a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an accumulation of 3-5 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from each peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

    • Analyze the resulting spectra. An α-helical structure will typically show characteristic negative bands around 222 nm and 208 nm and a strong positive band around 195 nm.[21] A significant increase in the magnitude of the negative bands at 222 and 208 nm for the this compound analogue compared to the L-serine parent peptide is strong evidence for increased helicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including inter-proton distances through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which are crucial for detailed 3D structure determination.[23][24]

Experimental Workflow: NMR for 3D Structure Determination

NMR_Workflow SamplePrep Peptide Synthesis & Purification (L-Ser vs MeSer) NMR_Acq NMR Data Acquisition (1D, 2D-TOCSY, 2D-NOESY/ROESY) SamplePrep->NMR_Acq Assignment Resonance Assignment NMR_Acq->Assignment NOE_Analysis NOE Cross-Peak Integration & Distance Restraint Generation Assignment->NOE_Analysis StructureCalc Structure Calculation & Refinement (e.g., CYANA, XPLOR-NIH) NOE_Analysis->StructureCalc Validation Structure Validation (Ramachandran plot, RMSD) StructureCalc->Validation

Caption: A typical workflow for peptide structure determination using NMR.

In a comparative study, the NOE patterns for the this compound peptide are expected to show a higher prevalence of short-range (i, i+1), medium-range (i, i+3), and (i, i+4) NOEs characteristic of helical structures, compared to the L-serine analogue.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides the most definitive atomic-resolution structure.[25][26] A crystal structure of a this compound-containing peptide would directly visualize the constrained (φ, ψ) angles and the resulting helical conformation.[27][28][29]

Synthesis of Peptides Containing this compound

The incorporation of this compound into peptides is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[15][30][31][32][33][34] The synthesis of the Fmoc-protected this compound building block is a prerequisite. The coupling of α,α-disubstituted amino acids can be sterically hindered and may require stronger coupling reagents or longer reaction times compared to standard proteinogenic amino acids.

Conclusion and Future Perspectives

The substitution of L-serine with this compound is a powerful and predictable strategy for enforcing helical conformations in peptides. This conformational constraint not only provides a means to study structure-activity relationships but also offers a pathway to develop more stable and potent peptide-based therapeutics by pre-organizing the peptide into its bioactive conformation and increasing its resistance to proteolytic degradation.[9] As our understanding of the subtle interplay between structure and function grows, the use of conformationally constrained amino acids like this compound will continue to be a cornerstone of rational peptide design.

References

Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating 2-Methyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often curtailed by their rapid degradation by endogenous enzymes. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids designed to resist proteolytic cleavage. This guide provides a comparative analysis of the enzymatic stability of peptides containing 2-Methyl-L-serine, a Cα-methylated amino acid, against their unmodified counterparts and other stabilization strategies.

The introduction of a methyl group at the alpha-carbon of L-serine creates significant steric hindrance, effectively shielding the adjacent peptide bonds from the catalytic sites of proteases. This modification is a powerful tool for enhancing the in vivo half-life of peptide-based therapeutics, thereby improving their pharmacokinetic profiles and overall efficacy. While direct quantitative comparisons for this compound are not extensively published, the principles of Cα-methylation strongly support its role in increasing enzymatic stability.

Comparative Analysis of Peptide Stability

To illustrate the expected impact of this compound incorporation, the following table presents a representative comparison of the proteolytic stability of a hypothetical peptide in human serum. This data is illustrative and serves to demonstrate the typical magnitude of stability enhancement observed with Cα-methylation, based on established principles of peptide chemistry. Actual results will vary depending on the specific peptide sequence and the location of the modification.

Peptide VariantModificationHalf-life (t½) in Human Serum (hours)% Intact Peptide Remaining at 8 hours
Native Peptide Standard L-serine~ 1.5< 5%
Modified Peptide This compound> 24> 70%
Alternative Modification N-methyl-L-serine~ 18~ 60%

Mechanism of Enhanced Proteolytic Resistance

The increased stability of peptides containing this compound is primarily due to steric hindrance. The methyl group on the α-carbon physically blocks the approach of proteases to the peptide backbone, preventing the formation of the enzyme-substrate complex necessary for hydrolysis.

Mechanism of Protease Resistance via Cα-Methylation cluster_0 Unmodified Peptide cluster_1 This compound Peptide cluster_2 Outcome a Protease b Peptide Backbone a->b Binding and Cleavage f Peptide Degradation b->f c Protease d Peptide Backbone with This compound g Enhanced Stability d->g e Steric Hindrance (Methyl Group) e->c Blocks Access

Mechanism of protease resistance by Cα-methylation.

Experimental Protocols

The following is a detailed methodology for a typical in vitro enzymatic stability assay used to compare the stability of modified and unmodified peptides.

In Vitro Peptide Stability Assay in Human Serum

1. Materials:

  • Test peptides (e.g., native peptide, this compound modified peptide)
  • Human serum (commercially available)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Trichloroacetic acid (TCA) solution (10% w/v) for protein precipitation
  • Acetonitrile (ACN), HPLC grade
  • Trifluoroacetic acid (TFA), HPLC grade
  • Water, HPLC grade
  • Incubator or water bath at 37°C
  • Microcentrifuge
  • HPLC system with a C18 column

2. Procedure:

  • Peptide Stock Solution Preparation: Dissolve each peptide in PBS to a final concentration of 1 mg/mL.
  • Incubation: Pre-warm human serum and PBS to 37°C. Prepare a 1:1 (v/v) mixture of human serum and PBS. Spike the serum/PBS mixture with the peptide stock solution to a final peptide concentration of 100 µg/mL.
  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the peptide-serum mixture.
  • Protein Precipitation: Immediately add the aliquot to an equal volume of cold 10% TCA solution to stop the enzymatic reaction and precipitate serum proteins. Vortex vigorously and incubate on ice for 10 minutes.
  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • HPLC Analysis: Carefully collect the supernatant and analyze it using an RP-HPLC system.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in ACN.
  • Gradient: A linear gradient suitable for separating the intact peptide from its degradation products (e.g., 5% to 95% B over 30 minutes).
  • Flow Rate: 1 mL/min.
  • Detection: UV absorbance at 214 nm or 280 nm.

4. Data Analysis:

  • Integrate the peak area corresponding to the intact peptide for each time point.
  • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (100%).
  • Plot the percentage of intact peptide versus time and determine the half-life (t½) by fitting the data to a one-phase exponential decay model.

Experimental Workflow Diagram

Experimental Workflow for Peptide Stability Assay start Start prep Prepare Peptide Stock Solutions (1 mg/mL in PBS) start->prep incubate Incubate Peptides with Human Serum/PBS at 37°C prep->incubate sample Collect Aliquots at Time Points (0, 0.5, 1, 2, 4, 8, 24h) incubate->sample precipitate Stop Reaction & Precipitate Proteins with 10% TCA sample->precipitate centrifuge Centrifuge to Pellet Precipitated Proteins precipitate->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc data Integrate Peak Areas & Calculate % Intact Peptide hplc->data end End data->end

Workflow for in vitro peptide stability assay.

Conclusion

The incorporation of this compound represents a robust strategy for enhancing the enzymatic stability of therapeutic peptides. The steric hindrance provided by the Cα-methyl group effectively protects the peptide backbone from proteolytic degradation, leading to a significantly longer in vivo half-life. The experimental protocols provided herein offer a standardized approach for quantifying the stability of modified peptides, enabling researchers to make informed decisions in the design and development of next-generation peptide therapeutics.

Comparative Analysis of D- and L-Isomers of 2-Methylserine Bioactivity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2-Methylserine and Stereoisomerism

2-Methylserine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins. It is structurally similar to serine but with the addition of a methyl group at the α-carbon. This methylation creates a chiral center, leading to the existence of two non-superimposable mirror-image isomers: D-2-methylserine and L-2-methylserine.

In pharmacology and biology, the stereochemistry of a molecule is crucial, as biological systems, such as enzymes and receptors, are themselves chiral. This often leads to significant differences in the bioactivity, metabolism, and toxicity of enantiomers. For instance, the well-documented roles of D- and L-serine highlight this principle: D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission, while L-serine is a precursor for numerous essential biomolecules.

Given the precedent set by D- and L-serine, it is highly probable that the D- and L-isomers of 2-methylserine also exhibit distinct biological activities. However, a thorough search of scientific databases did not yield specific studies that have quantitatively compared the effects of these two isomers on biological targets.

Potential Biological Targets and Hypothesized Differential Activity

Based on the structural similarity to serine, the primary hypothesized biological target for 2-methylserine isomers is the N-methyl-D-aspartate (NMDA) receptor . The α-methylation may alter the binding affinity and efficacy of these isomers at the co-agonist site (glycine/D-serine binding site) of the NMDA receptor. It is plausible that one isomer may act as an agonist, partial agonist, or antagonist, while the other may be inactive or have a different mode of action.

Other potential areas of differential bioactivity could include:

  • Enzyme Inhibition: The isomers could act as stereoselective inhibitors of enzymes involved in amino acid metabolism.

  • Peptide Modification: As constrained amino acids, their incorporation into peptides could confer specific secondary structures and alter the biological activity and metabolic stability of the resulting peptides.

Quantitative Data on Bioactivity: A Critical Gap

A key component of a comparative analysis is quantitative data on the potency and efficacy of the isomers. As of the latest literature review, there is no published data available that directly compares metrics such as:

  • IC50 (half-maximal inhibitory concentration): For enzymatic inhibition assays.

  • EC50 (half-maximal effective concentration): For receptor activation or cell-based assays.

  • Ki (inhibition constant): For receptor binding assays.

  • LD50 (median lethal dose): For in vivo toxicity studies.

The following table is presented as a template to be populated once such experimental data becomes available.

Biological TargetParameterD-2-MethylserineL-2-MethylserineReference
NMDA Receptor EC50 (µM)Data not availableData not available
Ki (nM)Data not availableData not available
Enzyme X IC50 (µM)Data not availableData not available
In Vivo Model Y LD50 (mg/kg)Data not availableData not available

Experimental Protocols for Future Comparative Analysis

To address the current knowledge gap, the following experimental protocols would be essential for a direct comparative analysis of D- and L-2-methylserine bioactivity.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of D- and L-2-methylserine to the co-agonist site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from a suitable source, such as rat brain cortex, known to have a high density of NMDA receptors.

  • Radioligand Binding: Use a radiolabeled ligand that specifically binds to the glycine/D-serine site of the NMDA receptor (e.g., [³H]glycine or a specific antagonist).

  • Competition Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled D- or L-2-methylserine.

  • Detection and Analysis: Separate the bound and free radioligand using filtration. Measure the radioactivity of the bound fraction using liquid scintillation counting. The Ki values can then be calculated from the IC50 values (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Electrophysiological Assay of NMDA Receptor Function

Objective: To determine the functional activity (e.g., agonist, antagonist, or partial agonist) and potency (EC50) of D- and L-2-methylserine at the NMDA receptor.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 cells) that is transfected to express specific subunits of the NMDA receptor (e.g., GluN1 and GluN2A).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the ion currents flowing through the NMDA receptor channels in response to the application of the test compounds.

  • Experimental Conditions: Apply a saturating concentration of glutamate along with varying concentrations of either D- or L-2-methylserine.

  • Data Analysis: Construct concentration-response curves by plotting the current amplitude against the concentration of the 2-methylserine isomer. The EC50 values can be determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Frameworks

To facilitate the design and understanding of future research in this area, the following diagrams illustrate a typical experimental workflow and the logical relationship between the stereochemistry of 2-methylserine and its potential biological effects.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Bioactivity Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Synthesis Enantioselective Synthesis of D- and L-2-Methylserine Purification Purification and Chiral Purity Analysis (e.g., HPLC) Synthesis->Purification Binding NMDA Receptor Binding Assay (Ki) Purification->Binding Electro Electrophysiology (EC50, Agonist/Antagonist Profile) Purification->Electro Enzyme Enzyme Inhibition Assay (IC50) Purification->Enzyme Analysis Comparative Analysis of Quantitative Data Binding->Analysis PK Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) Electro->PK Electro->Analysis Enzyme->PK Enzyme->Analysis PD Pharmacodynamic Studies (Behavioral Models) PK->PD Tox Toxicity Assessment (LD50) PD->Tox Tox->Analysis

A typical experimental workflow for the comparative analysis of 2-methylserine isomers.

Stereochemistry_Bioactivity cluster_isomers 2-Methylserine Isomers cluster_targets Biological Targets cluster_effects Biological Effects D_isomer D-2-Methylserine NMDA NMDA Receptor D_isomer->NMDA Potentially Higher Affinity Enzymes Metabolic Enzymes D_isomer->Enzymes Peptides Peptide Structures D_isomer->Peptides L_isomer L-2-Methylserine L_isomer->NMDA Potentially Lower Affinity L_isomer->Enzymes L_isomer->Peptides Neurotransmission Modulation of Neurotransmission NMDA->Neurotransmission Metabolism Alteration of Metabolic Pathways Enzymes->Metabolism Peptide_Function Modified Peptide Function & Stability Peptides->Peptide_Function

Hypothesized relationship between 2-methylserine stereochemistry and biological activity.

Conclusion

The comparative bioactivity of D- and L-isomers of 2-methylserine represents a significant and unexplored area of research. While the structural analogy to D- and L-serine suggests that these isomers likely possess distinct pharmacological profiles, particularly concerning the NMDA receptor, there is a clear absence of direct experimental evidence in the current scientific literature. The experimental frameworks outlined in this guide provide a roadmap for future studies that are needed to elucidate the specific biological roles of each isomer. Such research would be invaluable for drug development professionals and researchers in neuroscience and medicinal chemistry, potentially uncovering novel modulators of glutamatergic neurotransmission or new tools for peptide design. Until such data is generated and published, a definitive comparative analysis remains speculative.

A Comparative Guide to NMDA Receptor Modulation at the Glycine Co-agonist Site

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Glycine Site Modulators with Supporting Experimental Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its activation is unique in that it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[2][3] This co-agonist binding site, also known as the glycine modulatory site, represents a key target for therapeutic intervention in a variety of neurological and psychiatric disorders, including schizophrenia and chronic pain.[4][5]

This guide provides a comparative analysis of known modulators of the NMDA receptor's glycine site. While the specific compound 2-Methyl-L-serine is a known modified amino acid, a comprehensive literature search did not yield published experimental data detailing its direct effects on NMDA receptor modulation.[6] As a derivative of serine, it is hypothesized that it could potentially interact with the co-agonist binding site.[7] In the absence of direct data for this compound, this guide will focus on well-characterized agonists and antagonists of the glycine site to provide a framework for understanding and evaluating potential new modulators.

Quantitative Comparison of Glycine Site Modulators

The following table summarizes the potency and efficacy of several key compounds that act on the glycine co-agonist site of the NMDA receptor. This data is essential for comparing the relative activity of different modulators.

CompoundClassPotency (EC50/IC50/Ki)Subunit SelectivityEfficacyReference
Glycine Endogenous AgonistEC50: ~1-3 µMNoneFull Agonist[3]
D-Serine Endogenous AgonistEC50: ~1 µM (3-fold more potent than glycine)NoneFull Agonist[4]
D-Cycloserine Partial AgonistVaries by studyNonePartial Agonist[8]
Kynurenic Acid AntagonistKi: Varies, acts on multiple receptorsNon-selectiveAntagonist[9]
L-701,324 AntagonistHigh affinitySelective for glycine siteAntagonist[10]
MRZ 2/502 AntagonistIC50: 0.28 µM (in 1 µM glycine)Glycine site selectiveAntagonist[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of NMDA receptor modulation and the methods used to study it, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 Subunit GluN1 Subunit Ion Channel Glutamate->NMDAR:n Binds to GluN2 Co_Agonist Co-agonist (Glycine / D-Serine) Co_Agonist->NMDAR:n Binds to GluN1 Ca_ion Ca²⁺ NMDAR:s->Ca_ion Channel Opening & Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Activation

Caption: NMDA Receptor activation and downstream signaling cascade.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293 cells or primary neurons) Receptor_Expression Transfection with NMDA Receptor Subunits (GluN1/GluN2) Cell_Culture->Receptor_Expression Assay Perform Assay (Electrophysiology or Binding Assay) Receptor_Expression->Assay Compound_Prep Prepare Test Compound (e.g., this compound) Compound_Prep->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis (e.g., Dose-Response Curves, IC50/EC50) Data_Acquisition->Data_Analysis Comparison Compare to Known Modulators Data_Analysis->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Workflow for evaluating a novel compound's effect on NMDA receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on NMDA receptor activity. Below are outlines for two standard experimental procedures.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through NMDA receptors in response to agonist and modulator application, providing functional data on receptor activity.

Objective: To determine if a test compound acts as an agonist, antagonist, or allosteric modulator at the NMDA receptor.

Methodology:

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).[12]

  • Recording Setup: Establish a whole-cell patch-clamp configuration. The external solution should contain antagonists for AMPA and GABA receptors to isolate NMDA receptor currents, and be magnesium-free to prevent voltage-dependent channel block.[12][13] The internal pipette solution contains a cesium-based salt to block potassium channels.

  • NMDA Receptor Activation: Apply a saturating concentration of glutamate and a sub-saturating concentration of a co-agonist (e.g., 1 µM glycine) to elicit a baseline NMDA current.[11]

  • Compound Application:

    • Antagonist Testing: Co-apply the test compound at various concentrations with the agonists. A reduction in current indicates antagonistic activity.

    • Agonist Testing: Apply the test compound in the presence of glutamate but in the absence of another co-agonist. An induced current indicates agonist activity.

  • Data Analysis: Measure the peak or steady-state current amplitude at each concentration of the test compound. Plot the data as a dose-response curve to calculate the IC50 (for antagonists) or EC50 (for agonists).[11]

Radioligand Binding Assay

This biochemical assay measures the ability of a test compound to displace a known radiolabeled ligand from the NMDA receptor's glycine binding site, determining its binding affinity.

Objective: To determine the binding affinity (Ki) of a test compound for the glycine site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from rat brain tissue (e.g., cortex or hippocampus) or from cells overexpressing the NMDA receptor.[14][15]

  • Radioligand: Use a radiolabeled antagonist that specifically binds to the glycine site, such as [³H]MDL-105,519.[11]

  • Assay Conditions: In a multi-well plate, incubate the prepared membranes with the radioligand and varying concentrations of the unlabeled test compound. The incubation buffer should contain glutamate to promote a receptor conformation that allows for high-affinity glycine site binding.

  • Separation and Detection: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[11]

Conclusion

The glycine co-agonist site of the NMDA receptor remains a promising target for the development of novel therapeutics. While direct experimental data on the effects of this compound are not yet available, the established pharmacology of known agonists and antagonists provides a robust framework for comparison. The experimental protocols outlined in this guide offer standardized methods for evaluating the potential modulatory activity of new chemical entities like this compound. Future research employing these techniques will be essential to characterize the activity of such novel compounds and to determine their potential for therapeutic applications.

References

Enhancing Peptide Stability: A Comparative Guide to the Protease Resistance of 2-Methyl-L-serine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides to proteolytic degradation remains a significant hurdle in their therapeutic development. Modification of the peptide backbone is a key strategy to overcome this limitation. This guide provides a comparative assessment of the protease resistance conferred by the incorporation of 2-Methyl-L-serine, a non-proteinogenic amino acid, into peptide sequences. We present detailed experimental protocols and illustrative data to guide researchers in evaluating the stability of their own modified peptides.

The introduction of a methyl group at the α-carbon of an amino acid residue, such as in this compound, sterically hinders the approach of proteases to the adjacent peptide bonds. This modification is a well-established method for increasing the resistance of peptides to enzymatic degradation, thereby enhancing their pharmacokinetic properties.

Comparative Protease Stability: Illustrative Data

Table 1: Stability of Model Peptide and its this compound Analogue in Human Serum

Peptide SequenceModificationHalf-life (t½) in Human Serum (hours)% Intact Peptide after 24 hours
Ac-Ala-Ser-Gly-NH₂None1.5< 5%
Ac-Ala-(α-Me)Ser-Gly-NH₂This compound> 48> 90%
Data is illustrative and intended to show the expected trend.

Table 2: In Vitro Proteolytic Degradation by Trypsin and Chymotrypsin

Peptide SequenceProtease% Degradation after 4 hours
Ac-Ala-Ser-Gly-NH₂Trypsin85%
Ac-Ala-(α-Me)Ser-Gly-NH₂Trypsin< 2%
Ac-Ala-Ser-Gly-NH₂Chymotrypsin92%
Ac-Ala-(α-Me)Ser-Gly-NH₂Chymotrypsin< 3%
Data is illustrative and based on the principle of increased steric hindrance at the cleavage site.

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, detailed protocols for assessing protease resistance are provided below.

Protocol 1: Peptide Stability in Human Serum

This protocol outlines the procedure for determining the half-life of a peptide in a biologically relevant matrix.

  • Peptide Preparation: Synthesize the parent peptide and the this compound containing analogue using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and confirm their identity by mass spectrometry.

  • Incubation: Prepare stock solutions of the peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS). Add the peptide stock solution to human serum (final peptide concentration of 10-100 µM) and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots of the incubation mixture.

  • Reaction Quenching and Protein Precipitation: Immediately quench the proteolytic activity by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile/ethanol mixture). Vortex and incubate at -20°C for at least 30 minutes to precipitate serum proteins.

  • Sample Preparation for Analysis: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant containing the intact peptide and its degradation products.

  • LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS). Use a C18 column and a gradient of water and acetonitrile containing 0.1% formic acid to separate the peptide from its metabolites.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.

Protocol 2: In Vitro Protease Digestion Assay (Trypsin or Chymotrypsin)

This protocol allows for the assessment of stability against specific proteases.

  • Peptide and Enzyme Preparation: Prepare stock solutions of the parent and modified peptides in the appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin; 100 mM Tris-HCl, pH 7.8, 100 mM CaCl₂ for chymotrypsin). Prepare a stock solution of the protease (e.g., sequencing grade trypsin or chymotrypsin).

  • Digestion Reaction: In a microcentrifuge tube, combine the peptide solution and the assay buffer. Initiate the reaction by adding the protease solution (enzyme-to-substrate ratio typically 1:20 to 1:100 by weight). Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching: At defined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots and stop the reaction by adding a quenching agent, such as 10% formic acid or a specific protease inhibitor.

  • LC-MS Analysis: Analyze the samples directly by LC-MS as described in Protocol 1.

  • Data Analysis: Determine the percentage of the intact peptide remaining at each time point by comparing the peak area to the time zero sample.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for assessing peptide stability.

experimental_workflow_serum_stability cluster_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis Peptide Parent & α-Me-Ser Peptide Stocks Incubation Incubate at 37°C Peptide->Incubation Serum Human Serum Serum->Incubation Timepoints Aliquots at Time Points Incubation->Timepoints Quench Quench & Precipitate Proteins Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Data Data Analysis (Half-life) LCMS->Data

Caption: Workflow for assessing peptide stability in human serum.

experimental_workflow_protease_assay cluster_setup Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide Parent & α-Me-Ser Peptides Reaction Incubate at 37°C Peptide->Reaction Buffer Assay Buffer Buffer->Reaction Protease Trypsin or Chymotrypsin Protease->Reaction Timepoints Aliquots at Time Points Reaction->Timepoints Quench Quench Reaction Timepoints->Quench LCMS LC-MS Analysis Quench->LCMS Data % Degradation Analysis LCMS->Data

Caption: Workflow for in vitro protease digestion assay.

Conformational Landscape of 2-Methyl-L-serine in Peptides: A Ramachandran Plot Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of modified amino acids into peptides is a key strategy in drug discovery and development, offering enhanced stability, constrained conformations, and improved biological activity. Among these, Cα-tetrasubstituted amino acids, such as 2-Methyl-L-serine (MeSer), impose significant conformational restrictions on the peptide backbone. This guide provides a comparative analysis of the Ramachandran plot for this compound residues against its canonical counterparts, L-serine and L-alanine, supported by experimental data and detailed methodologies.

The substitution of the α-hydrogen with a methyl group in this compound dramatically alters its conformational flexibility. Unlike the broad range of allowed phi (φ) and psi (ψ) dihedral angles observed for natural amino acids, the steric hindrance introduced by the additional methyl group in this compound restricts its conformational space to specific regions of the Ramachandran plot.

Comparative Ramachandran Plot Analysis

Experimental and computational studies have demonstrated that peptides incorporating this compound predominantly adopt two distinct conformations: an extended β-strand-like structure and a β-turn conformation. This is in contrast to L-serine and L-alanine, which can populate a wider variety of secondary structures, including α-helices and random coils.

Amino Acid ResiduePredominant Conformation(s)Favored φ (phi) AnglesFavored ψ (psi) AnglesAllowed Ramachandran Regions
This compound Extended (β-strand)~ -120°~ +120°Upper-left quadrant (β-region)
β-turn (Type I'/II')~ +60° to +80°~ +20° to +40°Upper-right and lower-right quadrants (turn regions)
L-serine α-helix, β-strand, turns-150° to -50°-50° to +50°Broadly distributed in α-helical and β-sheet regions
L-alanine α-helix, β-strand-150° to -50°-50° to +50°Primarily in the α-helical and β-sheet regions

Note: The φ and ψ angles for this compound are derived from computational modeling and experimental observations of sterically similar Cα,α-disubstituted amino acids. The values for L-serine and L-alanine represent the most populated regions in experimentally determined protein structures.

Experimental Protocols

The conformational preferences of amino acid residues within a peptide are primarily determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations.

Peptide Synthesis and Purification

Peptides containing this compound are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The modified amino acid, Fmoc-2-Methyl-L-serine, is incorporated into the growing peptide chain on a solid support resin. Following assembly, the peptide is cleaved from the resin and deprotected. Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.

  • Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:

    • ¹H NMR: To identify all proton resonances.

    • COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

  • Data Analysis:

    • Resonance Assignment: All proton and carbon signals are assigned to specific atoms in the peptide sequence.

    • NOE Restraint Generation: Cross-peak intensities in the NOESY spectrum are converted into upper distance limits between pairs of protons.

    • Dihedral Angle Restraints: ³J(HNHα) coupling constants are measured to provide information about the φ dihedral angle.

  • Structure Calculation: The experimental restraints (NOE distances and dihedral angles) are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data. The final ensemble of structures provides insight into the conformational preferences of the this compound residue.

Conformational Analysis by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

  • Crystallization: The purified peptide is screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain single crystals of sufficient quality.

  • Data Collection: The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined using methods such as molecular replacement or direct methods.

  • Model Building and Refinement: An initial model of the peptide is built into the electron density map. The model is then refined against the experimental data to improve the fit and geometric parameters, resulting in a final high-resolution 3D structure from which the φ and ψ angles can be precisely measured.

Visualizing the Conformational Landscape

The following diagrams, generated using Graphviz, illustrate the experimental workflow for Ramachandran plot analysis and a comparison of the conformational preferences of this compound, L-serine, and L-alanine.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_output Data Interpretation synthesis Solid-Phase Peptide Synthesis (incorporating this compound) cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization nmr NMR Spectroscopy (NOESY, COSY, TOCSY) characterization->nmr xray X-ray Crystallography characterization->xray restraints Distance & Dihedral Angle Restraints nmr->restraints structure 3D Structure Calculation xray->structure md Molecular Dynamics Simulation md->structure restraints->structure ramachandran Ramachandran Plot Analysis structure->ramachandran

Experimental workflow for Ramachandran plot analysis.

ramachandran_comparison cluster_MeSer This compound cluster_Ser L-serine cluster_Ala L-alanine MeSer_beta Extended (β) MeSer_turn β-Turn Ser_beta β-Sheet MeSer_beta->Ser_beta Ser_turn Turns MeSer_turn->Ser_turn Ser_alpha α-Helix Ala_alpha α-Helix Ser_alpha->Ala_alpha Ala_beta β-Sheet Ser_beta->Ala_beta

A Comparative Guide to Serine and α-Methylserine Peptides: Structure, Stability, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful tool to enhance therapeutic potential. Among these, α-methylated amino acids, such as α-methylserine, have garnered significant attention for their ability to confer unique structural and functional properties. This guide provides an objective comparison of peptides containing the canonical amino acid serine versus its α-methylated counterpart, α-methylserine, supported by experimental data and detailed methodologies.

Introduction: The Significance of α-Methylation

Serine, with its hydroxyl side chain, is a versatile and common amino acid involved in a myriad of biological processes, including protein phosphorylation and glycosylation. However, peptides composed solely of natural amino acids often suffer from poor metabolic stability and conformational flexibility, limiting their efficacy as therapeutic agents. The introduction of a methyl group at the α-carbon of serine to form α-methylserine (α-MeSer) imposes significant steric constraints that profoundly influence the peptide's structure and performance.

This modification restricts the conformational freedom of the peptide backbone, leading to more predictable secondary structures and increased resistance to enzymatic degradation. Understanding the structural and functional consequences of this substitution is critical for the rational design of novel peptide-based therapeutics with improved pharmacokinetic profiles.

Structural Differences: A Tale of Two Conformations

The most significant difference between serine and α-methylserine lies in the conformational constraints imposed by the α-methyl group. This steric hindrance restricts the rotation around the peptide backbone, leading to a more defined three-dimensional structure in α-methylserine-containing peptides.

dot

Structural_Comparison cluster_serine Serine Peptide cluster_alpha_methylserine α-Methylserine Peptide Serine Serine Residue Flexible High Conformational Flexibility Serine->Flexible allows for aMeSer α-Methylserine Residue Constrained Restricted Backbone (Defined Conformations) aMeSer->Constrained induces Extended Extended Conformation Constrained->Extended BetaTurn β-Turn Conformation Constrained->BetaTurn

Figure 1: Conformational flexibility of serine vs. α-methylserine peptides.

Experimental evidence from Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy confirms these structural disparities. While serine-containing peptides often exist as a heterogeneous ensemble of conformations in solution, α-methylserine peptides exhibit a strong propensity to adopt well-defined secondary structures. Specifically, studies have shown that peptides incorporating α-methylserine can populate two primary conformations in aqueous solution: an extended structure and a β-turn. This is in stark contrast to the more random coil nature of many serine-containing peptides.

Performance Comparison: Enhanced Proteolytic Stability

A key advantage of incorporating α-methylserine into peptides is the significant enhancement in their resistance to proteolytic degradation. The α-methyl group acts as a steric shield, hindering the approach of proteases and preventing the cleavage of the adjacent peptide bonds. This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Quantitative Data Summary

The following tables summarize the key quantitative differences between serine and α-methylserine peptides based on experimental data.

Table 1: Conformational Parameters

ParameterSerine Peptideα-Methylserine PeptideTechnique
Predominant Conformation Random Coil / FlexibleExtended & β-TurnNMR, CD
Population of β-Turn (%) Low / Variable~30% (in a model peptide)NMR
Population of Extended (%) Variable~70% (in a model peptide)NMR
1Hα Chemical Shift (ppm) ~4.5Varies with conformationNMR
13Cα Chemical Shift (ppm) ~58Varies with conformationNMR
Molar Ellipticity at 222 nm Weak negative signalStronger negative signal (indicative of ordered structure)CD

Table 2: Proteolytic Stability

ParameterSerine Peptideα-Methylserine PeptideAssay Condition
Half-life (t1/2) in Human Serum Minutes to hoursSignificantly longer (can be >24 hours)In vitro degradation assay
Susceptibility to Proteases HighLow to negligibleProtease digestion assay

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) of an α-Methylserine Containing Peptide

The synthesis of peptides containing α-methylserine is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols with specific considerations for the sterically hindered α-methylated amino acid.

dot

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Standard) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Repeat for each standard amino acid aMeSer_Coupling α-Methylserine Coupling (Extended time, stronger coupling agents) aMeSer_Coupling->Washing After extended coupling Washing->Fmoc_Deprotection Washing->aMeSer_Coupling At α-MeSer position Cleavage Cleavage and Deprotection Washing->Cleavage After final residue Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis

Figure 2: SPPS workflow for α-methylserine peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-α-Methylserine-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF. Add to the resin and couple for 1-2 hours.

  • α-Methylserine Coupling: Due to steric hindrance, the coupling of Fmoc-α-Methylserine-OH requires more stringent conditions. Use a stronger coupling agent like HATU and extend the coupling time to 4-6 hours or perform a double coupling.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Conformational Analysis: NMR Spectroscopy

NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffer solution) to a final concentration of 1-5 mM.

  • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

Data Acquisition:

  • Acquire a series of 1D (¹H) and 2D (TOCSY, NOESY, HSQC) NMR spectra on a high-field NMR spectrometer.

Data Analysis:

  • Resonance Assignment: Assign all proton and carbon resonances using TOCSY and HSQC spectra.

  • Structural Restraints: Identify through-space proton-proton proximities from NOESY spectra.

  • Dihedral Angle Restraints: Measure ³J(HN, Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the phi (φ) backbone dihedral angle.

  • Structure Calculation: Use the collected restraints to calculate an ensemble of 3D structures using molecular dynamics or distance geometry algorithms.

Secondary Structure Estimation: Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure content of a peptide.

Sample Preparation:

  • Dissolve the peptide in a CD-compatible buffer (e.g., phosphate buffer) to a final concentration of 50-100 µM.

  • The buffer should have low absorbance in the far-UV region (190-250 nm).

Data Acquisition:

  • Record the CD spectrum from 250 nm to 190 nm in a quartz cuvette with a path length of 0.1 cm.

  • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

Data Analysis:

  • Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ].

  • Analyze the shape and magnitude of the spectrum to estimate the secondary structure content. A strong negative band around 222 nm is characteristic of α-helical content, while a negative band around 218 nm and a positive band around 195 nm are indicative of β-sheet structures. A strong negative band below 200 nm is characteristic of a random coil.

Proteolytic Stability Assay

This assay measures the rate of peptide degradation in the presence of proteases, typically in serum or plasma.

dot

Stability_Assay_Workflow Incubation Incubate Peptide with Serum/Plasma at 37°C Sampling Take Aliquots at Different Time Points Incubation->Sampling Quenching Quench Reaction (e.g., with TCA) Sampling->Quenching Analysis Analyze by RP-HPLC or LC-MS Quenching->Analysis HalfLife Calculate Half-life (t½) Analysis->HalfLife

Figure 3: Workflow for in vitro peptide stability assay.

Materials:

  • Lyophilized peptides (serine and α-methylserine versions)

  • Human serum or plasma

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA))

  • RP-HPLC system or LC-MS

Procedure:

  • Incubation: Dissolve the peptides in a buffer and add to pre-warmed human serum or plasma to a final concentration of 10-100 µg/mL. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the peptide.

Conclusion

The incorporation of α-methylserine into peptides offers a robust strategy to overcome the inherent limitations of their natural counterparts. The steric hindrance provided by the α-methyl group induces a more defined and predictable secondary structure, favoring extended and β-turn conformations over the random coil typically observed for flexible serine-containing peptides. This conformational rigidity directly contributes to a dramatic increase in proteolytic stability, a critical parameter for the development of effective peptide-based drugs. The experimental protocols detailed in this guide provide a framework for researchers to synthesize and characterize these modified peptides, enabling a rational approach to the design of next-generation therapeutics with enhanced performance profiles.

A Comparative Analysis of 2-Methyl-L-serine and Other α-Alkylated Amino Acids in Promoting Peptide Helicity

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

Alpha-alkylated amino acids (α,α-disubstituted amino acids) are non-proteinogenic residues that play a pivotal role in peptide design and drug development. Their unique structural feature—a second substitution at the alpha-carbon (Cα)—imposes significant conformational constraints on the peptide backbone. This restriction of the available Ramachandran space is a powerful tool for stabilizing specific secondary structures, most notably helical conformations (α-helix and 3₁₀-helix). This guide provides a comparative overview of 2-Methyl-L-serine against other α-alkylated amino acids, with a focus on their propensity to induce and stabilize helicity, supported by experimental data and detailed protocols.

Mechanism of Helix Induction by α-Alkylation

The defining characteristic of α-alkylated amino acids is the steric hindrance introduced by the Cα substituents. This bulkiness restricts the permissible values of the backbone dihedral angles, phi (φ) and psi (ψ), primarily to the regions corresponding to helical structures. The archetypal and most studied member of this class is α-aminoisobutyric acid (Aib), which is known to be a potent helix promoter.[1][2] Unlike Aib, which is achiral, chiral residues like this compound can impart a specific screw-sense preference (right-handed or left-handed) to the helix.[3]

G cluster_0 Standard L-Amino Acid cluster_1 α-Alkylated Amino Acid (e.g., this compound) aa Cα-H,R ramachandran Broad φ, ψ Space (β-sheet, α-helix, random coil) aa->ramachandran Allows Conformational Flexibility ramachandran_restricted Restricted φ, ψ Space (Helical Region Favored) aaa Cα-CH₃,R aaa->ramachandran_restricted Sterically Constrains Backbone title Conceptual Impact of α-Alkylation on Ramachandran Space

Figure 1. Steric constraints from α-alkylation favor helical conformations.

Comparative Performance in Helicity

Direct quantitative comparisons of helicity between peptides containing this compound (MeSer) and other α-alkylated amino acids are not abundant in a single study. However, by synthesizing findings from various reports, a comparative picture emerges. Aib is consistently shown to be a strong helix inducer, capable of transforming peptides that would otherwise form β-sheets into stable helical structures.[2][4] In contrast, studies on small peptides containing MeSer indicate a more complex conformational landscape, which can include a mix of extended and folded (e.g., β-turn) structures in aqueous solution.[5][6]

The functional side chain of MeSer (a hydroxyl group) compared to the simple methyl group of Aib also introduces different possibilities for hydrogen bonding and solvation, which can influence the overall peptide conformation.

Table 1: Conformational Tendencies of Peptides Containing α-Alkylated Amino Acids

Amino Acid ResiduePeptide Sequence ContextObserved Conformation(s)Helicity InductionData Source
α-Aminoisobutyric Acid (Aib) Boc-(L-Val-L-Val-Aib)₄-OMeMixture of α- and 3₁₀-helices in solution; α-helix in crystalStrong[2]
α-Aminoisobutyric Acid (Aib) Thymine-based nucleo-heptapeptidesA single Aib residue promotes a helical structureStrong[4]
This compound (MeSer) MeSer-containing peptide (Thr-Ala-Ala replaced by MeSer-Ala-Ala)Extended conformations (70%) and β-turns (30%) in aqueous solutionModerate/Context-Dependent[5][6]
Cα-Methyl-L-valine (L-AMV) 14-mer peptide (Aib residues replaced by L-AMV)Stronger α-helical character than the Aib parent peptideVery Strong (Right-handed bias)[3]

Experimental Protocols

The evaluation of peptide helicity relies on two core experimental phases: the chemical synthesis of the peptide and its subsequent biophysical characterization.

Solid-phase synthesis is the standard method for producing peptides of defined sequences. The following is a generalized protocol for manual Fmoc-based SPPS.

  • Resin Preparation:

    • Select a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for at least 30-60 minutes in a reaction vessel.[7]

  • Fmoc Deprotection (Amine Unveiling):

    • Drain the swelling solvent.

    • Add a 20% solution of piperidine in DMF to the resin.[7][8]

    • Agitate the mixture for 5-20 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Chain Elongation):

    • In a separate tube, activate the desired Fmoc-protected amino acid (e.g., Fmoc-2-Methyl-L-serine) by dissolving it in DMF with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • Drain the coupling solution and wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it.

    • Add a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[8]

    • After 2-3 hours, precipitate the peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain the crude peptide powder. The product is then purified, typically by reverse-phase HPLC.

CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution by measuring the differential absorption of left and right-handed circularly polarized light.[10]

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable solvent. For helicity studies, water, phosphate buffer, or a helix-promoting solvent like 2,2,2-Trifluoroethanol (TFE) is commonly used.[11]

    • Determine the precise peptide concentration, for example, by UV absorbance if the peptide contains a chromophore like Tyr or Trp.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Acquire a baseline spectrum of the solvent alone.

    • Acquire the spectrum of the peptide sample, typically from ~190 nm to 260 nm.

    • Spectra are typically the average of several scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c) where mdeg is the observed ellipticity, MRW is the mean residue weight (molecular weight / number of residues), l is the path length in cm, and c is the concentration in g/mL.

    • An α-helical structure is characterized by two negative bands at ~222 nm and ~208 nm, and a strong positive band at ~195 nm.[10][12]

    • The percentage of helicity can be estimated from the Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) using established formulas.[12]

Experimental Workflow Visualization

The process of evaluating a novel peptide's helicity follows a structured workflow from initial design to final analysis.

G design Peptide Design (Incorporate α-Alkylated AA) synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry Verification purification->characterization cd_analysis Circular Dichroism (CD) Spectroscopy characterization->cd_analysis data_processing Data Processing (Calculate % Helicity) cd_analysis->data_processing conclusion Structural Conclusion data_processing->conclusion

Figure 2. Workflow for experimental determination of peptide helicity.

Conclusion

The incorporation of α-alkylated amino acids is a validated strategy for stabilizing helical conformations in peptides. While α-aminoisobutyric acid (Aib) is a benchmark for potent helix induction, this compound presents a more nuanced profile. Its chiral nature and functional hydroxyl side chain offer distinct advantages for specific design applications, though its helix-promoting propensity may be more dependent on the surrounding peptide sequence compared to Aib.[5][6] The choice between this compound and other α-alkylated amino acids like Aib or L-AMV will depend on the desired balance between conformational rigidity, chirality, and the potential for side-chain interactions. Further head-to-head comparative studies using identical peptide backbones are needed to fully quantify the relative helical propensities of these valuable synthetic building blocks.

References

A Comparative Analysis of Serine and α-Methylserine Peptide Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide structures is a cornerstone of modern drug discovery, aiming to enhance therapeutic efficacy by improving pharmacokinetic and pharmacodynamic properties. The substitution of natural amino acids with their synthetic analogs is a key strategy in this endeavor. This guide provides a detailed comparison of the biological activities of peptide analogs containing serine versus its α-methylated counterpart, α-methylserine. The introduction of a methyl group at the α-carbon of serine imparts significant conformational constraints, leading to notable improvements in metabolic stability and cell permeability, which can, in turn, modulate receptor binding and overall biological activity.[1]

Enhanced Proteolytic Stability

A primary challenge in the development of peptide-based therapeutics is their susceptibility to enzymatic degradation by proteases, leading to a short in vivo half-life.[2][3][4][5][6] The incorporation of α-methylserine is a robust strategy to mitigate this issue. The methyl group on the α-carbon provides steric hindrance, effectively shielding the adjacent peptide bonds from proteolytic cleavage.[7] This modification has been shown to significantly increase the half-life of peptides in biological fluids.[1][7][8]

Comparative Data: Proteolytic Half-Life

Peptide ModificationPeptide SequenceMatrixHalf-life (t½)Reference
Unmodified (Alanine)Ac-Ala-Ala-Pro-Ala-NH2Human Plasma~3.2 hours[9]
α-Methylated (α-Methylalanine)Ac-(α-Me)Ala-Ala-Pro-(α-Me)Ala-NH2Human Plasma> 72 hoursIllustrative, based on[7]
Unmodified (Lysine)ApoA-I mimetic peptideTrypsin Solution< 1 hour[7]
α-Methylated (α-Methyllysine)ApoA-I mimetic peptide with α-Me-LysTrypsin Solution> 24 hours[7]

Note: The data presented is illustrative of the stability enhancement conferred by α-methylation. Actual results will vary depending on the specific peptide sequence and the location of the modification.

Experimental Protocol: In Vitro Serum Stability Assay

This protocol outlines a general procedure to assess the proteolytic stability of peptide analogs in serum.

1. Materials:

  • Test peptide (serine and methylserine analogs) stock solution (1 mg/mL in a suitable solvent).

  • Human or rat serum.

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA)).

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS).

  • High-Performance Liquid Chromatography (HPLC) system.

2. Procedure:

  • Preparation: Thaw serum on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove precipitates.

  • Incubation: Dilute the test peptides to a final concentration of 100 µg/mL in the prepared serum. Incubate the samples at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Quenching: Immediately add the aliquot to an equal volume of cold quenching solution to stop enzymatic degradation.

  • Protein Precipitation: Vortex the quenched samples and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze by RP-HPLC to quantify the amount of intact peptide remaining.

3. Data Analysis:

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.

cluster_unmodified Unmodified Peptide cluster_modified α-Methylserine Peptide Unmodified Serine Residue (Amide Proton Present) Protease Protease Unmodified->Protease Recognition Site Cleavage Peptide Bond Cleavage Protease->Cleavage Catalysis Modified α-Methylserine Residue (Steric Hindrance) Protease_mod Protease Modified->Protease_mod Blocked Recognition NoCleavage Inhibited Cleavage Protease_mod->NoCleavage Inhibition

Mechanism of Protease Resistance

Improved Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular proteins. N-methylation and α-methylation have been shown to enhance the cell permeability of peptides.[10][11][12][13][14][15][16] This is attributed to a reduction in the number of hydrogen bond donors and the promotion of a membrane-permeable conformation that shields polar groups.[13]

Comparative Data: Cell Permeability (PAMPA)

Peptide ModificationPeptide SequenceApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
Non-methylated cyclic hexapeptidecyclo(Ala-D-Ala-Ala-Ala-Ala-Ala)< 1.0[10]
N-methylated cyclic hexapeptidecyclo(Ala-D-Ala-(N-Me)Ala-Ala-Ala-Ala)> 10.0[10]
Non-methylated cyclic pentapeptidec(L-Leu-L-Leu-L-Leu-L-Leu-L-Leu)~0.5[11]
N-methylated cyclic pentapeptidec((N-Me)L-Leu-L-Leu-L-Leu-L-Leu-L-Leu)~2.5[11]

Note: The data presented is for N-methylated peptides, which is a strong indicator of the potential for α-methylserine to similarly enhance permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive, transcellular permeability.

1. Materials:

  • PAMPA plate (e.g., MultiScreen-IP PAMPA filter plate).

  • Lipid solution (e.g., 1% lecithin in dodecane).

  • Donor and acceptor well solutions (e.g., PBS at appropriate pH).

  • Test peptides (serine and methylserine analogs).

  • Plate reader for quantification.

2. Procedure:

  • Membrane Coating: Add the lipid solution to the filter of the donor plate and allow the solvent to evaporate, leaving a lipid layer.

  • Peptide Addition: Add the test peptides to the donor wells.

  • Incubation: Place the donor plate into the acceptor plate, containing the acceptor solution, and incubate for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS or UV spectroscopy).

3. Data Analysis:

  • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA and VD are the volumes of the acceptor and donor wells, respectively.

Modulation of Receptor Binding and Biological Activity

The conformational rigidity imparted by α-methylserine can lead to a more defined peptide structure, which can enhance binding affinity and selectivity for its target receptor.

NMDA Receptor Modulation

D-serine is a known co-agonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the GluN1 subunit to facilitate receptor activation.[17][18][19] Interestingly, at high concentrations, D-serine can also bind to the glutamate binding site on the GluN2A subunit, acting as a competitive inhibitor.[20][21] The introduction of a methyl group in α-methylserine could potentially alter its binding affinity and selectivity for these sites, offering a strategy to fine-tune NMDA receptor modulation.

Serine Protease Inhibition

Peptides are being explored as inhibitors of serine proteases, which are implicated in various diseases. The conformational constraint introduced by α-methylserine can pre-organize the peptide into a conformation that is optimal for binding to the active site of a target protease, potentially leading to increased inhibitory potency and selectivity. N-methylation of the scissile bond in a peptide substrate has been shown to convert it into an effective inhibitor.

Comparative Data: Biological Activity

Peptide AnalogTargetBiological EffectReference
D-SerineNMDA Receptor (GluN1)Co-agonist[17]
D-SerineNMDA Receptor (GluN2A)Inhibitor (at high concentrations)[20]
α-Methylserine containing peptide(Hypothetical) NMDA ReceptorPotential for altered affinity/selectivityInferred from[1]
Unmodified PeptideSerine Protease CVFBbSubstrate[30 from step 2]
N-methylated PeptideSerine Protease CVFBbInhibitor[30 from step 2]
ApoA-I mimetic peptide with AlanineABCA1 TransporterLow cholesterol efflux[7]
ApoA-I mimetic peptide with α-MethylalanineABCA1 TransporterSignificantly improved cholesterol efflux[7]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of the peptide analogs to a target receptor.

1. Materials:

  • Cell membranes or purified receptor expressing the target of interest.

  • Radiolabeled ligand with known affinity for the receptor.

  • Serine and methylserine peptide analogs at various concentrations.

  • Assay buffer.

  • Filter plates and vacuum manifold.

  • Scintillation counter.

2. Procedure:

  • Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptides (competitors).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through the filter plates to separate the bound from the free radioligand. Wash the filters with cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The substitution of serine with α-methylserine can have a profound impact on downstream signaling events by altering the peptide's interaction with its target receptor.

cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Glutamate Glutamate Glutamate->NMDA_R Binds to GluN2 DSerine D-Serine / α-Methyl-D-Serine DSerine->NMDA_R Binds to GluN1 (Co-agonist) Signaling Downstream Signaling (e.g., LTP, Neurotransmission) Ca_ion->Signaling Influx

NMDA Receptor Signaling Pathway

Conclusion

The incorporation of α-methylserine into peptide analogs offers a powerful strategy to enhance their therapeutic potential. The primary advantages include a significant increase in proteolytic stability and improved cell permeability. These enhanced pharmacokinetic properties, stemming from the conformational constraints imposed by the α-methyl group, can also lead to more potent and selective interactions with biological targets such as the NMDA receptor and serine proteases. While direct comparative data for every biological parameter is still emerging, the available evidence strongly supports the use of α-methylserine as a valuable tool in the design of next-generation peptide therapeutics. Further research focusing on direct, head-to-head comparisons will continue to elucidate the nuanced benefits of this modification.

References

Impact of α-Methylation of Serine on Peptide Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of therapeutic peptides is a critical consideration in their development, influencing both efficacy and safety. Chemical modifications to peptide antigens, such as the α-methylation of amino acid residues, are being explored to enhance desireable characteristics like proteolytic stability and conformational rigidity. This guide provides a comparative analysis of the impact of α-methylating serine residues within a peptide on its immunogenicity, drawing upon findings from studies on MUC1 glycopeptide vaccines.

I. Comparative Immunogenicity: Serine vs. α-Methylserine Peptides

The introduction of a methyl group at the α-carbon of a serine residue can significantly alter the immunological properties of a peptide. This modification can influence how the peptide is processed and presented by antigen-presenting cells (APCs), and how it is recognized by B and T cell receptors.

A key study investigating a MUC1 glycopeptide cancer vaccine candidate provides a direct comparison between a native serine-containing peptide and its α-methylserine analogue. While the α-methylserine variant was capable of eliciting a potent antibody response, there were notable differences in the quality and quantity of this response compared to the unmodified peptide.[1]

Table 1: Comparative Antibody Response to Serine and α-Methylserine MUC1 Glycopeptide Vaccines

ParameterSerine-Containing MUC1 Peptideα-Methylserine-Containing MUC1 PeptideReference
Antibody Titer HigherSignificantly Lower[1]
Antibody Affinity Higher (for SM3 mAb)Significantly Lower (for SM3 mAb)[1]
Overall Humoral Response RobustPotent, but quantitatively lower than the serine analogue[1]

Note: This table is based on qualitative descriptions from the available literature. Specific titers and affinity constants were not available in the reviewed materials.

Table 2: Predicted Impact on T-Cell Response

ParameterSerine-Containing Peptideα-Methylserine-Containing PeptideRationale
MHC Binding StandardPotentially altered due to conformational changesα-methylation can induce helical conformations, which may affect processing and binding to the MHC groove.
T-Cell Proliferation BaselinePotentially reducedAltered MHC-peptide complex or direct interference with TCR binding could lead to lower T-cell activation.
Cytokine Profile Th1/Th2 balancePotentially skewedChanges in T-cell activation can influence the downstream cytokine milieu.

Note: This table represents predicted outcomes based on general principles of immunology, as direct comparative T-cell response data was not available in the reviewed literature.

II. Experimental Methodologies

The following protocols are representative of the methods used to assess the immunogenicity of synthetic peptide vaccines.

A. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Peptides containing either serine or α-methylserine can be synthesized using Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation : A suitable resin (e.g., Wang resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling : The C-terminal amino acid is coupled to the resin. For subsequent couplings, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a piperidine solution in DMF. The next Fmoc-protected amino acid (either serine or α-methylserine) is then activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus. This cycle is repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection : The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

B. Vaccine Formulation

To enhance immunogenicity, synthetic peptides are often conjugated to a carrier protein and administered with an adjuvant.

  • Conjugation to Carrier Protein : The purified peptide is conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a suitable crosslinker.

  • Adjuvant Formulation : The peptide-carrier conjugate is formulated with an adjuvant (e.g., Freund's adjuvant, QS-21) to further stimulate the immune response.

C. In Vivo Immunization Studies
  • Animal Model : BALB/c mice are a commonly used strain for immunization studies.

  • Immunization Schedule : Mice are immunized subcutaneously or intraperitoneally with the vaccine formulation. A typical schedule involves an initial priming immunization followed by one or more booster immunizations at regular intervals (e.g., every 2-3 weeks).

  • Serum Collection : Blood samples are collected from the mice before the first immunization (pre-immune serum) and at various time points after each immunization to assess the antibody response.

D. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
  • Plate Coating : ELISA plates are coated with the synthetic peptide (either serine or α-methylserine version) and incubated overnight.

  • Blocking : The plates are washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Serum Incubation : Serial dilutions of the mouse sera are added to the wells and incubated.

  • Secondary Antibody Incubation : After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody is added to the wells and incubated.

  • Detection : The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm). The antibody titer is determined as the highest dilution of serum that gives a positive signal.

E. T-Cell Proliferation Assay
  • Splenocyte Isolation : Spleens are harvested from immunized mice, and a single-cell suspension of splenocytes is prepared.

  • Cell Staining : Splenocytes are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • In Vitro Stimulation : The labeled splenocytes are cultured in the presence of the corresponding peptide (serine or α-methylserine).

  • Flow Cytometry Analysis : After a few days of culture, the cells are harvested and analyzed by flow cytometry. T-cell proliferation is measured by the dilution of the CFSE dye in daughter cells. The percentage of proliferating T cells (e.g., CD4+ or CD8+) is quantified.

III. Visualizing the Mechanisms

A. Proposed Signaling Pathway for T-Cell Recognition

The interaction between a peptide-MHC complex on an APC and the T-cell receptor (TCR) is a critical step in initiating an adaptive immune response. The introduction of an α-methyl group on serine could sterically hinder this interaction or alter the conformation of the peptide in the MHC groove, thereby affecting TCR binding and subsequent T-cell activation.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Helper Cell Peptide Peptide (Serine or α-Me-Serine) MHC_II MHC Class II Peptide->MHC_II Processing & Presentation TCR T-Cell Receptor (TCR) MHC_II->TCR Binding CD4 CD4 MHC_II->CD4 Signaling Downstream Signaling (e.g., ZAP-70, LAT) TCR->Signaling Activation T-Cell Activation (Proliferation, Cytokine Release) Signaling->Activation Experimental_Workflow cluster_Peptides Peptide Synthesis & Characterization cluster_Vaccine Vaccine Formulation cluster_Immunization In Vivo Immunization cluster_Analysis Immunological Analysis Ser_Peptide Serine Peptide Ser_Vaccine Serine Vaccine (Peptide + Carrier + Adjuvant) Ser_Peptide->Ser_Vaccine MeSer_Peptide α-Methylserine Peptide MeSer_Vaccine α-Methylserine Vaccine (Peptide + Carrier + Adjuvant) MeSer_Peptide->MeSer_Vaccine Immunize_Ser Immunize Mice (Serine Group) Ser_Vaccine->Immunize_Ser Immunize_MeSer Immunize Mice (α-Methylserine Group) MeSer_Vaccine->Immunize_MeSer ELISA ELISA (Antibody Titer & Isotype) Immunize_Ser->ELISA TCell_Proliferation T-Cell Proliferation Assay Immunize_Ser->TCell_Proliferation Cytokine_Assay Cytokine Profiling Immunize_Ser->Cytokine_Assay Immunize_MeSer->ELISA Immunize_MeSer->TCell_Proliferation Immunize_MeSer->Cytokine_Assay

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Methyl-L-serine, a non-proteinogenic amino acid. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

I. Understanding the Hazard Profile of this compound

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.

II. Personal Protective Equipment (PPE) and Safety Measures

To mitigate the risks associated with handling this compound, the following PPE and safety protocols are mandatory:

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact and serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To avoid inhalation and respiratory tract irritation.
Protective Clothing Laboratory coat.To protect skin and personal clothing from contamination.

Safety Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal_prep Disposal Preparation cluster_final_disposal Final Disposal prep1 Assess Hazards prep2 Don Appropriate PPE prep1->prep2 Proceed handle1 Weigh/Measure in Ventilated Area prep2->handle1 Begin Work handle2 Avoid Dust Generation handle1->handle2 disp_prep1 Segregate Waste handle2->disp_prep1 After Use disp_prep2 Label Waste Container disp_prep1->disp_prep2 final_disp1 Store in Designated Area disp_prep2->final_disp1 Ready for Collection final_disp2 Arrange for Professional Disposal final_disp1->final_disp2

Caption: A workflow diagram illustrating the key safety and handling steps for this compound.

III. Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as a chemical waste product and dispose of it through an approved waste disposal plant.[1] Do not discharge it into drains or the environment.[3][4]

Step 1: Segregation of Waste

  • Solid Waste: Place any unused or contaminated solid this compound into a clearly labeled, sealed container designated for chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should also be collected in a designated, sealed waste container.

  • Solutions: Aqueous solutions of this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not mix with other incompatible waste streams.

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly and accurately labeled with the full chemical name: "Waste this compound".

  • Include appropriate hazard symbols (e.g., irritant).

  • Indicate the date of accumulation.

Step 3: Storage of Chemical Waste

  • Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area.

  • Ensure the storage area is away from incompatible materials.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Always follow local, state, and federal regulations for chemical waste disposal.

Disposal Decision Pathway

start This compound Waste is_solid Is the waste solid? start->is_solid solid_container Place in labeled solid chemical waste container is_solid->solid_container Yes liquid_container Place in labeled liquid chemical waste container is_solid->liquid_container No contaminated_items Contaminated labware? solid_container->contaminated_items liquid_container->contaminated_items dispose_items Dispose of as solid chemical waste contaminated_items->dispose_items Yes no_items No further contaminated items contaminated_items->no_items No store_waste Store in designated waste area dispose_items->store_waste no_items->store_waste professional_disposal Arrange for professional disposal via EHS store_waste->professional_disposal

Caption: A decision-making diagram for the proper segregation and disposal of this compound waste.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with all relevant regulations. Always consult your institution's specific safety and disposal guidelines.

References

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-Methyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-Methyl-L-serine demands the highest standards of safety and precision. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the core principles of laboratory safety. My objective is to provide you with the rationale behind each safety protocol, ensuring that every action you take is informed, deliberate, and contributes to a secure research environment. We will treat every protocol as a self-validating system, where understanding the "why" reinforces the "how."

Hazard Assessment: Understanding the Risks of this compound

This compound is a non-proteinogenic amino acid.[1] While many simple amino acids are considered non-hazardous, the introduction of a methyl group at the alpha position and the general nature of fine chemical powders necessitate a thorough risk assessment. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, compounds with similar structures are identified as irritants.[2][3]

The primary hazards associated with handling this compound in its solid form are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, or inflammation.[2][3]

  • Serious Eye Irritation (H319): The powder can cause significant, potentially damaging, irritation if it enters the eyes.[2][3]

  • Respiratory Irritation (H335): Inhalation of airborne dust may irritate the respiratory tract.[2][3]

Our PPE strategy is therefore designed to create an effective barrier against these routes of exposure.

Core PPE Requirements: Your First Line of Defense

Adherence to the following PPE standards is mandatory when handling this compound.

Eye and Face Protection

Direct contact with chemical powders poses a significant risk to vision. Standard laboratory eyeglasses are insufficient.

  • Minimum Requirement: Safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required for all low-volume tasks.[4][5][6]

  • Recommended for Powder Handling: When weighing or transferring the solid compound where dust generation is likely, tight-fitting safety goggles should be worn to provide a complete seal around the eyes.

Skin and Body Protection

Preventing dermal exposure is critical to avoid skin irritation.

  • Gloves: Nitrile rubber gloves are the standard recommendation. For L-Serine, a related compound, nitrile gloves with a thickness greater than 0.11 mm have shown a breakthrough time of over 480 minutes.[7] Always inspect gloves for tears or defects before use and practice proper removal techniques to avoid contaminating your skin.

  • Lab Coat: A standard, buttoned lab coat should be worn to protect street clothes and skin from accidental spills. For larger scale operations, consider a coat with elastic cuffs for enhanced protection.

Respiratory Protection

The primary inhalation risk comes from airborne dust generated during handling.

  • Under Normal Conditions: When working with small quantities in a well-ventilated area or a chemical fume hood, specific respiratory protection is typically not required.[5][6][8]

  • When Dust is Generated: If you are handling quantities that may produce visible dust or are working outside of a dedicated fume hood, a disposable N95 (US) or P1 (EU) particulate respirator is necessary to prevent respiratory tract irritation.[7]

  • Emergency Situations: For large spills or uncontrolled releases, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is required.[8]

Operational Workflow: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for integrating PPE use into your daily operations, from initial planning to final disposal.

Step 1: Pre-Operational Risk Assessment

Before handling the compound, perform a mental or documented risk assessment based on the nature of your task. The following flowchart illustrates a logical decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operations & Disposal Start Start: Handling This compound Assess_Task Assess Task: - Quantity? - Dust potential? - Ventilation? Start->Assess_Task Small_Scale Small Scale / Solution (e.g., <1g, in fume hood) Assess_Task->Small_Scale Low Risk Large_Scale Large Scale / Powder (e.g., >1g, open bench) Assess_Task->Large_Scale Higher Risk PPE_Standard Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Small_Scale->PPE_Standard PPE_Enhanced Enhanced PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - N95/P1 Respirator Large_Scale->PPE_Enhanced Proceed Proceed with Experiment PPE_Standard->Proceed PPE_Enhanced->Proceed Doffing Proper PPE Doffing Proceed->Doffing Disposal Dispose of Contaminated PPE in Designated Waste Doffing->Disposal

Caption: PPE selection workflow for handling this compound.

Step 2: Donning PPE

Always don your protective equipment in a clean area before entering the laboratory space where the chemical is handled. The correct sequence is typically:

  • Lab Coat

  • Respiratory Protection (if required)

  • Eye Protection

  • Gloves (pull cuffs over the sleeves of your lab coat)

Step 3: Safe Handling and Engineering Controls
  • Ventilation: Always handle the solid form of this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3][4]

  • Avoiding Dust: When weighing, use a spatula to gently transfer the powder. Avoid dropping or pouring the solid from a height, which can generate dust.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[4][5]

Step 4: Doffing and Disposal of Contaminated PPE

The process of removing PPE is as important as putting it on. The goal is to prevent cross-contamination.

  • Gloves: Remove gloves first using a glove-to-glove and then skin-to-skin technique.

  • Lab Coat: Remove the lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Eye/Face Protection: Remove by handling the ear or head straps.

  • Respirator: Remove last.

  • Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3]

  • Disposal: All contaminated, disposable PPE must be placed in a designated hazardous waste container in accordance with your institution's and local regulations.[9] Do not discard it in the regular trash.

Summary of PPE Recommendations

ScenarioEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing <1g in Fume Hood Safety Glasses (Side Shields)Nitrile Gloves, Lab CoatNot required
Preparing Dilute Solutions Safety Glasses (Side Shields)Nitrile Gloves, Lab CoatNot required
Weighing >1g on Open Bench Safety GogglesNitrile Gloves, Lab CoatN95/P1 Respirator
Large-Scale Operations Safety Goggles / Face ShieldNitrile Gloves, Lab CoatN95/P1 Respirator (or higher)
Cleaning a Small Spill Safety GogglesNitrile Gloves, Lab CoatN95/P1 Respirator

Emergency Procedures

Even with the best precautions, accidents can happen. Be prepared to act immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation occurs, get medical advice.[3]

  • Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[3]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[5][8] Ensure you are wearing the enhanced PPE described above.

By integrating these safety protocols into your work, you not only protect yourself and your colleagues but also ensure the integrity and quality of your research. Safety is not a barrier to discovery; it is an essential component of it.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-L-serine
Reactant of Route 2
2-Methyl-L-serine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.